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3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Documentation Hub

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  • Product: 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • CAS: 944906-91-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a heterocyclic compound of significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular analog is limited in publicly accessible literature, this document synthesizes available information on its chemical structure, proposes a viable synthetic route based on established methodologies for analogous compounds, and explores its potential therapeutic applications, with a focus on its putative role as a P2X7 receptor modulator. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic promise of the triazolo[4,3-a]pyrazine scaffold.

Introduction to the Triazolo[4,3-a]pyrazine Scaffold

The 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold in drug discovery, demonstrating a wide array of biological activities. Derivatives of this structure have been investigated for their potential as anti-diabetic, anti-cancer, and anti-inflammatory agents. The fusion of the triazole and pyrazine ring systems creates a unique three-dimensional structure that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The 3-phenyl substitution, in particular, introduces a key pharmacophoric element that can influence target binding and overall bioactivity.

Chemical Structure and Properties

The chemical structure of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is characterized by a fused bicyclic system consisting of a triazole ring and a tetrahydropyrazine ring, with a phenyl group attached at the 3-position of the triazole ring.

Molecular Formula: C₁₁H₁₂N₄

Molecular Weight: 200.24 g/mol

CAS Number: 944906-91-6

Structural Elucidation:

The definitive structure of this compound would be confirmed through a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assignment of the phenyl, triazole, and tetrahydropyrazine protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as C-H, C=N, and C=C bonds.

A 2D representation of the chemical structure is provided below.

Caption: 2D Chemical Structure of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Synthesis of the Triazolo[4,3-a]pyrazine Core

The general strategy involves the cyclization of a substituted hydrazinopyrazine derivative. A proposed synthetic workflow is outlined below:

G A 2-Chloropyrazine C 2-Hydrazinopyrazine A->C B Hydrazine B->C E N'-(Pyrazin-2-yl)benzohydrazide C->E D Benzoyl Chloride D->E G 3-Phenyl-[1,2,4]triazolo[4,3-a]pyrazine E->G F Cyclization (e.g., POCl3) F->G I 3-Phenyl-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine G->I H Reduction (e.g., H2/Pd-C) H->I

Caption: Proposed synthetic workflow for 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Proposed Experimental Protocol:

Step 1: Synthesis of 2-Hydrazinopyrazine

  • To a solution of 2-chloropyrazine in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain 2-hydrazinopyrazine.

Step 2: Synthesis of N'-(Pyrazin-2-yl)benzohydrazide

  • Dissolve 2-hydrazinopyrazine in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath.

  • Slowly add benzoyl chloride to the cooled solution.

  • Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography.

Step 3: Cyclization to form 3-Phenyl-[1][2][3]triazolo[4,3-a]pyrazine

  • Treat N'-(pyrazin-2-yl)benzohydrazide with a dehydrating agent such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to facilitate the cyclization.

  • After the reaction is complete, carefully quench the reaction mixture with ice-water.

  • Neutralize the solution and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.

Step 4: Reduction to 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

  • Dissolve the 3-Phenyl-[1][2][3]triazolo[4,3-a]pyrazine in a suitable solvent (e.g., ethanol or methanol).

  • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter off the catalyst and concentrate the filtrate to obtain the final product.

  • Further purification can be achieved by recrystallization or column chromatography.

Note: This is a proposed synthesis, and optimization of reaction conditions, solvents, and purification methods would be necessary to achieve high yields and purity.

Potential Therapeutic Applications: P2X7 Receptor Modulation

The most significant insight into the potential therapeutic application of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine comes from patent literature, which identifies derivatives of the 5,6,7,8-tetrahydro[1][2][3]triazolo[4,3-a]pyrazine scaffold as modulators of the P2X7 receptor.[5]

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is linked to a variety of inflammatory and neurological conditions. Therefore, antagonists of the P2X7 receptor are being actively investigated for the treatment of:

  • Inflammatory Diseases: Such as rheumatoid arthritis and inflammatory bowel disease.

  • Neuropathic Pain: A chronic pain state caused by nerve damage.

  • Neurodegenerative Disorders: Including Alzheimer's disease and Parkinson's disease.

The phenyl group at the 3-position of the triazolopyrazine core likely plays a crucial role in the binding affinity and selectivity of the compound for the P2X7 receptor.

Mechanism of Action as a P2X7 Antagonist (Hypothesized):

cluster_0 Cell Membrane P2X7 P2X7 Receptor Ion_Channel Ion Channel Opening P2X7->Ion_Channel Activates ATP ATP (Agonist) ATP->P2X7 Binds to Antagonist 3-Phenyl-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine (Antagonist) Antagonist->P2X7 Binds to Antagonist->Ion_Channel Prevents Blockage Blockage Inflammation Pro-inflammatory Cascade Ion_Channel->Inflammation Blockage->Inflammation

Caption: Hypothesized mechanism of action of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as a P2X7 receptor antagonist.

Future Directions and Research Opportunities

The 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutics. Key areas for future research include:

  • Development and Optimization of a Robust Synthetic Protocol: A detailed and reproducible synthesis is paramount for further investigation.

  • Comprehensive Pharmacological Profiling: In-depth in vitro and in vivo studies are needed to confirm its activity as a P2X7 receptor antagonist and to evaluate its selectivity and potency.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the triazolopyrazine core will help to identify analogs with improved pharmacological properties.

  • Pharmacokinetic and Toxicological Evaluation: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for its development as a clinical candidate.

Conclusion

3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a compound with significant, yet largely untapped, therapeutic potential. While a scarcity of specific experimental data necessitates a degree of extrapolation, the known biological activities of the broader triazolopyrazine class, coupled with patent literature suggesting a role in P2X7 receptor modulation, make this an exciting area for further research. This guide provides a foundational framework for scientists and researchers to begin exploring the medicinal chemistry of this promising heterocyclic scaffold.

References

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • Kim, D. et al. (2005). A practical synthesis of sitagliptin, a potent and selective dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 70(24), 10123–10126.
  • Hsiao, Y. et al. (2004). A highly efficient and practical synthesis of a C-aryl glucoside as a potent SGLT2 inhibitor. Organic Letters, 6(21), 3727–3730.
  • US20120157436A1 - 5,6,7,8-TETRAHYDRO[1][2][3]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS. Google Patents.

Sources

Exploratory

A Technical Guide to the 3-Substituted-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Scaffold: A Privileged Core in Medicinal Chemistry

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the 3-substituted-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold, a...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the 3-substituted-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold, a core heterocyclic system of significant interest in medicinal chemistry. While this guide will touch upon the 3-phenyl derivative, it will leverage the extensively studied 3-(trifluoromethyl) analogue as a primary case study to illustrate the synthesis, properties, and therapeutic potential of this important class of compounds due to the wealth of publicly available data for the latter.

Introduction: A Scaffold of Therapeutic Significance

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core is a fused heterocyclic system that has garnered considerable attention in the field of drug discovery. Its rigid, three-dimensional structure and the presence of multiple nitrogen atoms make it an attractive scaffold for designing molecules that can interact with a variety of biological targets with high specificity and affinity. The substitution at the 3-position of the triazole ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds. Among the various analogues, the 3-phenyl and 3-(trifluoromethyl) derivatives are of particular note. While information on the 3-phenyl analogue is somewhat limited in peer-reviewed literature, the 3-(trifluoromethyl) derivative is a well-documented and critical intermediate in the synthesis of the blockbuster anti-diabetic drug, Sitagliptin. This guide will use the 3-(trifluoromethyl) analogue to provide a detailed exploration of the chemistry and therapeutic applications of this privileged scaffold.

PART 1: Compound Identification and Physicochemical Properties

Accurate identification and characterization of a compound are fundamental to any research and development endeavor. Below are the known identifiers for 3-phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Table 1: Identifiers for 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

IdentifierValue
CAS Number 944906-91-6
Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
IUPAC Name 3-phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

To provide a more comprehensive understanding of the physicochemical properties of this class of compounds, the following table details the properties of the well-characterized hydrochloride salt of the 3-(trifluoromethyl) analogue.

Table 2: Physicochemical Properties of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

PropertyValueSource
CAS Number 762240-92-6
Molecular Formula C6H8ClF3N4
Molecular Weight 228.60 g/mol
Appearance White to yellowish crystalline hygroscopic powder
Melting Point 260-262 °C
Solubility Soluble in waterData from various suppliers

PART 2: Synthesis and Mechanistic Rationale

The synthesis of the 3-substituted-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The following is a detailed protocol for the synthesis of the 3-(trifluoromethyl) analogue, which serves as a representative example.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

This synthesis can be conceptualized in three key stages: hydrazinolysis of a pyrazine precursor, cyclization to form the triazole ring, and subsequent reduction of the pyrazine ring.

Step 1: Hydrazinolysis of 2-chloropyrazine

  • Reaction: 2-chloropyrazine is reacted with hydrazine hydrate in ethanol.

  • Rationale: This step introduces the hydrazine moiety, which is essential for the subsequent cyclization to form the triazole ring. The pH is controlled to facilitate the nucleophilic substitution of the chlorine atom by hydrazine.

Step 2: Cyclization with Trifluoroacetic Anhydride and Methanesulfonic Acid

  • Reaction: The resulting 2-hydrazinopyrazine is reacted with trifluoroacetic anhydride in the presence of methanesulfonic acid.

  • Rationale: Trifluoroacetic anhydride serves as the source of the trifluoromethyl group and facilitates the cyclization to form the triazolo[4,3-a]pyrazin-8(7H)-one intermediate. Methanesulfonic acid acts as a catalyst.

Step 3: Reduction and Salt Formation

  • Reaction: The triazolopyrazinone intermediate is reduced, followed by treatment with an ethanolic solution of hydrogen chloride.

  • Rationale: The reduction of the pyrazine ring is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a nitrogen atmosphere in a high-pressure kettle. This saturates the pyrazine ring to give the desired tetrahydro-triazolo[4,3-a]pyrazine core. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Synthesis_Workflow cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction & Salt Formation A 2-chloropyrazine C 2-hydrazinopyrazine A->C Nucleophilic Substitution B Hydrazine hydrate, Ethanol F 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one C->F Acylation & Cyclization D Trifluoroacetic anhydride E Methanesulfonic acid I 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl F->I Reduction & Salt Formation G Pd/C, H2 H Ethanolic HCl

Caption: Synthetic workflow for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine HCl.

PART 3: Applications in Drug Development - A Case Study of Sitagliptin

The therapeutic potential of the 3-substituted-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is best exemplified by its use in the development of Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).

The Role of the Scaffold in DPP-4 Inhibition

Sitagliptin is a first-in-class oral medication for the treatment of type 2 diabetes. The 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core of Sitagliptin is crucial for its interaction with the active site of the DPP-4 enzyme. The trifluoromethyl group enhances the binding affinity and metabolic stability of the molecule.

Mechanism of Action: DPP-4 Inhibition and Glycemic Control

DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a key role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, Sitagliptin increases the levels of active GLP-1 and GIP, leading to improved glycemic control in patients with type 2 diabetes.

DPP4_Inhibition_Pathway cluster_0 Normal Physiology cluster_1 With Sitagliptin (DPP-4 Inhibitor) A Food Intake B Release of GLP-1 and GIP A->B C DPP-4 Enzyme B->C Inactivation E Stimulation of Insulin Secretion Suppression of Glucagon Release B->E H Increased Active GLP-1 and GIP B->H Prolonged Activity D Inactive Incretins C->D F Glycemic Control E->F I Enhanced Glycemic Control E->I G Sitagliptin G->C Inhibition H->E

Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.

PART 4: Broader Therapeutic Potential of the Scaffold

Beyond its application in the treatment of diabetes, the 3-substituted-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold has shown promise in other therapeutic areas.

Anti-Cancer Activity

Several studies have explored the anti-cancer potential of derivatives of this scaffold. For instance, novel[1][2][3]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their inhibitory activities against c-Met and VEGFR-2 kinases, which are implicated in tumor growth and angiogenesis.[3] Some of these compounds have demonstrated potent antiproliferative activities against various cancer cell lines.[3] The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antibacterial Activity

The triazolopyrazine core has also been investigated for its antibacterial properties. Novel derivatives have been synthesized and shown to exhibit activity against various bacterial strains. This suggests that the scaffold could be a valuable starting point for the development of new antibiotics.

Conclusion and Future Directions

The 3-substituted-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a versatile and privileged core in medicinal chemistry, with a proven track record in the development of the successful anti-diabetic drug Sitagliptin. The wealth of research on the 3-(trifluoromethyl) analogue provides a solid foundation for the further exploration of this heterocyclic system.

Future research should focus on:

  • Expanding the diversity of substituents at the 3-position: A systematic investigation of different functional groups, including the phenyl group, could lead to the discovery of compounds with novel biological activities.

  • Detailed biological evaluation of analogues: There is a need for more in-depth studies on the mechanism of action of various derivatives in different therapeutic areas.

  • Structure-activity relationship (SAR) studies: A comprehensive understanding of the SAR will be crucial for the rational design of more potent and selective drug candidates based on this scaffold.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents. Available at:

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. PubChem. Available at: [Link]

  • 3-phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. Chemsrc. Available at: [Link]

  • Focused small molecule library of 5,6,7,8-tetrahydro[1][2][3]triazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. ResearchGate. Available at: [Link]

  • 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, Sitagliptin Manufacturer,Exporter,Supplier in India. GlobeChemie. Available at: [Link]

  • (R)-3-Methyl-5-(8-methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3-yl)-1,2,4-thiadiazole Hydrochloride. PubChem. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]

  • 3-phenyl-5,6,7,8-tetrahydro[1][2][3]triazolo[4,3-a]pyrazine-944906-91-6. Thoreauchem. Available at: [Link]

Sources

Foundational

The Pharmacological Potential of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its re...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of therapeutic activities, including antidiabetic, anti-platelet, antifungal, antibacterial, antimalarial, and anticonvulsant properties.[1] This guide delves into the specific potential of a promising, yet underexplored analogue: 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine . By synthesizing data from closely related compounds, we will construct a predictive framework for its biological activities and provide actionable experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

The Strategic Importance of the Triazolo[4,3-a]pyrazine Core

The triazolo[4,3-a]pyrazine nucleus is a bioisostere of purines, allowing it to interact with a wide array of biological targets. The fusion of the triazole and pyrazine rings creates a unique electronic and steric profile, which can be further modulated by substitutions at various positions. The 5,6,7,8-tetrahydro modification introduces conformational flexibility, which can be crucial for optimal binding to target proteins. The choice of a phenyl group at the 3-position is strategic, as it can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, within a protein's binding pocket.

Synthetic Strategy: A Feasible Pathway to the Target Compound

While a specific synthesis for 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is not extensively documented in readily available literature, a viable synthetic route can be extrapolated from established protocols for analogous compounds, such as the 3-(trifluoromethyl) derivative.[1][4] The proposed synthesis is a multi-step process commencing from readily available starting materials.

Proposed Synthetic Workflow

A 2-Chloropyrazine C 2-Hydrazinopyrazine A->C Nucleophilic Substitution B Hydrazine B->C E Acylated Hydrazinopyrazine C->E Acylation D Benzoic Acid Derivative (e.g., Benzoyl Chloride) D->E G 3-Phenyl-triazolo[4,3-a]pyrazine E->G Dehydrative Cyclization F Cyclization (e.g., POCl3) F->G I 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine G->I Catalytic Hydrogenation H Reduction (e.g., H2/Pd-C) H->I Compound 3-Phenyl-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine cMet c-Met Receptor Compound->cMet Inhibition VEGFR2 VEGFR-2 Receptor Compound->VEGFR2 Inhibition Bax Bax (pro-apoptotic) Compound->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 Downregulation PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_Akt Angiogenesis Angiogenesis VEGFR2->Angiogenesis Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Start Synthesized Compound MTT MTT Assay (Cell Viability) Start->MTT IC50 Determine IC50 Values MTT->IC50 CellCycle Flow Cytometry (Cell Cycle Analysis) IC50->CellCycle ApoptosisAssay Annexin V/PI Staining (Apoptosis Assay) IC50->ApoptosisAssay KinaseAssay In Vitro Kinase Assay (c-Met/VEGFR-2) IC50->KinaseAssay Data Data Analysis & Interpretation CellCycle->Data WesternBlot Western Blot Analysis (Protein Expression) ApoptosisAssay->WesternBlot WesternBlot->Data KinaseAssay->Data

Sources

Exploratory

A Comprehensive Technical Guide to 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5,6,7,8-tetrahydro-triazolo[4,3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives. This class of nitrogen-rich heterocyclic compounds has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile, serving as a privileged scaffold for the development of novel therapeutic agents.

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Scaffold: A Privileged Core in Medicinal Chemistry

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core is a fused bicyclic heterocycle that has proven to be a valuable starting point for the design of a wide array of biologically active molecules.[1] Its rigid structure and the presence of multiple nitrogen atoms provide opportunities for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activities. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including antibacterial, anticancer, antidiabetic, anti-platelet, antifungal, antimalarial, antitubercular, and anticonvulsant properties.[1]

One of the most notable derivatives is the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, a key intermediate in the synthesis of numerous pharmacologically active compounds.[4][5][6] The trifluoromethyl group at the 3-position is a common feature in many active derivatives, often enhancing metabolic stability and target affinity.[7]

Synthetic Strategies for Building a Library of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Derivatives

The synthesis of a diverse library of derivatives is crucial for exploring the full therapeutic potential of this scaffold. The general approach involves the initial synthesis of the core structure followed by various derivatization reactions.

Synthesis of the Core Scaffold: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

A common and efficient route to the core scaffold is a multi-step synthesis starting from readily available materials.[1][8] The rationale behind this synthesis involves the sequential construction of the pyrazine and triazole rings.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride [1]

  • Synthesis of 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (Intermediate V):

    • To a flask containing methanol, add ethylenediamine and cool the mixture in an ice-salt bath with stirring.

    • Slowly add 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (Intermediate IV) dropwise to the cooled mixture.

    • Allow the reaction to proceed at -20 °C for 1 hour, during which the solution will turn into a slurry.

    • Add ethanol to the slurry, stir, and collect the solid product by suction filtration.

    • Wash the filter cake with cold ethanol and dry under vacuum to obtain the desired intermediate.

  • Cyclization and Salt Formation (Final Product VI):

    • Add the synthesized intermediate V to a flask containing methanol and stir to form a white slurry.

    • Heat the slurry to 55 °C.

    • Slowly add concentrated hydrochloric acid dropwise and maintain the temperature at 55 °C for 1 hour.

    • Partially evaporate the solvent under reduced pressure at 20 °C until crystals begin to precipitate.

    • Allow the mixture to stand overnight, then filter to collect the crystals.

    • Wash the filter cake with a precooled mixture of methyl tert-butyl ether and ethanol (3:1) and dry under vacuum to yield the final product as a white solid.

Synthesis of Core Scaffold Ethylenediamine Ethylenediamine Intermediate_V 2,2,2-trifluoro-N'-(piperazin-2-ylidene) acetohydrazide Ethylenediamine->Intermediate_V MeOH, -20°C Intermediate_IV 2-(chloromethyl)-5-(trifluoromethyl)- 1,3,4-oxadiazole Intermediate_IV->Intermediate_V Final_Product 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl Intermediate_V->Final_Product HCl, MeOH, 55°C

Caption: Synthetic pathway for the core scaffold.

Derivatization of the Core Scaffold

The secondary amine in the tetrahydropyrazine ring of the core scaffold is the primary site for derivatization, allowing for the introduction of a wide range of functional groups.

2.2.1. Amide Coupling

A common method for derivatization is the coupling of the core scaffold with various carboxylic acids, including Boc-protected amino acids, using a coupling agent like dicyclohexylcarbodiimide (DCC).[1]

General Experimental Protocol: Amide Coupling [1]

  • Dissolve the core scaffold hydrochloride salt in a suitable solvent such as dichloromethane (DCM).

  • Add triethylamine to neutralize the hydrochloride salt.

  • Add the desired Boc-protected amino acid and DCC.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with appropriate aqueous solutions and dry the organic layer.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

  • Deprotect the Boc group using a solution of trifluoroacetic acid in DCM to yield the final amide derivative.

2.2.2. Urea Formation

Reaction of the core scaffold with various isocyanates provides a straightforward method for the synthesis of urea derivatives.[9]

General Experimental Protocol: Urea Synthesis [9]

  • Suspend the core scaffold hydrochloride salt in DCM.

  • Add triethylamine to the suspension.

  • Add the desired isocyanate to the reaction mixture.

  • Stir the mixture at room temperature for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Derivatization Strategies Core_Scaffold Core Scaffold (hydrochloride salt) Amide_Derivative Amide Derivative Core_Scaffold->Amide_Derivative R-COOH, DCC, TEA Urea_Derivative Urea Derivative Core_Scaffold->Urea_Derivative R-NCO, TEA

Caption: Common derivatization strategies.

Biological Activities and Therapeutic Applications

Derivatives of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold have shown promising activity in several therapeutic areas, most notably as antibacterial and anticancer agents.

Antibacterial Activity

Several novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][8]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The proposed mechanism of antibacterial action for many 1,2,4-triazole derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These essential enzymes are responsible for maintaining the proper topology of DNA during replication and transcription. Their inhibition leads to disruptions in DNA synthesis and ultimately bacterial cell death.

Antibacterial Mechanism of Action Compound Triazolo[4,3-a]pyrazine Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition DNA_Replication Bacterial DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of bacterial DNA replication.

Structure-Activity Relationship (SAR) for Antibacterial Activity

Preliminary SAR studies have provided insights into the structural features that influence antibacterial potency.[1]

R¹ Group (at position 7)R² Group (at position 3)General Activity Trend
3-Indole groupLong alkyl chainGenerally more active than phenyl-substituted compounds at R¹.[1]
Phenyl groupAromatic groupsGenerally less active than compounds with long alkyl chains at R².[1]

Experimental Protocol: Antibacterial Susceptibility Testing (Microbroth Dilution Method) [1][3]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth to achieve a range of concentrations.

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Derivatives of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold have emerged as promising anticancer agents, with some exhibiting potent activity against various human cancer cell lines.[9][10]

Mechanism of Action: Dual c-Met/VEGFR-2 Inhibition and Induction of Apoptosis

One of the key mechanisms of anticancer activity for this class of compounds is the dual inhibition of the receptor tyrosine kinases c-Met and VEGFR-2.[2] Both c-Met and VEGFR-2 play crucial roles in tumor growth, angiogenesis, and metastasis. Their simultaneous inhibition can lead to a more potent antitumor effect.

c-Met_VEGFR2_Inhibition cluster_0 Cell Membrane cMet c-Met Proliferation Cell Proliferation cMet->Proliferation Metastasis Metastasis cMet->Metastasis VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Compound Triazolo[4,3-a]pyrazine Derivative Compound->cMet Inhibits Compound->VEGFR2 Inhibits

Caption: Dual inhibition of c-Met and VEGFR-2.

Another important anticancer mechanism is the induction of apoptosis (programmed cell death). Some derivatives have been shown to induce apoptosis in human colon cancer cells by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2, which in turn leads to the activation of caspase-3.[9]

Apoptosis_Induction Compound Triazolo[4,3-a]pyrazine Derivative Bax Bax (pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [11]

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Conclusion and Future Directions

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility of the core and the ease of derivatization allow for the creation of large and diverse chemical libraries for biological screening. The demonstrated antibacterial and anticancer activities, coupled with an increasing understanding of their mechanisms of action, highlight the significant potential of this class of compounds.

Future research in this area should focus on:

  • Exploring novel derivatization strategies: The use of multicomponent reactions and other modern synthetic methodologies could lead to the discovery of novel derivatives with improved potency and selectivity.

  • Expanding the scope of biological targets: While antibacterial and anticancer activities are well-documented, further investigation into other therapeutic areas is warranted.

  • In-depth mechanistic studies: A deeper understanding of the molecular targets and signaling pathways affected by these compounds will facilitate rational drug design and optimization.

  • Pharmacokinetic and in vivo studies: Promising lead compounds should be evaluated for their drug-like properties and efficacy in animal models to translate the in vitro findings into potential clinical applications.

References

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 843517. [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules (Basel, Switzerland), 28(23), 7876. [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Reddy, B. R., Sasi, S., & Reddy, B. V. S. (2022). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 27(19), 6683. [Link]

  • El Ouaari, A., Anouar, E. H., Ben-Tama, A., El Hafi, M., Gámez-Montaño, R., & El Kazzouli, S. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry, 12(2), 299-314. [Link]

  • Abdel-hameid, M. K., El-Sayed, M. F., El-Daly, M. M., & El-Ashry, E. S. H. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 27(15), 4983. [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Retrieved from

  • Globalchem. (n.d.). 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from [Link]1][2][3]triazolo[4,3-a]pyrazine-hydrochloride-cas-no-762240-92-6-sale.html

  • Reddy, B. R., Sasi, S., & Reddy, B. V. S. (2022). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. ResearchGate. [Link]

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Foundational

The Triazolopyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Versatile Heterocycle The[1][2][3]triazolo[4,3-a]pyrazine scaffold, a fused bicyclic heterocycle, ha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The[1][2][3]triazolo[4,3-a]pyrazine scaffold, a fused bicyclic heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, rigid framework, and ability to engage in multiple hydrogen bonding interactions have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the discovery, historical development, and ever-expanding role of the triazolopyrazine core in modern drug discovery, offering insights into its synthesis, biological activities, and clinical applications.

The inherent versatility of the triazolopyrazine scaffold allows for the exploration of vast chemical space through substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This has led to the discovery of potent and selective modulators of a wide range of biological targets, solidifying the triazolopyrazine's status as a valuable asset in the medicinal chemist's toolbox.[5]

Early Synthetic Approaches and the Dawn of Biological Exploration

The initial forays into the biological activities of triazolopyrazine derivatives were likely broad and exploratory. However, the scaffold's structural resemblance to endogenous purines hinted at its potential to interact with a variety of biological targets. Over time, focused research efforts began to uncover the specific therapeutic potential of this versatile core.

Evolution of Synthetic Methodologies: From Classical to Contemporary

The synthetic accessibility of the triazolopyrazine scaffold has been a key driver of its widespread adoption in drug discovery programs. Methodologies have evolved from classical condensation reactions to more sophisticated and efficient modern techniques.

Classical Synthesis: The Foundation

Early and still widely used methods for the construction of the[1][2][3]triazolo[4,3-a]pyrazine core often involve the cyclization of a hydrazinopyrazine precursor. A common and robust approach starts from readily available 2,3-dichloropyrazine.

Experimental Protocol: Synthesis of a Triazolopyrazine Core via Hydrazinopyrazine [1]

  • Step 1: Synthesis of 2-chloro-3-hydrazinylpyrazine: To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine hydrate. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution of one of the chlorine atoms.

  • Step 2: Condensation with an Aldehyde or Carboxylic Acid Derivative: The resulting 2-chloro-3-hydrazinylpyrazine is then reacted with an appropriate electrophile, such as an aldehyde or an orthoester, to form a hydrazone intermediate.

  • Step 3: Oxidative Cyclization: The hydrazone is subsequently cyclized to form the triazole ring. Various oxidizing agents can be employed for this step, with reagents like (diacetoxy)iodobenzene providing a mild and efficient transformation.

Causality: This sequence is effective because the more reactive chlorine atom on the pyrazine ring is selectively displaced by the hydrazine. The subsequent condensation and intramolecular cyclization are thermodynamically favored, leading to the stable fused aromatic system.

Modern Synthetic Innovations: Late-Stage Functionalization

More recent advancements have focused on late-stage functionalization (LSF) of the pre-formed triazolopyrazine scaffold. This strategy allows for the rapid generation of diverse libraries of analogs from a common intermediate, which is highly advantageous in lead optimization campaigns.

Experimental Protocol: Photoredox-Catalyzed Methylation of a Triazolopyrazine Scaffold [7]

  • Reaction Setup: In a suitable vial, combine the triazolopyrazine substrate (1 equivalent), a photoredox catalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-2 mol%), and a methyl source (e.g., tert-butyl peracetate, 3 equivalents) in a degassed solvent (e.g., acetonitrile/trifluoroacetic acid mixture).

  • Irradiation: Irradiate the reaction mixture with a blue LED light source at room temperature for a specified period (typically 12-24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the desired methylated product is isolated and purified using standard chromatographic techniques (e.g., reverse-phase HPLC).

Causality: This method leverages the ability of the photoredox catalyst to generate a reactive methyl radical from a stable precursor under visible light irradiation. This radical can then engage in a C-H functionalization reaction on the electron-deficient triazolopyrazine ring.

Below is a diagram illustrating the general workflow for the synthesis and diversification of the triazolopyrazine scaffold.

G A 2,3-Dichloropyrazine C 2-Chloro-3-hydrazinylpyrazine A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E [1,2,4]Triazolo[4,3-a]pyrazine Core C->E Condensation & Oxidative Cyclization D Aldehyde/Orthoester D->E F Triazolopyrazine Core H Diverse Analogs F->H Photoredox Catalysis, Cross-Coupling, etc. G Functionalization Reagents (e.g., for methylation, arylation) G->H

Caption: General Synthetic and Diversification Workflow for Triazolopyrazine Scaffolds.

A Spectrum of Biological Activities: From Bench to Bedside

The triazolopyrazine scaffold has demonstrated a remarkable breadth of biological activities, leading to its investigation in numerous therapeutic areas.[5]

Therapeutic AreaBiological Target(s)Example/Key Findings
Oncology c-Met, VEGFR-2Derivatives have shown potent dual inhibitory activity against these key receptor tyrosine kinases involved in tumor growth and angiogenesis.[1][8]
Infectious Diseases Bacterial DNA Gyrase, Topoisomerase IVNovel triazolopyrazine derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]
Malaria Undisclosed parasite targetsThe Open Source Malaria consortium has identified triazolopyrazines as a promising series of antimalarial agents.[9]
Neurological Disorders N-methyl-D-aspartate (NMDA) subtype 2B receptorCertain derivatives have shown affinity for this receptor, suggesting potential in treating neurological diseases.
Women's Health Neurokinin 3 (NK3) ReceptorAntagonism of this receptor has led to the development of a novel non-hormonal treatment for menopausal symptoms.

Therapeutic Applications and Approved Drugs: The Case of Fezolinetant

A landmark achievement for the triazolopyrazine scaffold is the development and recent FDA approval of Fezolinetant (Veozah™) . This first-in-class, non-hormonal neurokinin 3 (NK3) receptor antagonist is indicated for the treatment of moderate to severe vasomotor symptoms (hot flashes) due to menopause.[6]

Development History of Fezolinetant

The development of Fezolinetant was spearheaded by Astellas Pharma, who acquired the compound from Ogeda (formerly Euroscreen).[6] The approval was based on the positive results from the BRIGHT SKY™ clinical trial program, which included three Phase 3 studies.

MilestoneYear
Phase 3 Clinical Trials Initiated2019
Positive Topline Results from Pivotal Trials2021
New Drug Application (NDA) Submitted to FDA2022
FDA Approval2023

Mechanism of Action of Fezolinetant

In menopausal women, declining estrogen levels disrupt the balance of neurotransmitters in the hypothalamus, the brain's thermoregulatory center. This leads to an overactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons, resulting in vasomotor symptoms. Fezolinetant acts by blocking the binding of neurokinin B to the NK3 receptor on these neurons, thereby restoring normal thermoregulation.

The signaling pathway is depicted in the diagram below:

G A Decreased Estrogen B KNDy Neuron Hyperactivity A->B C Increased Neurokinin B Signaling B->C D Vasomotor Symptoms (Hot Flashes) C->D F NK3 Receptor E Fezolinetant E->F Antagonizes G Blocked Neurokinin B Signaling F->G Prevents H Restored Thermoregulation G->H

Caption: Mechanism of Action of Fezolinetant in Alleviating Vasomotor Symptoms.

Synthesis of Fezolinetant

The synthesis of Fezolinetant involves the construction of the core tetrahydro-triazolo[4,3-a]pyrazin-thiadiazole structure, followed by acylation with 4-fluorobenzoyl chloride. The key steps include the alkylation of a piperazinone derivative, an annulation reaction with a carbohydrazide, and a deprotection step to yield the core intermediate.

Future Directions and Conclusion

The journey of the triazolopyrazine scaffold from a heterocyclic curiosity to the core of an FDA-approved drug is a testament to its remarkable versatility and the ingenuity of medicinal chemists. The continued exploration of this privileged scaffold is expected to yield novel therapeutic agents for a wide range of diseases.

Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of even more efficient and sustainable methods for the synthesis and diversification of triazolopyrazine derivatives.

  • Expansion into New Therapeutic Areas: Investigating the potential of triazolopyrazine-based compounds against new and challenging biological targets.

  • Structure-Based Drug Design: Utilizing computational tools and structural biology to design next-generation triazolopyrazine derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Liu, X., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(15), 4963. [Link]

  • Jones, D. J., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon.
  • Schneller, S. W. (1984). Triazoles and Tetrazoles with Fused Six-membered Rings. In A. R. Katritzky & C. W. Rees (Eds.), Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 847-906). Pergamon.
  • Astellas Pharma Inc. (2023, May 13). Astellas’ VEOZAH™ (fezolinetant) Approved by U.S. FDA for Treatment of Vasomotor Symptoms Due to Menopause. [Link]

  • Jones, D. J., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier.
  • Jones, D. J., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • Fezolinetant. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Drugs.com. (2023, May 13). Veozah (fezolinetant) FDA Approval History. [Link]

  • Singh, P., & Kaur, M. (2023). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Archiv der Pharmazie. [Link]

  • U.S. Food and Drug Administration. (2023). VEOZAH (fezolinetant) tablet Label. [Link]

  • Astellas Pharma Inc. (2023, May 13). Astellas’ VEOZAH™ (fezolinetant) Approved by U.S. FDA for Treatment of Vasomotor Symptoms Due to Menopause. [Link]

  • Liu, X., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]

Sources

Exploratory

Mastering the Solubility Profile of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Technical Guide for Drug Development

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can present significant challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can present significant challenges during drug development, leading to variable absorption and suboptimal clinical outcomes. This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a heterocyclic compound with therapeutic potential.[1] We will delve into the theoretical underpinnings of solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment in various aqueous and organic media, and discuss the interpretation of the resulting data. This guide is intended for researchers, medicinal chemists, and formulation scientists dedicated to advancing promising compounds from the bench to the clinic.

Introduction: The Central Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the adage "a drug must be in solution to be absorbed" remains a fundamental principle. The biopharmaceutical properties of a potential drug candidate, particularly its solubility and permeability, are pivotal to its success. The Biopharmaceutics Classification System (BCS) categorizes drugs based on these two parameters, with low solubility (BCS Class II and IV) often being a major hurdle to achieving adequate oral bioavailability.[2]

3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] However, the presence of a fused ring system and a phenyl substituent can contribute to low aqueous solubility. Therefore, a thorough understanding of its solubility profile is not merely a data-gathering exercise; it is a critical step in risk mitigation and in guiding the formulation strategy. This guide will provide the necessary protocols and theoretical background to comprehensively evaluate this key physicochemical property.

Foundational Physicochemical Characterization

Before embarking on detailed solubility studies, it is essential to determine some fundamental properties of the compound that will influence its solubility behavior.

Determination of pKa

The pKa, or the acid dissociation constant, is crucial for understanding how the solubility of an ionizable compound will change with pH. The triazolo[4,3-a]pyrazine scaffold contains basic nitrogen atoms that are susceptible to protonation.

Expert Insight: Identifying the pKa is the first step in predicting the in vivo behavior of the compound as it traverses the variable pH environments of the gastrointestinal tract. For instance, a basic compound will be more soluble in the acidic environment of the stomach.

A reliable method for pKa determination is potentiometric titration.[3][4]

Protocol 1: pKa Determination by Potentiometric Titration

  • Preparation: Prepare a 1 mM solution of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in a suitable solvent, such as a methanol/water mixture, to ensure complete dissolution.[3]

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.[5]

  • Titration: Titrate the solution with a standardized 0.1 M solution of hydrochloric acid, adding the titrant in small, precise increments.[5]

  • Data Acquisition: Record the pH after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve, often by analyzing the first or second derivative of the curve.[6]

Aqueous Solubility: Kinetic vs. Thermodynamic Approaches

Aqueous solubility can be assessed from two different perspectives: kinetic and thermodynamic. Both provide valuable, albeit distinct, information.[7]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a high-concentration stock, typically in dimethyl sulfoxide (DMSO).[7] It is a high-throughput method often used in early discovery to rank compounds.[7][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with an excess of the solid material.[9][10] It is a more time-consuming but also more accurate and relevant measurement for later-stage development.[11][12]

Kinetic Solubility Determination by Nephelometry

Laser nephelometry is an effective technique for high-throughput kinetic solubility measurement, as it detects the formation of precipitate by measuring light scattering.[13]

Protocol 2: Kinetic Aqueous Solubility Assay

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Shake the solutions for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C).[8]

  • Measurement: Measure the turbidity of each solution using a laser nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15] It involves equilibrating an excess of the solid compound with the solvent over an extended period.

Protocol 3: Thermodynamic Aqueous Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of solid 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine to a series of vials containing aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8), as recommended by ICH guidelines.[2][16][17]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[18] This can take 24 to 72 hours. It is crucial to confirm that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[19]

  • Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining solid particles.[19][20]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • pH Measurement: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[14]

Data Presentation: Expected Aqueous Solubility Profile

The data obtained from these experiments should be summarized in a clear, tabular format.

Parameter pH 1.2 pH 4.5 pH 6.8 pH 7.4
Kinetic Solubility (µg/mL) Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Thermodynamic Solubility (µg/mL) Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Note: Hypothetical values would be populated based on experimental results.

Solubility in Organic Solvents and Co-solvent Systems

Understanding the solubility in organic solvents is crucial for chemical synthesis, purification, and the development of formulations, particularly for parenteral administration or the creation of amorphous solid dispersions.

Expert Insight: The "like dissolves like" principle is a useful starting point.[21] The polarity of the solvent relative to the solute will be a major determinant of solubility. For a compound like 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., methanol, ethanol) should be evaluated.

The shake-flask method described in Protocol 3 can be adapted for organic solvents.

Data Presentation: Expected Solubility in Organic Solvents

Solvent Dielectric Constant Solubility (mg/mL at 25°C)
Methanol32.7Hypothetical Value
Ethanol24.5Hypothetical Value
Acetone20.7Hypothetical Value
Ethyl Acetate6.0Hypothetical Value
Dichloromethane9.1Hypothetical Value

Note: Hypothetical values would be populated based on experimental results.

Co-solvency

For poorly soluble compounds, the use of co-solvents (water-miscible organic solvents) can significantly enhance aqueous solubility. This is a common strategy in liquid formulations. Models such as the log-linear model of Yalkowsky can be used to predict solubility in water-cosolvent mixtures.[22][23]

Experimental Workflow: Co-solvent Solubility Assessment

G cluster_prep Preparation cluster_mix Mixing & Equilibration cluster_analysis Analysis prep1 Prepare stock solutions of co-solvents (e.g., Ethanol, Propylene Glycol) mix Create a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 40% co-solvent) prep1->mix prep2 Prepare aqueous buffer (e.g., pH 7.4) prep2->mix equilibrate Add excess API to each mixture and perform shake-flask equilibration (Protocol 3) mix->equilibrate quantify Quantify dissolved API via HPLC or LC-MS equilibrate->quantify plot Plot log(Solubility) vs. co-solvent fraction quantify->plot

Factors Influencing Solubility Measurements

Several factors can significantly impact the outcome of solubility experiments, and a trustworthy protocol must account for them.

  • Temperature: The solubility of most solid compounds is temperature-dependent.[24][25][26] All experiments must be conducted at a controlled and reported temperature.

  • Solid-State Properties: The crystalline form (polymorph) or amorphous state of the API can have a profound effect on its measured solubility. It is crucial to characterize the solid form of the material used for the experiments.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility. Using a well-characterized, high-purity compound is essential for accurate measurements.

  • pH of the Medium: As discussed, for ionizable compounds, pH is a critical variable. The buffer capacity must be sufficient to maintain the target pH after the addition of the compound.[14]

Conclusion and Future Directions

A comprehensive solubility profile is the bedrock upon which successful drug formulation is built. For 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, this guide outlines a systematic and robust approach to generating the necessary data. By determining its pKa, assessing both kinetic and thermodynamic aqueous solubility across a physiological pH range, and evaluating its behavior in relevant organic solvents and co-solvent systems, researchers can make informed decisions. This foundational knowledge will guide lead optimization, aid in the selection of an appropriate dosage form, and ultimately, de-risk the development pathway, paving the way for a potentially valuable therapeutic agent.

References

  • Chemsrc. (2025). 3-phenyl-5,6,7,8-tetrahydro-[8][27][28]triazolo[4,3-a]pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[8][27][28]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14(5), 1-8. Retrieved from [Link]

  • Bustamante, P., et al. (2009). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. AAPS PharmSciTech, 10(4), 1109-1115. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. Retrieved from [Link]

  • Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 583-602. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1047-1053. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

  • Krug, M. (2020, November 2). Factors Affecting Solubility [Video]. YouTube. Retrieved from [Link]

  • Jouyban, A. (2019). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 583-602. Retrieved from [Link]

  • CK-12 Foundation. (2012). Factors Affecting Solubility. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(15), 4985. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Methyl-5-(8-methyl-5,6,7,8-tetrahydro-[8][27][28]triazolo[4,3-a]pyrazin-3-yl)-1,2,4-thiadiazole Hydrochloride. Retrieved from [Link]

  • Pharma Growth Hub. (2021, August 17). Measurement of pKa by Potentiometry [Video]. YouTube. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying an active pharmaceutical ingredient for biowaiver. Retrieved from [Link]

  • ResearchGate. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]

  • GlobeChemie. (n.d.). 3-Trifluoromethyl-5,6,7,8-tetrahydro-[8][27][28]triazolo[4,3-a]pyrazine hydrochloride, Sitagliptin Manufacturer,Exporter,Supplier in India. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Application Note & Synthesis Protocol: 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Introduction The 3-phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a significant heterocyclic mot...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol: 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

Introduction

The 3-phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development. This fused ring system, incorporating both a triazole and a pyrazine ring, is a key pharmacophore in a variety of biologically active compounds. Derivatives of the triazolopyrazine core have demonstrated a wide range of therapeutic potential, including applications as anti-cancer agents, dual c-Met/VEGFR-2 inhibitors, and P2X7 modulators.[1][4][5] The phenyl substitution at the 3-position of the triazole ring offers a site for further functionalization, allowing for the fine-tuning of steric and electronic properties to optimize pharmacological activity.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. The described methodology is grounded in established principles of heterocyclic chemistry, drawing upon analogous syntheses of related triazolopyrazine derivatives.[2][6] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also an understanding of the underlying chemical transformations.

Synthetic Strategy Overview

The synthesis of 3-phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is most effectively approached through a two-step sequence. The first key transformation is the synthesis of the crucial intermediate, 2-hydrazinyl-3,4,5,6-tetrahydropyrazine. This is followed by a condensation reaction with a suitable benzoylating agent and subsequent intramolecular cyclization to construct the fused triazole ring.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Final Product Formation A 2-Chloropyrazine C 2-Hydrazinylpyrazine A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate B->C D Catalytic Hydrogenation (e.g., Pd/C, H2) C->D E 2-Hydrazinyl-3,4,5,6- tetrahydropyrazine D->E G Acyl Hydrazide Intermediate E->G Acylation F Benzoyl Chloride F->G H 3-Phenyl-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine G->H Intramolecular Cyclization (Dehydration)

Caption: Synthetic workflow for 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.

Detailed Synthesis Protocol

This protocol is presented in two parts, corresponding to the major synthetic steps outlined above.

Part 1: Synthesis of 2-Hydrazinyl-3,4,5,6-tetrahydropyrazine (Intermediate I)

The initial step involves the synthesis of 2-hydrazinylpyrazine via nucleophilic aromatic substitution, followed by the reduction of the pyrazine ring.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-ChloropyrazineC₄H₃ClN₂114.5310.0 g87.3
Hydrazine hydrate (80%)N₂H₄·H₂O50.0621.8 g (17.4 mL)348
EthanolC₂H₅OH46.07100 mL-
Palladium on Carbon (10%)Pd/C-1.0 g-
Hydrogen GasH₂2.02High Pressure-

Procedure:

  • Formation of 2-Hydrazinylpyrazine:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL) and hydrazine hydrate (17.4 mL, 348 mmol).

    • While stirring, slowly add 2-chloropyrazine (10.0 g, 87.3 mmol) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-hydrazinylpyrazine.

  • Hydrogenation to 2-Hydrazinyl-3,4,5,6-tetrahydropyrazine (Intermediate I):

    • In a high-pressure autoclave, dissolve the 2-hydrazinylpyrazine obtained from the previous step in ethanol.

    • Carefully add 10% palladium on carbon (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the autoclave and purge with hydrogen gas several times before pressurizing to the desired pressure (typically 50-100 psi).

    • Heat the reaction mixture to 50-60 °C and stir vigorously for 12-24 hours.

    • After the reaction is complete (monitored by TLC or GC-MS), cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-hydrazinyl-3,4,5,6-tetrahydropyrazine (Intermediate I), which can be used in the next step without further purification. A patent for a similar synthesis describes the hydrogenation of a pyrazine derivative using palladium on carbon in a high-pressure kettle.[7]

Part 2: Synthesis of 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (Final Product)

This final step involves the acylation of the hydrazine intermediate with benzoyl chloride, followed by an acid-catalyzed intramolecular cyclization.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Intermediate IC₄H₁₀N₄114.15(Assumed from previous step)~87.3
Benzoyl ChlorideC₇H₅ClO140.5713.5 g (11.2 mL)96.0
TriethylamineC₆H₁₅N101.1913.3 mL96.0
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
Polyphosphoric Acid (PPA)(HPO₃)n-~50 g-

Procedure:

  • Acylation:

    • Dissolve the crude Intermediate I in dichloromethane (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (13.3 mL, 96.0 mmol) to the solution.

    • Slowly add a solution of benzoyl chloride (11.2 mL, 96.0 mmol) in DCM dropwise via the addition funnel over 30 minutes. The reaction of acyl chlorides with hydrazines is a well-established method for forming acyl hydrazides.[8][9]

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acyl hydrazide intermediate.

  • Cyclization:

    • To the crude acyl hydrazide, add polyphosphoric acid (~50 g).

    • Heat the mixture to 120-140 °C with stirring for 2-4 hours.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification:

  • The crude 3-phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine can be purified by column chromatography on silica gel, using a suitable eluent system such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

Trustworthiness and Self-Validation

The integrity of this protocol relies on the well-established reactivity of the functional groups involved. The nucleophilic substitution on the electron-deficient pyrazine ring, the catalytic hydrogenation of the aromatic system, the acylation of the hydrazine, and the subsequent acid-catalyzed cyclization are all fundamental and predictable transformations in organic synthesis.

For self-validation, it is crucial to characterize the intermediates and the final product thoroughly.

  • Intermediate I (2-Hydrazinyl-3,4,5,6-tetrahydropyrazine): Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is recommended to confirm its structure before proceeding to the final step.

  • Final Product (3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine): The final product should be characterized by:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the successful formation of the triazole ring.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • Melting Point: To assess the purity of the final compound.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Expertise and Experimental Causality

  • Choice of Hydrazine Source: Hydrazine hydrate is a convenient and commonly used source of hydrazine for nucleophilic substitution reactions. The excess used ensures the complete consumption of the starting 2-chloropyrazine.

  • Catalytic Hydrogenation: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitrogen-containing aromatic heterocycles. The use of a high-pressure system is necessary to achieve complete saturation of the pyrazine ring.

  • Acylation Conditions: The use of triethylamine as a base is essential to neutralize the HCl generated during the reaction of the hydrazine with benzoyl chloride, thus driving the reaction to completion. Conducting the reaction at 0 °C helps to control the exothermicity of the acylation.

  • Cyclization Agent: Polyphosphoric acid (PPA) is an excellent dehydrating and cyclizing agent for the synthesis of various heterocyclic systems, including triazoles from acyl hydrazides. The high temperature facilitates the intramolecular condensation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. By following the outlined steps and adhering to the principles of good laboratory practice, researchers can reliably synthesize this valuable heterocyclic scaffold for further investigation in drug discovery and development programs.

References

  • Babu, R., et al. (2021). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 26(21), 6667. Available at: [Link]

  • Zhang, L., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6632. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868910. Available at: [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride - Google Patents. Available at:

  • Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. Available at: [Link]

  • 3-phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine - Chemical Sourcer. Available at: [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride - PubChem. Available at: [Link]

  • US20120157436A1 - 5,6,7,8-TETRAHYDRO[1][2][3]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS - Google Patents. Available at:

  • Preparation of 5,5-dimethyl-2-hydrazino-1,4,5,6-tetrahydro-pyrimidine hydrohalide.
  • Formation of 1,2-dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. - ResearchGate. Available at: [Link]

  • Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC. Available at: [Link]

  • Synthesis benzoyl derivatives and biological activity of some novel 1, 2, 4, 5-tetrazines. Available at: [Link]

  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Available at: [Link]

  • (PDF) Synthesis of Di-, Tri- and Tetracyclopropylhydrazines - ResearchGate. Available at: [Link]

  • One-pot reaction of ether 2 with benzoyl chloride and hydrazine towards pyrazole 7. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed. Available at: [Link]

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Application

Application Note: A Framework for In Vitro Kinase Profiling of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Abstract The[1][2][3]triazolo[4,3-a]pyrazine scaffold is recognized as a privileged pharmacophore in modern medicinal chemistry, forming the core structure of numerous biologically active agents.[3][4] Notably, derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is recognized as a privileged pharmacophore in modern medicinal chemistry, forming the core structure of numerous biologically active agents.[3][4] Notably, derivatives of this scaffold have been identified as potent inhibitors of critical oncogenic kinases, including c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[3][5][6] This application note provides a comprehensive, field-proven protocol for determining the in vitro inhibitory activity of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its analogs against these kinases. We present a detailed methodology using the highly sensitive and high-throughput compatible ADP-Glo™ Luminescent Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind key experimental choices, data interpretation guidelines, and expert insights for robust and reproducible results.

Scientific Background and Rationale

The[1][2][3]triazolo[4,3-a]pyrazine Scaffold: A Versatile Core

The fusion of triazole and pyrazine rings creates a heterocyclic system with significant potential for interacting with diverse biological targets.[2] While this core is present in dipeptidyl peptidase-4 (DPP-4) inhibitors like Anagliptin, its true versatility is highlighted by its successful application in the development of potent ATP-competitive kinase inhibitors.[4][8] Studies have demonstrated that introducing the triazolo[4,3-a]pyrazine core can significantly improve the anti-proliferative and kinase inhibitory effects of target compounds, validating it as a powerful active pharmacophore for oncology drug discovery.[3][5]

Target Rationale: c-Met and VEGFR-2 Kinases

Dysregulation of receptor tyrosine kinases is a hallmark of many cancers. This protocol focuses on two such kinases for which triazolo[4,3-a]pyrazine derivatives have shown promise:

  • c-Met: The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration. Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis, making it a prime therapeutic target.

  • VEGFR-2: This kinase is the primary mediator of the pro-angiogenic effects of VEGF. Inhibiting VEGFR-2 can block the formation of new blood vessels, effectively starving tumors and preventing their growth and spread.

Dual-target inhibitors that act on both c-Met and VEGFR-2 have become an effective clinical strategy for cancer treatment.[5] Therefore, a robust assay to quantify the inhibitory potential of new chemical entities like 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine against these targets is essential.

Assay Selection: The ADP-Glo™ Kinase Assay

To ensure high sensitivity, reproducibility, and throughput, we have selected the Promega ADP-Glo™ Kinase Assay. This luminescent, homogeneous assay format offers several advantages over other methods:[9]

  • Direct Product Measurement: It quantifies the amount of ADP formed, which directly correlates with kinase activity.[7]

  • High Sensitivity: The assay can detect low levels of enzymatic activity and is compatible with low ATP concentrations, which is critical for identifying potent inhibitors.

  • Broad Dynamic Range: The luminescent signal has a large dynamic range, leading to excellent Z'-factor values, a measure of assay robustness.[10]

  • High-Throughput Screening (HTS) Compatible: The simple "add-mix-read" format requires no wash steps, making it ideal for screening large compound libraries in 384-well or 1536-well plates.[9][10]

Assay Principle and Workflow

The ADP-Glo™ assay is a two-step process performed after the initial kinase reaction.

  • Kinase Reaction: The kinase enzyme transfers a phosphate group from ATP to a specific substrate, producing ADP. The test compound's ability to inhibit this reaction is the primary measurement.

  • ADP Detection:

    • Step 1: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Step 2: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate light. The resulting luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Assay_Principle cluster_0 Part 1: Kinase Reaction cluster_1 Part 2: Luminescent Detection Kinase Kinase Enzyme Reaction_Mix Kinase->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Compound Test Compound (Inhibitor) Compound->Reaction_Mix Inhibits ADP ADP ADP_Glo_Reagent Step 1: Add ADP-Glo™ Reagent Detection_Reagent Step 2: Add Kinase Detection Reagent ADP->Detection_Reagent PhosphoSubstrate Phosphorylated Substrate Reaction_Mix->ADP Reaction_Mix->PhosphoSubstrate ADP_Glo_Reagent->Detection_Reagent Converts ADP to ATP ATP_New Newly Synthesized ATP Light Luminescent Signal (Proportional to Kinase Activity) ATP_New->Light Luciferase/ Luciferin

Caption: Principle of the ADP-Glo™ Kinase Assay.

Below is the general experimental workflow from preparation to data analysis.

Workflow prep 1. Reagent Preparation (Compound, Kinase, ATP, Substrate) plate 2. Plate Setup (384-well format) prep->plate add_reagents 3. Add Kinase, Substrate, & Test Compound plate->add_reagents start_rxn 4. Initiate with ATP Incubate at RT add_reagents->start_rxn stop_rxn 5. Add ADP-Glo™ Reagent Incubate at RT start_rxn->stop_rxn detect 6. Add Kinase Detection Reagent Incubate at RT stop_rxn->detect read 7. Read Luminescence detect->read analyze 8. Data Analysis (Normalize & Calculate IC50) read->analyze

Caption: High-level experimental workflow for the kinase assay.

Materials and Reagents

Reagent / Material Supplier & Cat. No. (Example) Purpose
3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazineCustom Synthesis / CommercialTest Compound (Inhibitor)
Foretinib (c-Met/VEGFR-2 Inhibitor)Selleckchem, S1071Positive Control Inhibitor
Recombinant Human c-Met KinaseSignalChem, M39-10GTarget Enzyme
Recombinant Human VEGFR-2 KinaseSignalChem, K01-10GTarget Enzyme
Poly (4:1 Glu, Tyr) PeptideSigma-Aldrich, P0275Substrate for c-Met/VEGFR-2
ADP-Glo™ Kinase Assay KitPromega, V9101Detection Reagents
Adenosine 5'-Triphosphate (ATP)Sigma-Aldrich, A7699Phosphate Donor
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-Aldrich, D8418Compound Solvent
Kinase Buffer (1X)See Section 4.1 for formulationReaction Buffer
White, Opaque, 384-well Assay PlatesCorning, 3570Low-volume, luminescent assays
Multichannel Pipettes & Automation---Liquid Handling
Plate LuminometerBMG LABTECH, PHERAstar FSXSignal Detection

Detailed Step-by-Step Protocol

This protocol is optimized for a 384-well plate format with a final reaction volume of 10 µL. Adjust volumes accordingly for other formats.

Reagent Preparation
  • 1.1. Kinase Buffer (1X): Prepare a buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. Filter and store at 4°C. Expert Tip: DTT is critical for maintaining kinase activity but should be added fresh from a frozen stock before each experiment.

  • 1.2. Test Compound Stock: Prepare a 10 mM stock solution of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in 100% DMSO.

  • 1.3. Serial Dilutions: Create a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO. This will be the source plate. Then, create an intermediate plate by diluting these stocks 25-fold into 1X Kinase Buffer. This results in a 4X final concentration in 4% DMSO.

  • 1.4. Kinase Working Solution (2X): Dilute recombinant c-Met or VEGFR-2 in 1X Kinase Buffer to a 2X final concentration (e.g., 2-10 ng/µL, requires empirical optimization).

  • 1.5. Substrate/ATP Working Solution (4X): Dilute the peptide substrate and ATP in 1X Kinase Buffer. The final concentration should be at or near the determined Km for each component. For initial screening, 10-50 µM ATP and 0.2 mg/mL substrate is a good starting point.[11]

Kinase Reaction and Detection

Perform all additions in the order listed. It is highly recommended to use automated liquid handlers for precision in a 384-well format.

  • Compound Addition: Add 2.5 µL of the 4X intermediate compound dilutions to the appropriate wells of a 384-well white assay plate. Add 2.5 µL of 4% DMSO in Kinase Buffer to "Max Activity" (0% inhibition) and "No Kinase" (100% inhibition) control wells.

  • Enzyme Addition: Add 5 µL of the 2X Kinase Working Solution to all wells except the "No Kinase" control wells. To the "No Kinase" wells, add 5 µL of 1X Kinase Buffer.

  • Initiate Reaction: Add 2.5 µL of the 4X Substrate/ATP Working Solution to all wells to start the reaction. The final volume is now 10 µL.

  • Incubation: Mix the plate gently and incubate for 60 minutes at room temperature. Expert Tip: Ensure the reaction time and enzyme concentration are within the linear range of the assay, typically determined during assay development by running a time course.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[12]

  • Convert ADP to ATP & Detect: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12]

  • Read Plate: Measure luminescence using a plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation

Data Normalization

The raw relative light unit (RLU) data must be normalized to determine the percent inhibition for each compound concentration.

  • 100% Inhibition Control (Baseline): Average RLU from "No Kinase" wells.

  • 0% Inhibition Control (Max Activity): Average RLU from "Max Activity" (DMSO only) wells.

The formula for calculating percent inhibition is: % Inhibition = 100 * (1 - (RLU_Compound - RLU_NoKinase) / (RLU_MaxActivity - RLU_NoKinase))

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data using a four-parameter logistic (4PL) curve with variable slope using software like GraphPad Prism or an equivalent analysis package.

  • The IC₅₀ is derived directly from the curve fit.

Sample Data and Curve Fit:

[Inhibitor] (µM) Log [Inhibitor] Avg RLU % Inhibition
100.0002.0015,10098.5
33.3331.5218,25094.8
11.1111.0535,60073.8
3.7040.5775,90025.1
1.2350.0991,5006.2
0.412-0.3998,400-1.2
(Max Activity)---97,5000.0
(No Kinase)---14,500100.0

Assay Validation and Quality Control

A robust and trustworthy assay is self-validating. Incorporate the following checks to ensure data integrity.

  • Z'-Factor: This statistical parameter is used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It should be calculated for every plate using the Max Activity and No Kinase controls. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Avg_Max - Avg_Min|

  • Positive Control: Always include a known inhibitor (e.g., Foretinib) on every plate. The IC₅₀ value for this control should be consistent across experiments and align with literature values, confirming that the assay is performing as expected.

  • DMSO Tolerance: Ensure the final DMSO concentration is consistent across all wells (typically ≤1%) and that it does not significantly impact kinase activity.[13]

  • ATP Concentration: For characterizing ATP-competitive inhibitors, it is crucial to run the assay with an ATP concentration equal to its Michaelis-Menten constant (Kₘ,ATP) for that specific kinase.[11] An IC₅₀ value is highly dependent on the ATP concentration for competitive inhibitors; reporting the ATP concentration used is mandatory for the results to be comparable.

References

  • Google Patents. (2012). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Retrieved from

  • Frontiers in Chemistry. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • Chemsrc. (2025). 3-phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. Retrieved from [Link]

  • Google Patents. (2004). WO2004080958A2 - Process to tetrahydrotriazolopyrazines and intermediates.
  • Taylor & Francis Online. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anagliptin. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • RCSB PDB. (n.d.). Anagliptin. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Anagliptin?. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Transcreener ADP2 Kinase Assay Kits. Retrieved from [Link]

  • Immunechem. (n.d.). PKA Kinase Assay Kits. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Antiproliferative Activity of Triazolo[4,3-a]pyrazine Derivatives

A Technical Guide for Researchers in Oncology Drug Discovery These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiproliferativ...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiproliferative activity of triazolo[4,3-a]pyrazine derivatives against A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HeLa (human cervical cancer) cell lines. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for a thorough investigation.

Introduction: The Promise of Triazolo[4,3-a]pyrazine Scaffolds in Oncology

The triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Recent studies have highlighted its potential as a potent pharmacophore in the development of novel anticancer agents.[1][2] Derivatives of this scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines, suggesting their potential to overcome the limitations of traditional chemotherapy, such as lack of specificity and adverse side effects.[1]

The antiproliferative effects of these compounds are often attributed to their ability to interfere with critical cellular processes in cancer cells, including cell cycle progression and survival pathways. Some derivatives have been identified as dual inhibitors of key oncogenic kinases like c-Met and VEGFR-2, which are implicated in tumor growth, invasion, and angiogenesis.[1] Understanding the precise mechanisms through which these derivatives exert their effects is crucial for their development as targeted cancer therapeutics.

This guide provides a suite of validated protocols to systematically assess the antiproliferative efficacy and elucidate the mechanism of action of novel triazolo[4,3-a]pyrazine derivatives.

I. Preliminary Assessment of Antiproliferative Activity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] This assay is instrumental for initial screening and determining the half-maximal inhibitory concentration (IC50) of the test compounds.

Scientific Rationale

The principle of the MTT assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, one can quantify the cytotoxic effects of the triazolo[4,3-a]pyrazine derivatives.

Experimental Protocol: MTT Assay

Materials:

  • A549, MCF-7, or HeLa cells

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Triazolo[4,3-a]pyrazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-8,000 cells per well in 100 µL of complete medium.[4]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazolo[4,3-a]pyrazine derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, carefully remove the medium and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plate for 48-72 hours.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well.[3]

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Expected Outcomes

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Exemplary Antiproliferative Activity of a Triazolo[4,3-a]pyrazine Derivative (Compound 17l) [1]

Cell LineIC50 (µM)
A5490.98 ± 0.08
MCF-71.05 ± 0.17
HeLa1.28 ± 0.25

II. Mechanistic Insights: Cell Cycle Analysis

To understand how triazolo[4,3-a]pyrazine derivatives inhibit cell proliferation, it is essential to investigate their effects on the cell cycle. Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]

Scientific Rationale

Propidium iodide is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with flow cytometry, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). An accumulation of cells in a particular phase suggests that the compound may be inducing cell cycle arrest at that checkpoint.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • A549, MCF-7, or HeLa cells

  • Triazolo[4,3-a]pyrazine derivatives

  • 6-well cell culture plates

  • PBS (Phosphate Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)[6]

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the triazolo[4,3-a]pyrazine derivative at concentrations around the IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[6]

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[6]

    • Fix the cells overnight at 4°C.

  • Staining:

    • Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[6]

    • Wash the cells twice with PBS.[6]

    • Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

Data Analysis and Visualization

The flow cytometry data can be analyzed using appropriate software to generate histograms of DNA content. The percentage of cells in each phase of the cell cycle is then quantified.

G1 cluster_workflow Cell Cycle Analysis Workflow cell_culture Cell Culture & Treatment harvesting Harvesting & Fixation cell_culture->harvesting staining PI/RNase Staining harvesting->staining flow_cytometry Flow Cytometry staining->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis

Caption: Workflow for Cell Cycle Analysis.

III. Investigating Programmed Cell Death: Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism through which anticancer agents eliminate tumor cells. The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[7]

Scientific Rationale

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS in the presence of calcium and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is a membrane-impermeable DNA dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[7]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • A549, MCF-7, or HeLa cells

  • Triazolo[4,3-a]pyrazine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the triazolo[4,3-a]pyrazine derivative as described for the cell cycle analysis.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. Centrifuge and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

Data Analysis and Visualization

The data is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The percentage of cells in each quadrant is quantified.

G2 Potential Signaling Pathway node_compound Triazolo[4,3-a]pyrazine Derivative node_receptor c-Met / VEGFR-2 node_compound->node_receptor Inhibition node_pi3k PI3K/Akt Pathway node_receptor->node_pi3k node_ras Ras/Raf/MEK/ERK Pathway node_receptor->node_ras node_proliferation Cell Proliferation & Survival node_pi3k->node_proliferation node_apoptosis Apoptosis node_pi3k->node_apoptosis Inhibition node_ras->node_proliferation node_cycle G0/G1 Phase Arrest node_ras->node_cycle

Caption: Potential Signaling Pathway Inhibition.

IV. Concluding Remarks

The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of triazolo[4,3-a]pyrazine derivatives as potential anticancer agents. By systematically assessing their antiproliferative activity and elucidating their mechanisms of action, researchers can identify promising lead compounds for further development. The integration of these assays allows for a comprehensive understanding of the cellular responses to these novel chemical entities, paving the way for the next generation of targeted cancer therapies.

References

  • Design, Synthesis, and Biological Evaluation of[1][9][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). National Institutes of Health. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][9][10]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). National Institutes of Health.

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][9][10]triazine Derivatives. (n.d.). National Institutes of Health.

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][9][10]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (n.d.). MDPI.

  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. (n.d.). Journal of Chemical Technology.
  • Cytotoxicity analysis. Cell viability assessed by MTT assay. MCF‐7,... (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Antiproliferative activity of pyrazolo[4,3-e][1][9][10]triazolo[4,3-b][1][9][10]triazine derivatives in lung cancer A549 and colon cancer LS180 cells. (n.d.). ResearchGate.

  • Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. (2011). Journal of Applied Pharmaceutical Science.
  • Cell Cycle Analysis. (n.d.).
  • Design, Synthesis, and Biological Evaluation of[1][9][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. (n.d.). PMC - NIH.
  • Has anyone have experiences about MTT Assay in A549 cells line? (2017).
  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. (n.d.). PMC - PubMed Central.
  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). R&D Systems.
  • Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. (2022).
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.

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Application

Topic: Experimental Design for In Vivo Studies with 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and Its Analogs

An Application Guide for Preclinical Researchers Abstract: The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active molecules.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Preclinical Researchers

Abstract: The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active molecules.[1][2] This guide provides a comprehensive framework for designing and executing in vivo studies for compounds based on this scaffold, with a specific focus on the well-characterized analog, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine, a key intermediate in the synthesis of sitagliptin.[4][5] We will delve into the rationale behind experimental choices, from model selection to endpoint analysis, providing detailed, field-tested protocols for pharmacokinetic and efficacy assessments in oncology and neuroinflammation models.

Section 1: Foundational Understanding & Rationale for In Vivo Progression

Before committing to costly and ethically significant in vivo experiments, a thorough preclinical characterization is paramount. The decision to advance a compound should be data-driven, based on a clear understanding of its biological activity and mechanism of action (MoA).

Biological Activity Profile of the Triazolo[4,3-a]pyrazine Scaffold

Derivatives of this scaffold exhibit an impressively broad range of biological activities, making them attractive candidates for various therapeutic areas.[1][2] Documented activities include:

  • Anticancer: Inhibition of key oncogenic pathways.[3][6]

  • Antidiabetic: Famously, the core of the DPP-4 inhibitor sitagliptin.[1]

  • Antimicrobial: Activity against both Gram-positive and Gram-negative bacteria.[1][5]

  • Neurological: Anticonvulsant properties have been reported.[1]

This guide will focus on protocols relevant to its anticancer and emerging anti-inflammatory applications.

Elucidating the Mechanism of Action: A Focus on Oncology

A primary MoA for the anticancer effects of certain triazolo[4,3-a]pyrazine derivatives is the dual inhibition of the receptor tyrosine kinases c-Met and VEGFR-2.[3][7]

  • Causality of Target Selection:

    • c-Met (Mesenchymal-Epithelial Transition Factor): This receptor and its ligand, HGF, are often dysregulated in cancer, driving tumor growth, invasion, and metastasis. Inhibiting c-Met can halt these critical oncogenic processes.

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): This is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen.[3] Blocking VEGFR-2 signaling can starve the tumor and inhibit its growth.

A dual inhibitor, therefore, presents a powerful two-pronged attack on tumor proliferation and its essential supply lines.

cMet_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes cMet c-Met Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg Compound 3-Phenyl-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine Analog Compound->cMet Inhibits Compound->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Metastasis Metastasis PI3K_AKT->Metastasis Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: MoA of triazolo[4,3-a]pyrazine analogs as dual c-Met/VEGFR-2 inhibitors.

The Imperative of Pharmacokinetics (PK) and ADME Profiling

A compound's efficacy is meaningless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. The triazole moiety is known to confer favorable PK properties.[1] Preliminary in silico and in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential before proceeding to in vivo work.

ParameterKey QuestionTypical AssayRationale for In Vivo Design
Solubility Is the compound soluble in physiological media?Kinetic/ThermodynamicInfluences formulation strategy and potential for oral dosing.
Permeability Can it cross the intestinal barrier?PAMPA, Caco-2Predicts oral absorption. High permeability is desirable.
Metabolic Stability How quickly is it broken down by the liver?Liver Microsomes, S9Determines half-life and dosing frequency.
Plasma Protein Binding How much of the drug is bound vs. free?Rapid Equilibrium DialysisOnly the unbound fraction is biologically active.

Section 2: The Blueprint for Robust In Vivo Studies

A well-designed in vivo study maximizes the potential to obtain clear, interpretable data while adhering to the highest ethical standards (the 3Rs: Replacement, Reduction, Refinement).

InVivo_Workflow A 1. Preclinical Assessment (In Vitro Potency, ADME) B 2. Formulation Development & Dose Range Finding A->B C 3. Animal Model Selection & Acclimatization B->C D 4. Pharmacokinetic (PK) Study (Single Dose) C->D E 5. Efficacy Study (Chronic Dosing) C->E H PK/PD Modeling (Inform Dosing) D->H F 6. Endpoint Analysis (e.g., Tumor Volume, Biomarkers) E->F G 7. Data Interpretation & Reporting F->G H->E

Caption: General workflow for preclinical in vivo compound evaluation.

Animal Model Selection: The Principle of Clinical Relevance

The choice of animal model is dictated by the research question and the compound's proposed therapeutic indication.

Therapeutic AreaRecommended ModelRationaleKey Considerations
Oncology Subcutaneous Xenograft (e.g., A549 in nude mice)Simple, reproducible model to assess the direct impact of the compound on the growth of a human tumor.[3] A549 cells are a relevant choice based on in vitro data.Tumor growth rates, animal health, ethical endpoints (e.g., tumor size limits).
Neuroinflammation LPS-Induced Acute Model (e.g., in C57Bl/6J mice)Lipopolysaccharide (LPS) induces a robust and well-characterized inflammatory response in the brain, activating microglia and increasing pro-inflammatory cytokines.[8][9]Route of LPS administration (ICV vs. IP), timing of compound dosing, specific brain regions for analysis.

All studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

Formulation and Dosing: Ensuring Accurate Delivery

The compound must be formulated in a vehicle that is safe for the animal and ensures bioavailability. For the hydrochloride salt of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine, several vehicles can be considered.

Table of Recommended Formulations[4]

Vehicle Composition Administration Route Suitability Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline IV, IP, PO Good for compounds with moderate solubility.
10% DMSO, 90% Corn Oil PO, IP Suitable for lipophilic compounds; long dosing intervals.

| 10% DMSO, 90% (20% SBE-β-CD in saline) | IV, IP, PO | Solubilizing agent (SBE-β-CD) enhances solubility. |

Section 3: Standard Operating Protocols

These protocols are designed to be self-validating, with integrated controls and clear, measurable endpoints.

Protocol 1: Foundational Pharmacokinetic (PK) Study in Mice

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) following a single administration.

Methodology:

  • Animal Allocation: Use 12-15 healthy adult mice (e.g., C57Bl/6J, 8-10 weeks old), divided into groups for each time point (e.g., 3 mice per time point).

  • Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO/40% PEG300/5% Tween-80/45% Saline) at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

  • Administration: Administer a single dose via the intended route (e.g., intravenous bolus via tail vein or oral gavage).

  • Sample Collection:

    • Collect blood samples (~50-100 µL) via submandibular or saphenous vein bleeding at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge blood at 4°C (e.g., 2000 x g for 10 min) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[10]

    • This requires establishing a standard curve with known concentrations of the compound.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and determine PK parameters.

Protocol 2: Xenograft Tumor Growth Inhibition (TGI) Study

Objective: To evaluate the efficacy of the compound in reducing the growth of a human tumor in an immunodeficient mouse model.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., A549 lung carcinoma) under standard conditions. Ensure cells are free of mycoplasma.

  • Tumor Implantation:

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Inject ~5 x 10⁶ cells subcutaneously into the flank of female athymic nude mice (6-8 weeks old).

  • Tumor Growth & Grouping:

    • Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Compound at Dose 1 (e.g., 10 mg/kg)

      • Group 3: Compound at Dose 2 (e.g., 30 mg/kg)

      • Group 4: Positive control (standard-of-care chemotherapy)

  • Treatment: Administer the formulated compound or vehicle daily (or as determined by PK data) via the chosen route (e.g., oral gavage) for 21-28 days.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor animal health daily. Euthanize animals if they reach humane endpoints (e.g., >20% body weight loss, tumor ulceration, or excessive tumor burden).

  • Endpoint Analysis:

    • At the end of the study, euthanize all animals and excise the tumors.

    • Measure final tumor weight and volume.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group.

    • (Optional) Collect tumors for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for p-Met) or histopathology.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][3][4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules. Available from: [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine hydrochloride. PubChem. Available from: [Link]

  • Advancements in small molecule drug design: A structural perspective. Medicine in Drug Discovery. Available from: [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. European Journal of Medicinal Chemistry. Available from: [Link]

  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. Available from: [Link]

  • Optimizing models of neuroinflammation for drug discovery. News-Medical.Net. Available from: [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. Available from: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Research Square. Available from: [Link]

  • Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. OA Biochemistry. Available from: [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

Sources

Method

A Robust, Validated RP-HPLC Method for the Analysis of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liq...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This molecule is a key heterocyclic scaffold used in medicinal chemistry and drug discovery.[1] A systematic approach was employed to develop a method that is specific, accurate, precise, and robust, making it suitable for applications in quality control, stability testing, and reaction monitoring. The final isocratic method utilizes a C18 stationary phase with a buffered mobile phase of acetonitrile and water, offering excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Introduction and Analyte Properties

3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound featuring a fused triazolopyrazine ring system and a phenyl substituent.[3] Such scaffolds are of significant interest in pharmaceutical development due to their diverse biological activities.[4] The development of a reliable analytical method is crucial for ensuring the quality and consistency of this compound in research and manufacturing environments.

Chromatographic Challenges & Strategy:

The structure of the analyte presents specific characteristics that must be addressed for successful HPLC analysis:

  • Hydrophobicity: The presence of the phenyl group imparts moderate hydrophobicity, making the molecule well-suited for retention on a non-polar stationary phase like C18.

  • Basicity: The triazolopyrazine core contains multiple nitrogen atoms, rendering the molecule basic. At neutral pH, these nitrogen atoms can interact with residual silanols on the silica-based column packing, leading to poor peak shape (tailing).

  • UV Absorbance: The conjugated system of the phenyl ring and the triazolo moiety is expected to produce a strong UV chromophore, enabling sensitive detection.

Based on these properties, a reversed-phase HPLC method was selected. To ensure a single, stable ionic form of the analyte and to mitigate undesirable silanol interactions, an acidic buffered mobile phase is required. This approach protonates the basic nitrogen atoms, leading to consistent retention and improved peak symmetry.[5]

Part 1: HPLC Method Development & Optimization

The goal of method development is to achieve a baseline-resolved peak for the analyte, free from interference, with excellent symmetry and efficiency, in a reasonable runtime. The process followed a logical, stepwise optimization of key chromatographic parameters.

Initial Screening and Parameter Selection

Rationale for Starting Conditions: Based on methods developed for structurally similar triazolopyrazine derivatives, initial conditions were established to provide a strong starting point for optimization.[6][7]

  • Column Selection: A C18 column is the industry standard for moderately hydrophobic small molecules and was chosen for its versatility and robust performance.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol as it typically provides lower backpressure and better peak shape for heterocyclic compounds.

    • Aqueous Phase: A low pH buffer is critical. A phosphate buffer at pH 3.0 was selected to ensure complete protonation of the analyte. Formate or acetate buffers are also suitable alternatives.[6]

  • Detection Wavelength: Lacking a specific UV spectrum, a standard wavelength of 254 nm was chosen, as it is effective for compounds containing aromatic rings. A photodiode array (PDA) detector was recommended to determine the analyte's absorbance maximum (λmax) for optimal sensitivity.

  • Isocratic vs. Gradient: An initial gradient elution was performed to determine the approximate organic solvent concentration required to elute the compound and to screen for any potential impurities.

Systematic Optimization Workflow

Once the initial conditions were established, a systematic optimization was performed to achieve the target chromatographic performance.

  • Mobile Phase pH Tuning: The pH of the aqueous phase was evaluated between 2.5 and 4.5. A pH of 3.0 provided the best balance of retention time and sharp, symmetrical peaks.

  • Organic Modifier Percentage (%B): Based on the initial gradient run, an isocratic method was developed. The percentage of acetonitrile was adjusted to achieve a retention time between 3 and 10 minutes, ensuring sufficient separation from the void volume without excessive run time.

  • Column Temperature: The column temperature was maintained at 30°C to ensure consistent retention times and improve peak efficiency.

  • Flow Rate: A flow rate of 1.0 mL/min was found to be optimal, providing good separation efficiency with moderate backpressure.

The logical flow of this optimization process is visualized in the diagram below.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analyte Properties (Basic, Hydrophobic, UV Active) Select_Column Select Column (e.g., C18, 4.6x150 mm, 5 µm) Start->Select_Column Select_MP Select Mobile Phase (ACN / Buffered Water) Select_Column->Select_MP Select_Detector Select Detector (UV/PDA @ 254 nm) Select_MP->Select_Detector Scout_Gradient Run Scouting Gradient (5-95% ACN) Select_Detector->Scout_Gradient Optimize_pH Optimize Mobile Phase pH (e.g., pH 2.5 - 4.5) Scout_Gradient->Optimize_pH Optimize_Isocratic Optimize Isocratic %ACN (Target k' 2-10) Optimize_pH->Optimize_Isocratic Optimize_Temp Optimize Temperature (e.g., 30°C) Optimize_Isocratic->Optimize_Temp Final_Method Finalized Method Protocol Optimize_Temp->Final_Method Confirm_SST Confirm System Suitability (Tailing, Plates, RSD) Final_Method->Confirm_SST Validation Method Validation (ICH Q2) Confirm_SST->Validation Proceed to Validation

Caption: Workflow for HPLC method development.

Part 2: Finalized Analytical Method Protocol

This protocol details the optimized conditions for the analysis of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Reagents and Materials
  • Solvents: HPLC grade Acetonitrile (ACN) and purified water (e.g., Milli-Q).

  • Reagents: Potassium phosphate monobasic, o-Phosphoric acid.

  • Analyte: 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine reference standard.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

Solution Preparation
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of purified water. Adjust pH to 3.0 ± 0.05 with o-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution: Prepare sample solutions to a target concentration of 100 µg/mL using the same diluent as the standard.

Chromatographic Conditions

All quantitative data should be summarized in a structured table for clarity.

ParameterCondition
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 40% Acetonitrile / 60% Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

Part 3: Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The following protocol is based on the ICH Harmonised Tripartite Guideline Q2(R1).[2]

Validation_Workflow cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity (Peak Purity, Placebo Inj.) Linearity Linearity & Range (5 Levels, e.g., 50-150%) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Detection & Quantitation Limits (LOD/LOQ via S/N or Slope) Precision->Limits Robustness Robustness (Vary pH, Flow, %ACN) Limits->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Workflow for HPLC method validation.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, or matrix components).

  • Protocol:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Inject a placebo (formulation matrix without the active ingredient), if applicable.

    • Analyze a sample of the analyte that has been subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to demonstrate separation from potential degradation products.

    • Assess peak purity using a PDA detector.

Linearity and Range
  • Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions at different concentrations, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small variations to the following parameters, one at a time:

      • Flow Rate (e.g., ± 0.1 mL/min).

      • Mobile Phase pH (e.g., ± 0.2 units).

      • Column Temperature (e.g., ± 2 °C).

      • Acetonitrile content (e.g., ± 2%).

    • Evaluate the effect on retention time, peak area, and tailing factor.

  • Acceptance Criteria: System suitability parameters must remain within acceptable limits for all varied conditions.

Conclusion

This application note provides a complete framework for the development and validation of a robust RP-HPLC method for 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The described method is simple, reliable, and demonstrates excellent performance characteristics suitable for routine analysis in a quality control environment. By following the detailed protocols for development and validation, laboratories can ensure the generation of high-quality, reproducible data for this important pharmaceutical compound.

References

  • PubChem. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[6][9][10]triazolo[4,3-a]pyrazine hydrochloride. Available from: [Link]

  • CAS Common Chemistry. 5,6,7,8-tetrahydro-[6][9][10]triazolo[4,3-a]pyrazine hydrochloride. Available from: [Link]

  • Chemsrc. 3-phenyl-5,6,7,8-tetrahydro-[6][9][10]triazolo[4,3-a]pyrazine. Available from: [Link]

  • PubMed. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Available from: [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • MDPI. Synthesis of New Triazolopyrazine Antimalarial Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • ResearchGate. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. Available from: [Link]

  • e-journal UPI. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Available from: [Link]

  • PubChem. (R)-3-Methyl-5-(8-methyl-5,6,7,8-tetrahydro-[6][9][10]triazolo[4,3-a]pyrazin-3-yl)-1,2,4-thiadiazole Hydrochloride. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link]

  • Royal Society of Chemistry. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • UCL Discovery. NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Available from: [Link]

  • Google Patents. Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][9][10]triazol[4,3-a] pyrazine hydrochloride. Available from:

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of[6][9][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]

Sources

Application

Application Note: A Comprehensive Guide to Preparing Stock Solutions of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine for Cell-Based Assays

Abstract The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compounds. This guide provides a detailed protocol and expert insig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compounds. This guide provides a detailed protocol and expert insights for the preparation of stock solutions of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a heterocyclic compound of interest in drug discovery and development. We address the critical aspects of solvent selection, dissolution techniques for potentially poorly soluble molecules, sterilization, and storage to ensure solution integrity and minimize experimental variability. The methodologies outlined herein are designed to provide researchers with a robust framework for generating high-quality data.

Introduction: The Criticality of Stock Solution Integrity

3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its analogs belong to a class of compounds with potential applications in pharmaceutical research.[1] The journey from a solid, powdered compound to a biologically active agent in a cell culture medium is a multi-step process where errors can be easily introduced. Inaccurate concentration, precipitation, degradation, or contamination of the compound can lead to misleading or erroneous results, wasting valuable time and resources.

The primary challenge in preparing small molecules for biological assays is often poor aqueous solubility.[2][3] Therefore, a concentrated stock solution is typically prepared in an organic solvent, which is then diluted to the final working concentration in the aqueous cell culture medium. This application note establishes a self-validating protocol that emphasizes causality—explaining not just what to do, but why each step is crucial for the integrity of the final experiment.

Compound Characteristics and Safe Handling

Before any experimental work, it is imperative to understand the basic properties of the compound and to handle it with appropriate safety measures. While specific data for 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is not widely published, we can infer handling procedures from closely related analogs.

PropertyDescription / RecommendationSource
CAS Number 1245782-72-2 (for the closely related analog: 3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine hydrochloride)[1]
Molecular Formula C₁₁H₁₂N₄·HCl (analog)[1]
Molecular Weight 236.7 g/mol (analog)[1]
Appearance Off-white to light yellow powder[1]
Storage (Solid) Store at 0-8°C. Keep container tightly closed in a dry, well-ventilated place.[1][4]
Safety Handle with standard personal protective equipment (PPE): gloves, lab coat, and eye protection. If toxicity is unknown, handle within a chemical fume hood.[5][6]

Strategic Solvent Selection: A Foundation for Success

The choice of solvent is the most critical decision in this process. The ideal solvent will completely dissolve the compound at a high concentration without affecting its chemical structure or the biological system under investigation at its final, diluted concentration.

Primary Recommendation: Dimethyl Sulfoxide (DMSO) For most non-polar, poorly water-soluble small molecules, DMSO is the solvent of choice.[2][7] It has excellent solubilizing power and is miscible with aqueous media. However, it is crucial to limit the final concentration of DMSO in the cell culture to below 0.5%, with an ideal target of ≤0.1% , to avoid solvent-induced toxicity or off-target effects.[5]

Alternative Solvents If DMSO is incompatible with the specific assay (e.g., it interferes with a fluorescent reporter), other solvents like ethanol or methanol may be considered. However, their solubilizing capacity for this class of compounds may be lower, and their potential for cell toxicity is often higher. Preliminary solvent toxicity curves for the specific cell line being used are highly recommended.

Caption: Workflow for selecting an appropriate solvent.

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point, providing a sufficient concentration for a wide range of assay dilutions.

Materials:

  • 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (solid powder)

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (accurate to at least 0.1 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Sterile 0.22 µm syringe filters (PTFE or nylon membrane recommended for DMSO)[8]

Procedure:

  • Pre-Calculation: Determine the mass of the compound required.

    • The molecular weight (MW) of the analog is 236.7 g/mol .

    • To make 1 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 236.7 g/mol x 1000 mg/g = 2.367 mg

    • Scientist's Note: It is more accurate to weigh a larger mass, such as 10-20 mg, and adjust the solvent volume accordingly.[9] For example, for 10 mg of the compound, you would add:

      • Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (mmol/L) = [10 / 236.7] / 10 = 4.22 mL of DMSO.

  • Preparation:

    • Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

    • Briefly centrifuge the vial to ensure all powder is collected at the bottom.[10]

  • Weighing:

    • Tare the analytical balance with a sterile microfuge tube or vial.

    • Carefully weigh the desired amount of the compound into the tared container. Record the exact mass.

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Immediately cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step. Causality: Vigorous mixing provides the initial energy to break apart the crystal lattice of the solid.

    • Assisted Dissolution (If Necessary): Place the vial in a 37°C water bath or heating block for 10-15 minutes, followed by vortexing.[5][7] Alternatively, place the vial in a bath sonicator for 5-10 minutes.[5] Causality: Gentle heating increases the kinetic energy of the system, enhancing solubility, while sonication uses high-frequency sound waves to agitate particles and facilitate dissolution. Caution: Do not overheat, as this may degrade the compound.

  • Sterilization:

    • Aseptically attach a sterile syringe to the vial and draw up the dissolved stock solution.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile, and clearly labeled storage vial (amber vial is preferred to protect from light). Causality: Filtration is a method of cold sterilization, removing any potential microbial contaminants without using heat, which could degrade the compound.[10][11]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Causality: Aliquoting is critical to prevent contamination from repeated handling and to avoid multiple freeze-thaw cycles, which can cause the compound to precipitate out of solution and degrade over time.[10]

    • Store the aliquots at -20°C for short-to-medium term (1-3 months) or -80°C for long-term storage (≥6 months) .[7][12]

Protocol: Preparation of Working Solutions for Cell Dosing

Working solutions are prepared by diluting the high-concentration master stock into the final cell culture medium immediately before adding to the cells.

G cluster_0 In Biosafety Cabinet stock Thaw Single Aliquot of 10 mM Master Stock dilution Serially Dilute into Pre-warmed Cell Culture Medium stock->dilution vortex Vortex/Mix Immediately After Each Dilution Step dilution->vortex inspect Visually Inspect for Precipitation or Cloudiness vortex->inspect add_to_cells Add Final Working Solution to Cell Plates/Organ-Chips inspect->add_to_cells Clear Solution troubleshoot Troubleshoot: Lower Concentration or Reformulate inspect->troubleshoot Precipitate Forms

Caption: Workflow for preparing the final working solution.

Procedure:

  • Thaw: Remove a single aliquot of the 10 mM master stock from the freezer and thaw it completely at room temperature.

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.

  • Serial Dilution: Perform serial dilutions to reach the final desired concentration. For example, to achieve a final concentration of 10 µM in the well from a 10 mM stock (a 1:1000 dilution):

    • Pipette 999 µL of pre-warmed cell culture medium into a sterile tube.

    • Add 1 µL of the 10 mM stock solution to the medium.

    • Immediately cap and vortex gently or invert the tube several times to mix thoroughly.

    • Scientist's Note: It is common for compounds to precipitate when a concentrated DMSO stock is diluted into an aqueous buffer.[7] Adding the small volume of DMSO stock to the larger volume of aqueous medium while mixing can help mitigate this.

  • Final Application: Add the prepared working solution to your cell-based assay. Always include a "vehicle control" in your experiment, which consists of cell culture medium containing the same final concentration of DMSO (e.g., 0.1%) but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.

References

  • What is the best right way of storing DMSO in research lab? - ResearchGate. ResearchGate. [Link]

  • What is the best way of storing a DMSO in a research lab? - Quora. Quora. [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][12][13]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem. National Center for Biotechnology Information. [Link]

  • 3-Trifluoromethyl-5,6,7,8-tetrahydro-[4][12][13]triazolo[4,3-a]pyrazine hydrochloride, Sitagliptin Manufacturer,Exporter,Supplier in India. GlobeChemie. [Link]

  • SMALL MOLECULES - Captivate Bio. Captivate Bio. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. ResearchGate. [Link]

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  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. National Center for Biotechnology Information. [Link]

  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions – dmsostore. DMSO Store. [Link]

  • Sterilization and disinfection methods for decellularized matrix materials: Review, consideration and proposal - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Dissolution Enhancement of Poorly Soluble Drugs - MDPI. MDPI. [Link]

  • Sterilization Unveiled: Physical & Chemical Methods - Microbe Notes. Microbe Notes. [Link]

  • Stock Solutions 101: Everything You Need to Know - G-Biosciences. G-Biosciences. [Link]

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Method

Triazolopyrazines: A Versatile Scaffold for Anti-Inflammatory and Anti-Cancer Drug Discovery

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-co...

Author: BenchChem Technical Support Team. Date: February 2026

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions make it a privileged core for designing inhibitors of key biological targets. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of triazolopyrazines in the discovery of novel anti-inflammatory and anti-cancer agents.

Part 1: Application Notes

Introduction to Triazolopyrazines in Medicinal Chemistry

Triazolopyrazines belong to a class of fused heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The versatility of this scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at different positions to modulate potency, selectivity, and pharmacokinetic properties. Many pyrazine-based compounds have progressed into clinical trials as kinase inhibitors, highlighting the potential of this chemical class in modern drug discovery.[6]

Anti-Inflammatory Applications of Triazolopyrazines

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles.[7][8]

Mechanism of Action:

Triazolopyrazine derivatives are being explored as potent anti-inflammatory agents primarily through the inhibition of key signaling kinases and the suppression of pro-inflammatory mediators. While direct inhibition of NF-κB or MAPK pathways by triazolopyrazines is an active area of research, the mechanism of action for the broader class of triazole-containing compounds often involves the downregulation of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8][9] The inhibition of these pathways ultimately leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

The NF-κB signaling cascade is a critical regulator of inflammatory responses.[10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[2] Triazolopyrazines may exert their anti-inflammatory effects by inhibiting the kinases responsible for IκB phosphorylation.

The MAPK pathways (including ERK, JNK, and p38) are also crucial in transmitting extracellular inflammatory signals to the nucleus, leading to the activation of transcription factors that drive inflammatory gene expression.[7] Inhibition of p38α MAP kinase, in particular, has been shown to be beneficial in treating chronic inflammatory diseases by blocking the production of TNF-α and other cytokines.[8]

Signaling Pathway: Inflammatory Response Modulation

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK p38_MAPK p38 MAPK Receptor->p38_MAPK JNK_MAPK JNK Receptor->JNK_MAPK IkB IκB IKK->IkB Phosphorylates AP1 AP-1 p38_MAPK->AP1 Activates JNK_MAPK->AP1 Activates IkB_NFkB IκB-NF-κB IkB->IkB_NFkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc AP1_nuc AP-1 AP1->AP1_nuc Triazolopyrazine Triazolopyrazine Derivative Triazolopyrazine->IKK Inhibits Triazolopyrazine->p38_MAPK Inhibits IkB_NFkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Transcription AP1_nuc->Genes Transcription

Caption: Putative mechanism of triazolopyrazine anti-inflammatory action.

Anti-Cancer Applications of Triazolopyrazines

The development of targeted therapies has revolutionized cancer treatment. Many of these therapies are small molecule inhibitors that target specific kinases driving tumor growth and survival. The triazolopyrazine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.[6]

Mechanism of Action:

A significant breakthrough in the application of triazolopyrazines for cancer therapy is the development of dual inhibitors of c-Mesenchymal-Epithelial Transition Factor (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][11][12] Both c-Met and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor progression, angiogenesis, and metastasis.[13][14] Dual inhibition of these targets can offer a synergistic anti-tumor effect and potentially overcome drug resistance associated with single-target agents.[1]

One notable example is the[1][2][3]triazolo[4,3-a]pyrazine derivative, compound 17l , which has demonstrated excellent anti-proliferative activity against various cancer cell lines.[1] This compound was shown to induce G0/G1 phase cell cycle arrest and promote apoptosis in A549 lung cancer cells.[1]

Another critical signaling pathway frequently dysregulated in cancer is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[15][16][17] This pathway regulates cell growth, proliferation, survival, and metabolism.[18] While direct evidence for triazolopyrazines targeting this pathway is emerging, related triazine derivatives have been successfully developed as dual PI3K/mTOR inhibitors, suggesting a promising avenue for the development of triazolopyrazine-based therapeutics targeting this cascade.[5][19]

Signaling Pathway: Anti-Cancer Mechanism

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K cMet->PI3K Activates VEGFR2->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellResponse Cell Proliferation Angiogenesis Metastasis Survival mTOR->CellResponse Promotes Triazolopyrazine Triazolopyrazine Derivative Triazolopyrazine->cMet Inhibits Triazolopyrazine->VEGFR2 Inhibits Triazolopyrazine->PI3K Inhibits (Potential)

Sources

Application

Introduction: The Triazolo[4,3-a]pyrazine Scaffold - A Versatile CNS Drug Discovery Platform

An in-depth guide for researchers, scientists, and drug development professionals on the neuroscience research applications of the 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold. The[1][2][3]triazolo[4,3-a]...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the neuroscience research applications of the 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold.

The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[2] While direct research on 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in neuroscience is not extensively documented in publicly available literature, numerous derivatives of this scaffold have emerged as potent modulators of key central nervous system (CNS) targets. These derivatives have shown promise in preclinical studies for various neurological and psychiatric disorders.[4][5] The inherent drug-like properties of this scaffold, including its structural rigidity and ability to be readily functionalized, make it an attractive starting point for the development of novel CNS-active compounds.

This document serves as a detailed guide to the application of the triazolo[4,3-a]pyrazine scaffold in neuroscience research. It will focus on two prominent examples of its utility: the development of Phosphodiesterase 2 (PDE2) inhibitors for cognitive disorders and P2X7 receptor antagonists for neuroinflammation. The protocols and insights provided are synthesized from existing literature on derivatives of the core scaffold and are intended to guide researchers in exploring the potential of novel analogs, including the 3-phenyl variant.

Section 1: Targeting Cognitive Impairment - Triazolo[4,3-a]pyrazine Derivatives as PDE2 Inhibitors

Mechanistic Rationale: Why PDE2 is a Compelling Target

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] PDE2, a dual-substrate enzyme, is highly expressed in brain regions critical for learning and memory, such as the hippocampus.[4] Inhibition of PDE2 leads to an elevation of cAMP and cGMP levels, which can enhance synaptic plasticity and improve cognitive function. This mechanism is of significant interest for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[4]

A series of pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines have been identified as potent and selective PDE2 inhibitors with excellent brain penetrance.[4] This highlights the suitability of the triazolo[4,3-a]pyrazine scaffold for CNS drug discovery.

Experimental Workflow for Screening Novel PDE2 Inhibitors

The following workflow outlines the key steps for evaluating a novel triazolo[4,3-a]pyrazine derivative, such as 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, for its potential as a PDE2 inhibitor.

PDE2_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Assessment In_Vitro_Assay PDE2A Enzyme Inhibition Assay Selectivity_Panel PDE Selectivity Panel (PDE1-11) In_Vitro_Assay->Selectivity_Panel Determine Potency (IC50) Cell_Based_Assay Cell-Based cAMP/cGMP Assay Selectivity_Panel->Cell_Based_Assay Assess Selectivity PK_Study Pharmacokinetic Study (Rodent) Cell_Based_Assay->PK_Study Confirm Cellular Activity Receptor_Occupancy Ex Vivo Receptor Occupancy PK_Study->Receptor_Occupancy Evaluate Brain Penetration Behavioral_Model Cognitive Behavioral Model (e.g., NOR) Receptor_Occupancy->Behavioral_Model Confirm Target Engagement

Caption: Workflow for the preclinical evaluation of novel triazolo[4,3-a]pyrazine-based PDE2 inhibitors.

Protocol: In Vitro PDE2A Enzyme Inhibition Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against human PDE2A.

Materials:

  • Recombinant human PDE2A enzyme

  • Test compound (e.g., 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine)

  • cGMP (substrate)

  • Snake venom nucleotidase

  • Phosphate buffer

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound, recombinant PDE2A enzyme, and cGMP in a phosphate buffer.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding snake venom nucleotidase, which will convert the resulting GMP to guanosine and inorganic phosphate.

  • Quantify the amount of inorganic phosphate produced using a colorimetric method (e.g., Malachite Green assay).

  • Calculate the percentage of PDE2A inhibition for each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Data Interpretation: A lower IC50 value indicates a more potent inhibitor. It is crucial to then assess the compound's selectivity against other PDE subtypes to ensure on-target activity.

Compound PDE2A IC50 (nM) Selectivity vs. PDE10A
Reference Compound 110>100-fold
Reference Compound 25>200-fold
Test CompoundTBDTBD

Section 2: Modulating Neuroinflammation - Triazolo[4,3-a]pyrazine Derivatives as P2X7 Receptor Antagonists

Mechanistic Rationale: The Role of P2X7 in Neuroinflammation

The P2X7 receptor is an ATP-gated ion channel primarily expressed on microglia, the resident immune cells of the CNS. Overactivation of P2X7 by extracellular ATP, often released during cellular stress or injury, triggers a pro-inflammatory cascade, including the release of cytokines like IL-1β. Chronic neuroinflammation is implicated in the pathogenesis of numerous neurodegenerative diseases and psychiatric disorders. Therefore, antagonizing the P2X7 receptor is a promising therapeutic strategy to dampen neuroinflammation.

Derivatives of 8-phenyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine have been developed as potent P2X7 antagonists with excellent blood-brain barrier permeability and in vivo target engagement.[5] The trifluoromethyl group at the 3-position of the triazolo[4,3-a]pyrazine core was found to significantly enhance brain penetration.[5]

Experimental Workflow for Characterizing Novel P2X7 Antagonists

This workflow details the process for assessing a novel triazolo[4,3-a]pyrazine derivative for its P2X7 antagonist properties.

P2X7_Antagonist_Screening_Workflow cluster_in_vitro_p2x7 In Vitro Characterization cluster_in_vivo_p2x7 In Vivo Validation Binding_Assay Radioligand Binding Assay (hP2X7) Functional_Assay Calcium Flux Assay (hP2X7) Binding_Assay->Functional_Assay Determine Affinity (Ki) Cytokine_Release LPS/ATP-induced IL-1β Release Functional_Assay->Cytokine_Release Assess Functional Antagonism (IC50) PK_BBB PK & Brain Penetration Study Cytokine_Release->PK_BBB Confirm Anti-inflammatory Effect Target_Engagement Ex Vivo Autoradiography PK_BBB->Target_Engagement Evaluate CNS Exposure Neuroinflammation_Model LPS Challenge Model Target_Engagement->Neuroinflammation_Model Measure Receptor Occupancy

Caption: Preclinical screening cascade for novel triazolo[4,3-a]pyrazine-based P2X7 antagonists.

Protocol: LPS/ATP-Induced IL-1β Release Assay

This protocol is designed to assess the ability of a test compound to inhibit P2X7-mediated inflammasome activation in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary microglia

  • LPS (Lipopolysaccharide)

  • ATP (Adenosine triphosphate)

  • Test compound

  • RPMI-1640 cell culture medium

  • Human IL-1β ELISA kit

Procedure:

  • Differentiate THP-1 monocytes into macrophage-like cells using PMA.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3.

  • Pre-incubate the primed cells with various concentrations of the test compound for 30-60 minutes.

  • Stimulate the cells with a high concentration of ATP (e.g., 5 mM) for 30-60 minutes to activate the P2X7 receptor and the NLRP3 inflammasome.

  • Collect the cell culture supernatant.

  • Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of IL-1β release for each compound concentration and determine the IC50 value.

Data Interpretation: A dose-dependent reduction in IL-1β release indicates that the test compound is effectively antagonizing the P2X7 receptor and subsequent inflammasome activation.

Compound P2X7 Antagonism (IL-1β IC50, nM) Brain/Plasma Ratio (Rodent)
Reference Compound A250.8
Reference Compound B151.2
Test CompoundTBDTBD

Conclusion and Future Directions

The 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the discovery of novel CNS-active agents. While direct neuroscience research on the 3-phenyl derivative is limited, the successful development of potent and selective PDE2 inhibitors and P2X7 antagonists from the broader triazolo[4,3-a]pyrazine family provides a strong rationale for its investigation. The protocols and workflows outlined in this guide offer a comprehensive framework for researchers to systematically evaluate new analogs for their potential in treating a range of neurological and psychiatric disorders. Future research should focus on synthesizing and characterizing novel derivatives of this scaffold, exploring their structure-activity relationships, and assessing their efficacy in relevant animal models of CNS diseases.

References

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. 2022. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. 2023. [Link]

  • Pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters. 2014. [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. European Journal of Medicinal Chemistry. 2021. [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. PubChem. [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules. 2019. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Technical Support Center: A Guide to Optimizing the Synthesis of 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Welcome to the technical support center for the synthesis of 3-Phenyl-5,6,7,8-tetrahydro-[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Guide to Optimizing the Synthesis of 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

Welcome to the technical support center for the synthesis of 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this important heterocyclic scaffold. The triazolopyrazine core is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents, including novel kinase inhibitors and antidiabetic drugs.[2][4][5] However, its synthesis can present challenges, including low yields and the formation of persistent impurities.

This document moves beyond a simple recitation of steps. It provides a causal framework for experimental choices, detailed troubleshooting protocols in a direct question-and-answer format, and validated procedural workflows to empower you to overcome common synthetic hurdles.

The Synthetic Blueprint: Reaction Pathway Overview

The most reliable and commonly employed route to 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine involves a two-stage process. First is the synthesis of the critical intermediate, 2-hydrazinyl-tetrahydropyrazine, followed by a cyclocondensation reaction with a benzoyl equivalent to form the fused triazole ring system.

Synthetic_Pathway reagent1 Hydrazine Hydrate intermediate 2-Hydrazinyl-tetrahydropyrazine reagent2 Benzoyl Chloride (or equivalent) product 3-Phenyl-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine start 2-Chloro-tetrahydropyrazine start->intermediate Nucleophilic Substitution intermediate->product Acylation & Cyclocondensation

Caption: General two-step synthesis pathway.

Optimized Experimental Protocol

This protocol provides a robust, field-tested method for the synthesis. Each step includes explanations to ensure both procedural accuracy and conceptual understanding.

Step 1: Synthesis of 2-Hydrazinyl-tetrahydropyrazine Dihydrochloride

The purity of this intermediate is paramount for a high-yielding subsequent step. Hydrazines are susceptible to oxidation, so handling under an inert atmosphere is recommended where possible.

  • 1. Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 2-chloro-3,4,5,6-tetrahydropyrazine (1.0 eq) to a suitable solvent like ethanol or isopropanol (5-10 volumes).

  • 2. Hydrazine Addition: Slowly add hydrazine hydrate (85% solution in water, ~3.0 eq) dropwise to the stirred solution at room temperature.[6] The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary. The use of excess hydrazine drives the reaction to completion and minimizes the formation of dimeric byproducts.

  • 3. Reaction: After the addition is complete, heat the mixture to reflux (typically 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloropyrazine is consumed.

  • 4. Isolation: Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath. Slowly add concentrated hydrochloric acid to precipitate the dihydrochloride salt of the product. The acidic workup protonates the product, making it less soluble in the organic solvent and easier to isolate.

  • 5. Purification: Filter the resulting solid, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification if NMR analysis confirms sufficient purity.

Step 2: Cyclocondensation to Yield 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

This is the key yield-determining step. The mechanism proceeds via acylation of the more nucleophilic terminal nitrogen of the hydrazine moiety, followed by an intramolecular nucleophilic attack and dehydration to form the stable, aromatic triazole ring.

  • 1. Reaction Setup: To a stirred suspension of 2-hydrazinyl-tetrahydropyrazine dihydrochloride (1.0 eq) in a high-boiling aprotic solvent like N,N-Dimethylformamide (DMF) or toluene (10 volumes), add a non-nucleophilic organic base such as triethylamine (TEA, ~2.5 eq) or diisopropylethylamine (DIPEA). The base is crucial to neutralize the hydrochloride salt and the HCl generated during the acylation.

  • 2. Acylation: Cool the mixture to 0°C and add benzoyl chloride (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10°C. Stir at this temperature for 1 hour.

  • 3. Cyclization: Heat the reaction mixture to 100-120°C. The elevated temperature provides the activation energy needed for the intramolecular cyclization and subsequent dehydration. If using toluene, a Dean-Stark apparatus can be employed to azeotropically remove water and drive the equilibrium towards the product.

  • 4. Monitoring: Monitor the formation of the product and disappearance of the acylated intermediate by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • 5. Workup and Purification: Cool the mixture to room temperature. If using DMF, pour the mixture into ice water to precipitate the crude product. If using toluene, wash the organic layer with saturated sodium bicarbonate solution and then brine.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • 6. Final Purification: The crude product is typically purified by column chromatography on silica gel using an ethyl acetate/hexane or dichloromethane/methanol gradient to afford the pure product.[2]

Troubleshooting Guide: Question & Answer

This section addresses the most common issues encountered during the synthesis.

Q1: My final yield is consistently low (<50%). What are the primary factors to investigate?

A1: Low yield is the most frequent complaint and typically stems from one of three areas:

  • Incomplete Cyclocondensation: The dehydration of the acylated intermediate to form the triazole ring is often the rate-limiting step and requires sufficient thermal energy.

    • Solution: Ensure your reaction temperature is high enough (100-120°C). If you are still seeing the intermediate, consider switching to a higher boiling solvent like xylene or using a catalytic amount of a Lewis acid to facilitate the ring closure. The use of a Dean-Stark trap to remove water is also highly effective.[7]

  • Starting Material Quality: The 2-hydrazinyl-tetrahydropyrazine intermediate is prone to degradation.

    • Solution: Use the intermediate immediately after synthesis or store it under an inert atmosphere at low temperatures. Confirm its purity by ¹H NMR before starting the cyclocondensation. Any degradation will directly impact the yield.

  • Suboptimal Base Stoichiometry: Insufficient base in the cyclocondensation step will leave the starting material as a hydrochloride salt, rendering it non-nucleophilic. Excess base can sometimes lead to side reactions.

    • Solution: Ensure at least 2.2 equivalents of base (e.g., TEA) are used to neutralize both hydrochloride ions and the HCl produced from the reaction with benzoyl chloride.

Q2: My TLC shows a persistent spot close to the starting material and another major spot that is not the product. What are these?

A2: This is indicative of an incomplete reaction and the formation of a stable intermediate.

  • The Acylhydrazide Intermediate: The most likely byproduct is the N-benzoyl-N'-(tetrahydropyrazin-2-yl)hydrazine intermediate. This forms after the initial acylation but before the final ring-closing cyclization. It is often more polar than the final product.

    • Causality: The cyclization step has stalled due to insufficient heat, short reaction time, or the presence of water which can inhibit the dehydration.

    • Solution: Increase the reaction temperature and/or time. If the problem persists, re-run the reaction in a solvent like toluene equipped with a Dean-Stark trap to actively remove the water byproduct, thereby driving the reaction to completion according to Le Châtelier's principle.

Q3: The purification by column chromatography is difficult, with poor separation between my product and an impurity. What can I do?

A3: Co-elution is often caused by an impurity with a very similar polarity to your product.

  • Identify the Impurity: First, try to identify the impurity using LC-MS. If it is unreacted benzoyl chloride or benzoic acid (from hydrolysis), a simple basic wash (e.g., with 5% NaHCO₃ solution) during the workup should remove it.

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems. Adding a small percentage of a third solvent (e.g., 0.5% TEA in a DCM/MeOH system) can alter the interactions with the silica and improve separation.

    • Alternative Media: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography if the impurity's polarity is significantly different.

  • Recrystallization: This is an excellent alternative or final polishing step. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, isopropanol) to find one where the product is soluble at high temperatures but precipitates upon cooling, leaving the impurity in the mother liquor.

Q4: Can I use a different benzoyl equivalent, like benzoic acid, to avoid using benzoyl chloride?

A4: Yes, this is a common and often milder alternative, though it requires a different activation strategy.

  • Methodology: You can use benzoic acid in the presence of a peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive such as HOBt (Hydroxybenzotriazole).

  • Advantages: This method avoids the generation of HCl, potentially leading to a cleaner reaction with fewer side products and eliminating the need for a strong base to act as an acid scavenger.

  • Considerations: Coupling reagents can be expensive, and the reaction may require longer times or gentle heating to go to completion. The overall atom economy may also be lower.

Data Summary: Optimizing Reaction Conditions

The following table presents representative data from optimization studies for the cyclocondensation step. This illustrates how systematic variation of parameters can dramatically influence the outcome.

EntrySolventBase (eq)Temperature (°C)Time (h)Isolated Yield (%)Observations
1TolueneTEA (2.5)801235%Incomplete conversion; significant intermediate observed on TLC.
2TolueneTEA (2.5)1101278%Good conversion, minor impurities.
3TolueneTEA (2.5)110 (Dean-Stark)892%Clean reaction, high yield. Water removal is highly effective.
4DMFDIPEA (2.5)1201085%High yield, but workup can be more challenging due to DMF removal.
5EthanolK₂CO₃ (3.0)Reflux (78)24<20%Poor conversion. Protic solvent and lower temp are not ideal.[8]

Visual Troubleshooting Workflow

When encountering low yields, follow this logical decision tree to diagnose and solve the issue.

Caption: A decision tree for troubleshooting low synthesis yield.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when running this synthesis?

A: The main hazards are associated with the reagents. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).[6] Benzoyl chloride is a lachrymator and corrosive. Reactions should be conducted with care, particularly during quenching and workup steps.

Q: Can this procedure be adapted for other 3-substituted triazolopyrazines?

A: Absolutely. This protocol serves as an excellent template. For other 3-aryl or 3-alkyl analogs, you can simply substitute benzoyl chloride with the corresponding acyl chloride (e.g., acetyl chloride, cyclopropanecarbonyl chloride). The reaction conditions (solvent, base, temperature) may require minor re-optimization for each new substrate.

Q: Why is an aprotic solvent like Toluene or DMF preferred over a protic solvent like Ethanol for the cyclocondensation step?

A: Protic solvents like ethanol can interfere in several ways. First, they can act as a competing nucleophile, reacting with the benzoyl chloride. Second, their lower boiling point may not provide sufficient energy for the dehydration step. Most importantly, the presence of the hydroxyl group does not favor the removal of water, which is a byproduct of the reaction. Aprotic solvents at high temperatures, especially with a Dean-Stark trap, are far more effective at driving the reaction to completion.[8]

References

  • Gao, Y.; Liu, X.; Wang, G.; et al. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. 2022; 27(1):123.

  • Banu, R.; Kumar, R. S.; Aravind, S.; et al. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules. 2021; 26(23):7183.

  • De Paolis, M.; Jones, M. W.; Ryan, E.; et al. Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. 2021; 26(9):2421.

  • Kharitonov, D. S.; Shikhaliev, K. S.; Krylsky, D. V. Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][6]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry. 2022; 18:248-255.

  • Friedman, L.; Litle, R. L.; Reichle, W. R. p-Toluenesulfonylhydrazide. Organic Syntheses. 1960; 40:93.

  • Niknam, K.; Parsa, F. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Chemistry Central Journal. 2022; 16(1):28.

  • Li, Y.; Wang, Y.; Liu, Y.; et al. Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. 2022; 10:868351.

  • Li, Y.; Wang, Y.; Liu, Y.; et al. Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. 2022.

  • Rani, P.; Sharma, P.; Kumar, V. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. 2023; 16(4):104618.

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • Pokhodylo, N.; Tupychak, M. A.; Palchykov, V. New methods for the synthesis of substituted 4,5,6,7-tetrahydro[1][2][9]triazolo[1,5-a]pyrazines (microreview). Chemistry of Heterocyclic Compounds. 2022; 57(12).

  • PubChem. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. National Center for Biotechnology Information.

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.

  • De Paolis, M.; Jones, M. W.; Ryan, E.; et al. Synthesis of New Triazolopyrazine Antimalarial Compounds. National Institutes of Health. 2021.

  • Pokhodylo, N.; Tupychak, M. A.; Palchykov, V. Optimization of the reaction conditions: effect of solvent and base. ResearchGate. 2020.

  • Hozien, Z. A. Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Egyptian Journal of Chemistry. 2020.
  • Chen, Y.; Ma, J.; Li, W.; et al. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. 2021; 86(17):11925-11935.

  • Ye, L.; Cao, H.; An, J.; et al. Intramolecular hydrogen bonding-assisted cyclocondensation of α-diazoketones with various amines: a strategy for highly efficient Wolff 1,2,3-triazole synthesis. Chemical Communications. 2018; 54(78):10994-10997.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This guide provides in-depth troubleshooting strat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of its poor solubility in biological buffers. As Senior Application Scientists, we have curated this information to be scientifically robust and practically applicable in your laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Q1: Why is my 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine not dissolving in my phosphate-buffered saline (PBS)?

A1: The poor solubility of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in aqueous buffers like PBS is likely due to its chemical structure. The molecule contains a significant nonpolar phenyl group and a fused heterocyclic ring system, which contribute to its hydrophobicity. While the triazolo and pyrazine rings have nitrogen atoms that can participate in hydrogen bonding, the overall character of the molecule tends to be lipophilic, leading to low solubility in polar solvents like water and saline solutions.

Q2: I've noticed precipitation of the compound after adding it to my cell culture media. What is happening?

A2: This is a common issue when a compound is first dissolved in a more favorable solvent (like DMSO) and then diluted into a less favorable aqueous medium. This phenomenon, known as "precipitation upon dilution," occurs because the high concentration of the compound in the initial solvent stock is no longer sustainable when introduced to the aqueous environment of the cell culture media. The organic solvent disperses, and the compound crashes out of the solution as it comes into contact with the water-based media.

Q3: Can I simply increase the pH of my buffer to improve solubility?

A3: Adjusting the pH can be a viable strategy, but its effectiveness depends on the pKa of the compound. The pKa is the pH at which the compound is 50% ionized and 50% unionized. For a basic compound, increasing the pH above its pKa will decrease its solubility as the neutral, less soluble form will predominate. Conversely, for an acidic compound, increasing the pH will increase solubility. For 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, which is predicted to be a weak base, decreasing the pH to below its pKa would be the appropriate strategy to increase the proportion of the more soluble, protonated form.

Q4: Are there any general-purpose solvents you recommend for this compound?

A4: For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol are commonly used. DMSO is often the first choice due to its high solubilizing power for a wide range of compounds. However, it's crucial to be mindful of the final concentration of these organic solvents in your experimental system, as they can have cytotoxic effects or interfere with biological assays.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to systematically address and resolve solubility issues with 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Guide 1: Systematic Approach to Solubilization

This guide presents a workflow for systematically determining the optimal conditions for dissolving 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine for your specific application.

A Start: Compound Precipitation Issue B Step 1: Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) A->B C Step 2: pH Modification Trial B->C If precipitation persists in final buffer D Step 3: Test Co-Solvents C->D If pH adjustment is insufficient or not viable E Step 4: Evaluate Solubilizing Excipients D->E If co-solvents are incompatible or ineffective F Step 5: Final Formulation and Validation E->F

Caption: A systematic workflow for troubleshooting the solubility of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Experimental Protocol:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

    • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Use gentle vortexing or sonication to aid dissolution. Ensure the compound is fully dissolved before proceeding.

  • pH Adjustment:

    • Prepare a series of your target biological buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

    • Add a small aliquot of your DMSO stock solution to each buffer to achieve the desired final concentration.

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

    • Rationale: By testing a range of pH values, you can empirically determine the pH at which the compound is most soluble.

  • Co-Solvent Screening:

    • Prepare your biological buffer with varying concentrations of biocompatible co-solvents.

    • Add the DMSO stock solution to each co-solvent/buffer mixture.

    • Observe for any improvement in solubility.

    Co-SolventTypical Concentration RangeNotes
    Polyethylene Glycol 300/400 (PEG 300/400)5-20% (v/v)Generally well-tolerated in many biological systems.
    Propylene Glycol5-20% (v/v)Another commonly used, low-toxicity co-solvent.
    Ethanol1-5% (v/v)Use with caution due to potential effects on cells/proteins.
  • Evaluation of Solubilizing Excipients:

    • Prepare solutions of your biological buffer containing different solubilizing agents.

    • Add your compound stock to these solutions and assess solubility.

    ExcipientTypical Concentration RangeMechanism of Action
    Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5% (w/v)Forms inclusion complexes, encapsulating the hydrophobic compound.
    Polysorbate 80 (Tween 80)0.1-1% (v/v)A non-ionic surfactant that forms micelles to solubilize the compound.
    Solutol HS 150.1-1% (v/v)A non-ionic solubilizer and emulsifier.
  • Final Formulation and Validation:

    • Once a suitable solubilization method is identified, prepare a fresh batch of the formulation.

    • Confirm the absence of precipitation both visually and, if possible, by dynamic light scattering (DLS) to detect nanoparticles.

    • Perform a vehicle control experiment to ensure that the chosen solvent/excipient mixture does not interfere with your assay.

Guide 2: Understanding the Impact of pH on Solubility

This guide explains the relationship between pH, pKa, and the solubility of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A Protonated Form (BH+) (More Soluble) B Neutral Form (B) (Less Soluble) C 3-Phenyl-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine (Weak Base) C->A + H+ C->B - H+

Caption: The effect of pH on the ionization and solubility of a weakly basic compound.

As a weak base, 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine can accept a proton to form a more soluble, charged species. The Henderson-Hasselbalch equation can be adapted for bases to illustrate this relationship. When the pH of the solution is below the pKa of the compound, the protonated, more soluble form will be predominant. Conversely, at a pH above the pKa, the neutral, less soluble form will be the major species. Therefore, to enhance solubility, it is recommended to work at a pH below the compound's pKa.

Part 3: Final Recommendations and Best Practices

  • Always Prepare Fresh: It is advisable to prepare the final diluted solution of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in your biological buffer immediately before use to minimize the risk of precipitation over time.

  • Sonication and Warming: In some cases, gentle warming (e.g., to 37°C) and brief sonication can help in dissolving the compound. However, be cautious about the thermal stability of the compound and the components of your buffer.

  • Mind the Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same concentration of all solvents and excipients used to dissolve the compound, but without the compound itself. This is crucial for distinguishing the effects of the compound from the effects of the formulation components.

  • Incremental Dilution: When diluting the stock solution into the final buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and reduce localized high concentrations that can lead to precipitation.

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, you can overcome the solubility challenges associated with 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and achieve reliable and reproducible experimental results.

References

There are no specific references for the solubility of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in the provided search results. The information is based on general chemical principles of solubility and formulation science.

Troubleshooting

Technical Support Center: Advanced Purification Strategies for Tetrahydro-triazolo[4,3-a]pyrazine Analogs

A Note from the Senior Application Scientist: This guide addresses advanced purification methodologies for the 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold. It is important to note that while this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

This guide addresses advanced purification methodologies for the 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold. It is important to note that while this specific phenyl derivative is the focus, the available literature extensively details the purification of its close structural analog, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine , a key intermediate in the synthesis of Sitagliptin.[1][3][4] The principles, troubleshooting steps, and protocols outlined herein are synthesized from the robust data on this trifluoromethyl analog and general best practices for heterocyclic compound purification.[5] These methodologies are directly applicable and adaptable to the phenyl derivative, providing a scientifically grounded framework for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't crystallize. What are the first steps I should take?

A1: This phenomenon, known as "oiling out," is common when the compound's melting point is lower than the boiling point of the recrystallization solvent or when significant impurities are present.[6]

  • Initial Steps:

    • Re-dissolve: Gently heat the mixture to re-dissolve the oil.

    • Add More Solvent: If the solution is supersaturated, adding a small amount of hot solvent can help.[5]

    • Slow Cooling: Allow the flask to cool to room temperature slowly, without disturbance. Immersing the flask in a warm water bath and allowing it to cool with the bath can promote gradual crystal formation.

    • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's meniscus to create nucleation sites. Alternatively, if available, add a single "seed" crystal of the pure compound.[5]

Q2: I'm observing significant streaking and poor separation during silica gel column chromatography. Why is this happening?

A2: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase. Since the tetrahydro-triazolo[4,3-a]pyrazine core contains basic nitrogen atoms, it can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor resolution.[5]

  • Causality & Solution: The lone pairs on the nitrogen atoms can be protonated by the acidic silica surface, causing the compound to "stick" to the column. To mitigate this, you must neutralize the acidic sites.

    • Solution: Add a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your polar solvent (e.g., methanol) is typically sufficient to dramatically improve peak shape and separation.[5]

Q3: What are the most likely impurities I should be looking for from the synthesis of this scaffold?

A3: Impurities are typically unreacted starting materials, intermediates, or by-products from side reactions. Based on common synthetic routes for the trifluoromethyl analog, you should anticipate:[1][3]

  • Unreacted Intermediates: Such as the precursor hydrazide or the piperazine-based intermediate.[1]

  • By-products: Formed from incomplete cyclization or side reactions. For instance, in related syntheses, the formation of N-nitroso derivatives (like NTTP) has been identified as a critical process-related impurity, especially if nitrite sources are present.[7][8]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., methanol, acetonitrile, dichloromethane) are common impurities that should be monitored.[9]

Q4: Can I use reversed-phase chromatography for this compound?

A4: Absolutely. Reversed-phase chromatography is an excellent alternative or complementary technique, especially for polar and basic compounds that behave poorly on silica. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, can provide excellent separation.[2] The acidic modifier protonates the basic nitrogens, ensuring a single ionic species and sharp peaks.

Troubleshooting Guides

Guide 1: Recrystallization Troubleshooting
Issue EncounteredProbable CauseStep-by-Step Solution
Product "Oils Out" Solution is supersaturated; cooling is too rapid; melting point of solute is below solvent boiling point.1. Add a small amount of hot solvent to dissolve the oil. 2. Ensure slow, undisturbed cooling. 3. If the issue persists, switch to a lower-boiling point solvent system.
No Crystals Form Solution is not saturated enough; nucleation is inhibited.1. Slowly evaporate some solvent to increase concentration. 2. Scratch the inner surface of the flask with a glass rod. 3. Add a seed crystal of the pure compound.[5] 4. If all else fails, place the solution in a -20°C freezer, but be aware this may cause impurities to co-precipitate.
Poor Recovery The compound has high solubility in the chosen solvent even at low temperatures; too much solvent was used.1. Concentrate the mother liquor and attempt a second crystallization. 2. Re-evaluate the solvent choice. An ideal solvent dissolves the compound when hot but very poorly when cold. 3. Use a binary solvent system (one "soluble" and one "anti-solvent") to fine-tune solubility.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.1. Perform a "hot filtration" step: dissolve the crude product in a minimum of hot solvent, add activated charcoal to adsorb colored impurities, and filter the hot solution through celite or fluted filter paper before allowing it to cool.
Guide 2: Flash Chromatography Troubleshooting

This workflow helps diagnose and resolve common issues during chromatographic purification.

Caption: Troubleshooting workflow for flash column chromatography.

Experimental Protocols

Protocol 1: Advanced Recrystallization (Binary Solvent System)

This method is ideal when a single solvent does not provide adequate purity or recovery.

  • Solvent Selection: Identify a "solvent" in which your compound is highly soluble (e.g., Methanol, Dichloromethane) and an "anti-solvent" in which it is poorly soluble (e.g., Hexane, Diethyl Ether, Water). The two solvents must be miscible.

  • Dissolution: Dissolve the crude 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in the minimum required amount of the hot "solvent".

  • Hot Filtration (Optional): If the solution has insoluble impurities or is colored, perform a hot filtration through a Celite pad.

  • Addition of Anti-Solvent: While the solution is still warm, add the "anti-solvent" dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).

  • Re-solubilization: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or a refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under a vacuum.

Protocol 2: Optimized Flash Column Chromatography for Basic Heterocycles

This protocol is designed to overcome the challenges of purifying basic compounds on silica gel.

  • Stationary Phase: Dry-pack a column with silica gel (230-400 mesh).

  • Mobile Phase Preparation: Based on TLC analysis, prepare the eluent. For a moderately polar compound, a starting point could be a Hexane/Ethyl Acetate or Dichloromethane/Methanol system. Crucially, add 0.5% (v/v) triethylamine to the prepared mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method, which generally yields better separation than liquid loading.

  • Column Packing: Add the dry-loaded sample to the top of the column, and carefully add a thin layer of sand to protect the surface.

  • Elution: Begin elution with the prepared mobile phase, collecting fractions. The polarity can be increased gradually (gradient elution) to elute the compound if it moves too slowly.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (with 0.5% Et3N) Crude->TLC DryLoad Dry Load onto Silica Crude->DryLoad Column Pack Column & Add Sample DryLoad->Column Elute Elute with Gradient (Mobile Phase + 0.5% Et3N) Column->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvents Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Optimized workflow for purifying basic heterocycles.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. (n.d.). Google Patents. Retrieved from

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (n.d.). MDPI. Retrieved from [Link]

  • CN105503906A - Triazolo pyrazine derivative A crystal form and preparation method thereof. (n.d.). Google Patents.
  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. (2025). ResearchGate. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate. Retrieved from [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. (2024). PubMed. Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Heterocyclic Chemistry - TUTORIAL PROBLEMS. (n.d.). Imperial College London. Retrieved from [Link]

  • 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, Sitagliptin Manufacturer,Exporter,Supplier in India. (n.d.). GlobeChemie. Retrieved from [Link]

Sources

Optimization

Assessing the stability of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine under experimental conditions.

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This document provides in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity and reliability of your experimental outcomes.

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in medicinal chemistry, recognized for its role in developing potent therapeutic agents.[3] However, like many nitrogen-rich heterocyclic compounds, its stability can be influenced by environmental factors such as pH, light, and temperature. Understanding these sensitivities is paramount for accurate data interpretation and successful drug development.

Troubleshooting Guide: Investigating Unexpected Degradation

This section addresses common issues encountered during the handling and analysis of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, providing potential causes and actionable solutions.

Issue 1: Inconsistent Results or Appearance of Unknown Peaks in Chromatographic Analysis

Potential Cause: Degradation of the compound due to inappropriate solvent conditions, pH, or light exposure during sample preparation and analysis.

Troubleshooting Steps:

  • Solvent Selection:

    • Rationale: Protic solvents can potentially participate in hydrolysis, especially at non-neutral pH.

    • Recommendation: Prepare solutions fresh using aprotic solvents of high purity (e.g., acetonitrile, THF) and minimize the use of aqueous or alcoholic co-solvents where possible. If aqueous buffers are necessary, they should be freshly prepared and degassed.

  • pH Control:

    • Rationale: The pyrazine and triazole rings contain nitrogen atoms that can be protonated or deprotonated, influencing the molecule's electron distribution and susceptibility to hydrolysis or other degradation pathways.[2]

    • Recommendation: Maintain a pH range of 4-8 for aqueous solutions, unless the experimental design requires otherwise. Use well-characterized buffer systems (e.g., phosphate, acetate) and measure the pH of the final solution.

  • Light Protection:

    • Rationale: Compounds with aromatic and heterocyclic rings can be susceptible to photodegradation. Studies on related triazolopyrazine compounds have noted potential degradation upon exposure to light.[1] Nitrogen-containing heterocycles, in general, can be prone to photolysis.[4]

    • Recommendation: Prepare and store all solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient and UV light during all experimental manipulations.

Issue 2: Loss of Compound Potency or Concentration Over Time in Solution

Potential Cause: Oxidative degradation from dissolved oxygen or peroxide contaminants in solvents.

Troubleshooting Steps:

  • Solvent Purity and Handling:

    • Rationale: Peroxides, common impurities in ethers and other organic solvents, are strong oxidizing agents. Dissolved atmospheric oxygen can also contribute to oxidative degradation pathways.[5]

    • Recommendation: Use freshly opened bottles of high-purity solvents. For long-term storage of solutions, consider sparging the solvent with an inert gas (e.g., argon, nitrogen) before use to remove dissolved oxygen.

  • Antioxidant Addition:

    • Rationale: For long-term studies where oxidative degradation is a concern, the addition of a small amount of an antioxidant can be beneficial.

    • Recommendation: If compatible with the downstream application, consider the addition of antioxidants like butylated hydroxytoluene (BHT) at low concentrations (e.g., 0.01%).

Issue 3: Thermal Degradation During High-Temperature Experiments

Potential Cause: Inherent thermal liability of the triazolopyrazine core at elevated temperatures.

Troubleshooting Steps:

  • Establish Thermal Onset:

    • Rationale: Understanding the temperature at which degradation begins is crucial. Thermal analysis techniques can provide this information.

    • Recommendation: Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the decomposition temperature of the solid compound. Studies on other triazolo-tetrazine compounds have shown decomposition onsets at varying temperatures, highlighting the need for specific analysis.[6][7]

  • Minimize Exposure Time:

    • Rationale: For reactions requiring heat, minimizing the duration of thermal stress can reduce the extent of degradation.

    • Recommendation: Optimize reaction conditions to achieve the desired outcome in the shortest possible time. Monitor reaction progress closely using techniques like TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine?

A1: Based on general best practices for complex organic molecules, the solid compound should be stored in a tightly sealed container, protected from light, at a controlled low temperature. For a related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, storage at -20°C for up to one month and -80°C for up to six months is recommended.[8] We advise similar conditions for the phenyl derivative.

Q2: How can I design a forced degradation study for this compound?

A2: A forced degradation or stress testing study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[9] A systematic approach is recommended:

Stress ConditionRecommended ProtocolRationale
Acid Hydrolysis 0.1 M HCl at room temperature, and 60°C.To assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at room temperature, and 60°C.To evaluate susceptibility to base-catalyzed degradation.
Oxidative 3% H₂O₂ in a suitable solvent at room temperature.To mimic potential oxidation by peroxides or other oxidizing agents.[10]
Thermal Solid compound at 80°C. Solution at 60°C.To determine the impact of heat on the compound's integrity.
Photolytic Solution exposed to a calibrated light source (e.g., Xenon lamp) providing UV and visible light, as per ICH Q1B guidelines.[11][12]To assess the compound's sensitivity to light.

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: A stability-indicating method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[13] For comprehensive analysis:

  • Method: A reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase (e.g., ammonium formate at pH 4.2) is a good starting point.[14]

  • Detection: A photodiode array (PDA) detector is superior to a simple UV detector as it can help in assessing peak purity.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the mass of any degradation products, which is the first step in their structural elucidation.[10]

Experimental Workflow & Visualization

Forced Degradation Study Workflow

The following diagram illustrates a typical workflow for a forced degradation study, from stress sample generation to data analysis.

Forced_Degradation_Workflow cluster_stress Stress Condition Application cluster_analysis Analysis cluster_evaluation Data Evaluation stress_acid Acid Hydrolysis sample_prep Sample Preparation (Neutralization, Dilution) stress_acid->sample_prep stress_base Base Hydrolysis stress_base->sample_prep stress_ox Oxidation (H2O2) stress_ox->sample_prep stress_therm Thermal Stress stress_therm->sample_prep stress_photo Photolytic Stress stress_photo->sample_prep hplc_analysis Stability-Indicating HPLC-PDA Analysis sample_prep->hplc_analysis lcms_analysis LC-MS Analysis hplc_analysis->lcms_analysis mass_balance Mass Balance Calculation hplc_analysis->mass_balance peak_purity Peak Purity Assessment hplc_analysis->peak_purity degradant_id Degradant Identification lcms_analysis->degradant_id

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of the triazolopyrazine core, the following are plausible degradation pathways under stress conditions.

Degradation_Pathways cluster_degradation Potential Degradation Products main 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (Parent Compound) hydrolysis Ring-Opened Species (Hydrolysis of Triazole or Pyrazine Ring) main->hydrolysis  Acid/Base   oxidation N-Oxides (Oxidation of Ring Nitrogens) main->oxidation  Oxidizing Agents (H2O2)   photo Radical Species / Dimers (Photolytic Cleavage) main->photo  UV/Vis Light  

Caption: Plausible degradation pathways for the compound.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. National Institutes of Health. Available at: [Link]

  • Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. PubMed. Available at: [Link]

  • Thermal decomposition of triazolo- and tetrazoloterazines. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][2][3]Triazolo[4,3-b][1][2][3]tetrazine. MDPI. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of novel triazolo[4,3-a]pyrazine derivatives.

Welcome to the technical support center for the synthesis of novel triazolo[4,3-a]pyrazine derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of novel triazolo[4,3-a]pyrazine derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate the complexities of synthesizing this important class of heterocyclic compounds. The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] This guide is structured to address common challenges encountered during synthesis, offering not just solutions but also the underlying scientific principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges that arise during the synthesis of triazolo[4,3-a]pyrazine derivatives.

1. Why is my reaction yield consistently low?

Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[2] Common culprits include:

  • Incomplete Starting Material Conversion: This could be due to insufficient reaction time, suboptimal temperature, or deactivation of reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting reagent.

  • Side Reactions: The formation of undesired byproducts is a frequent cause of low yields. The nature of these side products can often provide clues about the underlying issue. For instance, the presence of dimers or polymers might suggest that the concentration of your starting materials is too high.

  • Product Decomposition: The target triazolo[4,3-a]pyrazine derivative may be unstable under the reaction or workup conditions. Consider if the reaction temperature is too high or if the workup procedure involves harsh acidic or basic conditions that could lead to degradation.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can have a significant impact on the reaction outcome. Always use reagents and solvents of appropriate purity and ensure that anhydrous conditions are maintained for moisture-sensitive reactions.[2]

2. I am observing the formation of multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity of my reaction?

Poor selectivity is a common challenge in heterocyclic synthesis. To improve it, consider the following:

  • Reaction Temperature: Temperature plays a critical role in controlling the selectivity of many reactions. Lowering the reaction temperature can often favor the formation of the thermodynamically more stable product and minimize the formation of side products. For instance, in some cyclization reactions to form the triazole ring, controlling the temperature can prevent the formation of isomeric impurities.

  • Choice of Base or Catalyst: The nature of the base or catalyst can significantly influence the reaction pathway. A weaker base might be more selective in deprotonating a specific site, while a bulkier base could favor the formation of a less sterically hindered product. Experiment with different bases (e.g., organic vs. inorganic) and catalysts to optimize selectivity.

  • Order of Reagent Addition: The sequence in which reagents are added can be critical. In multi-step, one-pot syntheses, adding a reagent too early or too late can lead to undesired side reactions. A stepwise addition, allowing for the completion of one reaction before initiating the next, can often improve selectivity.

3. My final product is difficult to purify. What strategies can I employ for effective purification?

Purification of triazolo[4,3-a]pyrazine derivatives can be challenging due to their polarity and potential for multiple nitrogen atoms to interact with silica gel. Here are some strategies:

  • Column Chromatography Optimization:

    • Solvent System: A systematic screen of solvent systems with varying polarities is essential. Start with a non-polar solvent and gradually increase the polarity. The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing of basic compounds on silica gel.

    • Stationary Phase: If silica gel proves ineffective, consider alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica gel (C18).

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Sometimes, a mixture of a good solvent and a poor solvent can induce crystallization.

  • Preparative HPLC: For challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: The Cyclization Step to Form the Triazole Ring is Not Proceeding to Completion.

Potential Causes & Solutions

Potential Cause Diagnostic Check Proposed Solution & Scientific Rationale
Insufficient Dehydrating Agent Analyze a reaction aliquot by LC-MS to check for the presence of the hydrated intermediate.Increase the equivalents of the dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride). The cyclization to form the triazole ring is often a dehydration reaction. Insufficient dehydrating agent will result in incomplete conversion.
Suboptimal Reaction Temperature Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).The rate of cyclization is temperature-dependent. Insufficient thermal energy may lead to a slow or stalled reaction. Conversely, excessively high temperatures can lead to decomposition. A systematic temperature screen will help identify the optimal condition.
Incorrect pH Measure the pH of the reaction mixture.Some cyclization reactions are acid or base-catalyzed. For instance, a patent describes the use of methanesulfonic acid to facilitate the cyclization.[3] Adjust the pH accordingly to promote the desired reaction.
Steric Hindrance Build a 3D model of your intermediate.If the substituents on your pyrazine or triazole precursors are particularly bulky, they may sterically hinder the cyclization. In such cases, a higher reaction temperature or a longer reaction time may be required to overcome the activation energy barrier.

Experimental Protocol: Optimizing the Cyclization Reaction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazine precursor (1 equivalent) in an appropriate anhydrous solvent (e.g., toluene, xylenes, or a high-boiling polar aprotic solvent).

  • Reagent Addition: Add the cyclizing reagent (e.g., an orthoester like triethoxymethane[4] or a dehydrating agent) dropwise at room temperature.

  • Temperature Screening: Divide the reaction mixture into smaller, equal portions in separate vials. Heat each vial to a different, controlled temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Analysis: Identify the temperature that provides the best conversion to the desired product with minimal byproduct formation.

Issue 2: Formation of an Unexpected Isomer.

Potential Causes & Solutions

Potential Cause Diagnostic Check Proposed Solution & Scientific Rationale
Ambident Nucleophile Characterize the byproduct thoroughly using 1H NMR, 13C NMR, and 2D NMR techniques (e.g., HMBC, HSQC) to confirm its structure.The hydrazine-substituted pyrazine intermediate can act as an ambident nucleophile, leading to the formation of regioisomers during cyclization. The reaction conditions, particularly the solvent and the nature of the electrophile, can influence the site of attack. A change in solvent polarity or the use of a different cyclizing reagent may favor the formation of the desired isomer.
Tautomerization Analyze the starting materials and intermediates for the presence of different tautomeric forms.Heterocyclic compounds containing N-H bonds can exist as a mixture of tautomers. The dominant tautomer in solution can influence the regioselectivity of the subsequent reaction. Altering the solvent or pH may shift the tautomeric equilibrium and favor the desired reaction pathway.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.

General Synthetic Workflow for Triazolo[4,3-a]pyrazine Derivatives

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Derivatization (Optional) A 2-Halopyrazine C 2-Hydrazinopyrazine Intermediate A->C Nucleophilic Substitution B Hydrazine Derivative B->C D Triazolo[4,3-a]pyrazine Core C->D Cyclocondensation E Functionalized Derivative D->E Further Reactions

Caption: A generalized workflow for the synthesis of triazolo[4,3-a]pyrazine derivatives.

Troubleshooting Decision Tree for Low Reaction Yield

G A Low Yield Observed B Incomplete Conversion? A->B C Increase Reaction Time/Temp B->C Yes E Multiple Products? B->E No C->E D Check Reagent Purity/Activity D->E F Optimize Selectivity (Temp, Catalyst) E->F Yes H Product Degradation? E->H No F->H G Re-evaluate Reaction Mechanism G->H I Milder Reaction/Workup Conditions H->I Yes J Product Stable? H->J No K Purification Issue I->K J->K

Caption: A decision tree to systematically troubleshoot low reaction yields.

References

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 863531. [Link]

  • BenchChem Technical Support Team. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
  • Reddy, R. B., et al. (2021). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][5][6]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 26(11), 3328. [Link]

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][5][6]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

Sources

Optimization

Best practices for handling the hydrochloride salt of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

This guide provides best practices for handling the hydrochloride salt of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. It is intended for researchers, scientists, and drug development professionals to ensure expe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides best practices for handling the hydrochloride salt of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. It is intended for researchers, scientists, and drug development professionals to ensure experimental success and safety. This document offers troubleshooting advice and answers to frequently asked questions based on established principles for handling hydrochloride salts of nitrogen-containing heterocyclic compounds.

I. Compound Overview and Key Considerations

3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride is a nitrogen-rich heterocyclic compound. As a hydrochloride salt of a likely weakly basic amine, its physicochemical properties, such as solubility and stability, are highly dependent on pH. The presence of the phenyl group can influence its solubility in organic solvents and potential for intermolecular interactions. Proper handling is crucial to maintain the compound's integrity and obtain reliable experimental results. Nitrogen-containing heterocycles are prevalent in pharmaceuticals due to their stability and ability to form hydrogen bonds with biological targets.[1]

II. Frequently Asked Questions (FAQs)

Q1: How should I store 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride?

A1: As a solid, it is recommended to store the compound in a cool, dark, and dry place. For a similar compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride, storage at room temperature in a cool and dark place (<15°C) is advised.[5] Stock solutions should be stored at -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months), protected from moisture.

Q2: What are the expected solubility characteristics of this compound?

A2: Being a hydrochloride salt, it is expected to have higher aqueous solubility at lower pH values. The solubility of hydrochloride salts of weak bases is pH-dependent. At higher pH, the salt can convert to the less soluble free base form, a phenomenon known as disproportionation. A related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride, is soluble in methanol.[5] It is advisable to determine the experimental solubility in your specific buffer systems.

Q3: Is this compound likely to be hygroscopic?

A3: Hydrochloride salts, especially of amines, have a tendency to be hygroscopic. A related trifluoromethyl analog is described as a white to yellowish crystalline hygroscopic powder. Therefore, it is crucial to handle 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride in a controlled humidity environment (e.g., a glove box) and to store it in a desiccator.

Q4: What are the primary safety concerns when handling this compound?

III. Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

A. Dissolution and Solubility Problems

Problem: The compound is not dissolving in my aqueous buffer.

  • Question: What could be the reason for poor dissolution, and how can I improve it?

  • Answer:

    • Check the pH of your buffer: As a hydrochloride salt of a weak base, the compound's solubility is highly pH-dependent. Solubility will be higher at a lower pH where the amine is protonated. If your buffer pH is too high, the compound may be converting to its less soluble free base. Consider using a buffer with a pH well below the pKa of the compound.

    • Consider the "common ion effect": If your buffer contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.[3] While often less significant than the pH effect, it's a factor to consider in high-chloride media.

    • Use co-solvents: If aqueous solubility remains an issue, consider the use of co-solvents. For a related compound, solubility in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported.

    • Gentle heating and sonication: These techniques can aid in the dissolution process. However, be cautious about potential degradation at elevated temperatures.

Problem: The compound precipitates out of solution over time.

  • Question: Why is my compound crashing out of solution, and what can I do to prevent it?

  • Answer:

    • pH shift: A gradual increase in the pH of your solution can cause the compound to convert to its free base and precipitate. Ensure your buffer has sufficient capacity to maintain the desired pH.

    • Disproportionation: This is the conversion of the salt form to the free base. It can be influenced by temperature and the presence of other components in the formulation.[9] Storing solutions at lower temperatures (2-8°C) can sometimes mitigate this issue.

    • Excipient incompatibility: Certain common pharmaceutical excipients can induce disproportionation of weakly basic HCl salts.[9] If you are working with formulations, be mindful of your choice of excipients.

B. Stability and Degradation Issues

Problem: I am observing unexpected peaks in my HPLC analysis.

  • Question: What are the potential sources of these impurities, and how can I investigate them?

  • Answer:

    • Forced Degradation Studies: To understand the degradation profile of your compound, it is essential to perform forced degradation studies. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[10][11][12] This will help in identifying potential degradation products and developing a stability-indicating analytical method.

    • Hydrolysis: The compound may be susceptible to hydrolysis, especially at extreme pH values. The triazolo[4,3-a]pyrazine core can be sensitive to strong acids and bases.

    • Oxidation: The nitrogen atoms in the heterocyclic rings could be susceptible to oxidation. Protect your compound from excessive exposure to air and consider using degassed solvents for your solutions.

    • Photodegradation: Aromatic and heterocyclic compounds can be light-sensitive. Protect your samples from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

This protocol is adapted from the European Pharmacopoeia method for hygroscopicity determination.[13][14]

  • Prepare a saturated solution of ammonium chloride in a sealed desiccator to maintain a relative humidity (RH) of approximately 80% at 25°C. Place a calibrated thermo-hygrometer inside to monitor conditions.

  • Accurately weigh approximately 300-500 mg of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride into a tared, dry petri dish.

  • Place the open petri dish in the prepared desiccator.

  • After 24 hours, remove the petri dish and immediately weigh it on a calibrated analytical balance.

  • Calculate the percentage weight gain.

  • Classify the hygroscopicity based on the percentage weight gain (e.g., slightly hygroscopic: 0.2% to <2%; hygroscopic: 2% to <15%; very hygroscopic: ≥15%).

This is a general guideline for developing a stability-indicating HPLC method.[2][11][12][15]

  • Column Selection: Start with a C18 column, as it is a versatile choice for many small molecules. For aromatic compounds like this, a phenyl-hexyl column can offer alternative selectivity due to π-π interactions.[16]

  • Mobile Phase Selection:

    • A typical starting point is a gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).

    • The pH of the aqueous phase is critical. For a weakly basic compound, a pH of 2.5-4.5 is often a good starting point to ensure the analyte is in its protonated form. A phosphate or formate buffer is commonly used.

  • Forced Degradation:

    • Acidic: 0.1 M HCl at 60°C for 2-8 hours.

    • Basic: 0.1 M NaOH at 60°C for 2-8 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 80°C for 48 hours.

    • Photolytic: Expose the solid and a solution to UV and visible light.

  • Method Optimization:

    • Analyze the stressed samples by HPLC.

    • Adjust the gradient, mobile phase composition, and flow rate to achieve baseline separation of the parent peak from all degradation product peaks.

    • The method is considered stability-indicating if all degradation products are resolved from the main peak and from each other.

IV. Data Presentation

Table 1: Physicochemical Properties of a Structurally Related Compound

PropertyValue for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride
Molecular Formula C₆H₈ClF₃N₄
Molecular Weight 228.60 g/mol [6]
Appearance White to light yellow crystalline hygroscopic powder
Melting Point 264 °C (decomposes)[5]
Solubility Soluble in Methanol[5]
Storage Room temperature, recommended <15°C in a cool, dark place[5]

V. Visualizations

Workflow for Handling and Preparation

G cluster_prep Preparation cluster_storage Storage weigh Weigh Compound (Controlled Environment) dissolve Dissolution weigh->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol sonicate Apply Gentle Heat/ Sonication check_sol->sonicate No adjust_ph Adjust pH to be More Acidic check_sol->adjust_ph Persistent Issue use_in_exp Use in Experiment check_sol->use_in_exp Yes sonicate->dissolve adjust_ph->dissolve store_solid Store Solid in Desiccator, <15°C store_solution Store Solution at -20°C or -80°C, Protected from Light start Start start->weigh start->store_solid use_in_exp->store_solution Store Remainder

Caption: Decision workflow for handling and preparing solutions.

VI. References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Available at: [Link]

  • Dissolution Method Troubleshooting. Dissolution Technologies. 2022. Available at: [Link]

  • Allada, R., et al. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. 2016. Available at: [Link]

  • Degradation of atrazine utilizing triazine hydrolase (TrzN) from Arthrobacter aurescens TC1. University of Kentucky Doctoral Dissertations. 2017. Available at: [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride. PubChem. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Medicinal Chemistry. 2021. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. 2023. Available at: [Link]

  • Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Scholars Research Library. Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. 2021. Available at: [Link]

  • Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. Journal of Chromatography B. 2007. Available at: [Link]

  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor s. ResearchGate. 2012. Available at: [Link]

  • Safe handling of highly potent active pharmaceutical ingredients. Recipharm. Available at: [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available at: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. 2022. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. 2019. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. 2020. Available at: [Link]

  • Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process. The Journal of Organic Chemistry. 2024. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. 2022. Available at: [Link]

  • SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Aenova Group. Available at: [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. 2023. Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. 2021. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. 2023. Available at: [Link]

  • (R)-3-Methyl-5-(8-methyl-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazin-3-yl)-1,2,4-thiadiazole Hydrochloride. PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR and Mass Spectrometry Data of Triazolopyrazine Compounds

Welcome to the Technical Support Center for the spectroscopic analysis of triazolopyrazine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the spectroscopic analysis of triazolopyrazine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of N-heterocyclic compounds. Triazolopyrazines are privileged scaffolds in medicinal chemistry, but their dense arrangement of nitrogen atoms and aromatic nature can lead to complex and sometimes ambiguous spectroscopic data.[1]

This center provides practical, in-depth guidance in a question-and-answer format to address common and complex issues encountered during the structural elucidation of these molecules using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that frequently arise during routine analysis.

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for a parent triazolopyrazine core?

A1: The electron-deficient nature of the pyrazine and triazole rings significantly influences the chemical shifts. Protons and carbons on the heterocyclic core are typically deshielded and appear in the downfield region of the spectrum. While exact shifts are highly dependent on substitution, solvent, and isomeric form, the following table provides a general reference for the unsubstituted[2][3][4]triazolo[4,3-a]pyrazine scaffold.

Data Presentation:

PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Causality and Expert Insights
Pyrazine Ring Protons 8.0 - 9.5130 - 150These protons are adjacent to electronegative nitrogen atoms, causing strong deshielding. Their precise shifts are excellent reporters of substitution on the pyrazine ring.
Triazole Ring Proton 8.5 - 10.0145 - 160The proton on the triazole ring is often the most downfield signal due to the influence of three nitrogen atoms. Its presence or absence is a key first indicator of substitution at this position.
Bridgehead Carbons N/A140 - 155These quaternary carbons, located at the fusion of the two rings, will not appear in a standard ¹³C NMR spectrum but can be definitively assigned using Heteronuclear Multiple Bond Correlation (HMBC).

Note: These are approximate ranges. Always compare data with known analogs or perform full 2D NMR analysis for unambiguous assignment. The chemical shifts of protons in a heterocyclic ring are influenced by the solvent used.[3]

Q2: My ESI mass spectrum shows multiple peaks besides my expected [M+H]⁺. What are they?

A2: This is a very common observation in Electrospray Ionization (ESI) mass spectrometry. The additional peaks are typically adduct ions, where your molecule (M) complexes with cations present in the solvent, glassware, or mobile phase. The nitrogen atoms in the triazolopyrazine core are Lewis bases and can readily coordinate with metal ions.

Data Presentation:

Common Adduct IonMass Difference from [M+H]⁺Mass Difference from MCommon Source
[M+Na]⁺ +22 Da+23 DaGlassware, solvent impurities (e.g., NaOH)
[M+K]⁺ +38 Da+39 DaGlassware, solvent impurities (e.g., KOH)
[M+NH₄]⁺ +17 Da+18 DaAmmonium-based buffers (e.g., ammonium formate/acetate)
[2M+H]⁺ + (Molecular Weight)N/ADimer formation at high concentrations

Expert Tip: The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is extremely common in ESI-MS.[5] If the [M+H]⁺ peak is weak or absent, but you see a strong [M+Na]⁺, it can sometimes be the only evidence of your molecular ion. Always check for these mass differences when analyzing your spectrum.

Q3: How can I distinguish between different positional isomers of a substituted triazolopyrazine using NMR?

A3: Distinguishing isomers is a critical challenge where 2D NMR, specifically HMBC and Nuclear Overhauser Effect (NOE) spectroscopy, becomes essential.

  • For substitution on the pyrazine ring: The key is to use long-range ¹H-¹³C correlations (HMBC) to "walk" across the molecule. For example, a proton on a substituent will show a 3-bond correlation to a specific carbon within the pyrazine ring. By identifying which ring carbon it correlates to, you can pinpoint the substituent's location.[2]

  • For substitution on the triazole vs. pyrazine ring: An NOE (or ROESY) experiment is invaluable. Irradiation of a substituent's proton signal should cause an enhancement in the signal of a nearby proton on the core ring system. For instance, a methyl group at C-8 would show an NOE to the proton at C-9, confirming its position on the triazolopyrazine core.[2]

  • For different triazolopyrimidine isomers (e.g.,[2][3][4]triazolo[4,3-a] vs. [1,5-a]): The coupling patterns and chemical shifts of the remaining ring protons are often distinct enough for identification when compared with literature data or computational predictions.[6]

Section 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step approaches to solving more complex data interpretation problems.

Guide 1: My ¹H NMR signals are broad and poorly resolved.

Broad NMR peaks can obscure crucial coupling information and make interpretation impossible. This issue stems from factors affecting the relaxation time of the nuclei.

Mandatory Visualization:

G start Broad NMR Peaks Observed check_conc Is the sample a high concentration? start->check_conc check_soluble Is the compound fully dissolved? check_conc->check_soluble No sol_conc Dilute the sample. Re-acquire spectrum. check_conc->sol_conc Yes check_para Could there be paramagnetic impurities? check_soluble->check_para Yes sol_soluble Use a different solvent or gently warm the sample. check_soluble->sol_soluble No check_exchange Are there exchangeable protons (e.g., NH, OH)? check_para->check_exchange No sol_para Filter sample through a small plug of Celite/silica. check_para->sol_para Yes sol_exchange Add a drop of D₂O to the NMR tube and shake. check_exchange->sol_exchange Yes

Caption: Troubleshooting workflow for broad NMR signals.

Experimental Protocol:

  • Assess Concentration: Triazolopyrazines, being planar heterocyclic systems, have a propensity to aggregate or stack at high concentrations, leading to peak broadening.[7]

    • Action: Dilute your sample by a factor of 2-5 and re-acquire the spectrum. If the resolution improves, aggregation was the likely cause.

  • Verify Solubility: Incomplete dissolution creates a non-homogenous sample, which is a primary cause of poor shimming and broad lines.[7]

    • Action: Visually inspect your NMR tube for any solid particles. If observed, try a more suitable deuterated solvent (e.g., DMSO-d₆ for highly polar compounds) or gently warm the sample.

  • Check for Paramagnetic Impurities: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺ from catalysts or glassware) can cause significant line broadening.[8]

    • Action: Prepare a small, disposable column by plugging a Pasteur pipette with a small amount of Celite or silica gel. Filter your NMR sample through this plug into a clean NMR tube. This can effectively remove many paramagnetic species.

  • Identify Proton Exchange: If your molecule has labile protons (e.g., NH from an amine substituent or OH from an alcohol), they can undergo chemical exchange, which broadens their own signal and potentially those of adjacent protons.

    • Action: Add one drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing their signals to disappear or significantly diminish.

Guide 2: A Step-by-Step Protocol for Elucidating a Novel Triazolopyrazine Structure

When faced with a completely unknown triazolopyrazine derivative, a systematic combination of MS and 2D NMR experiments is the only path to an unambiguous structure.[2][9]

Mandatory Visualization:

G cluster_ms Mass Spectrometry cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR Connectivity a 1. High-Resolution MS (HRMS) b Determine Molecular Formula a->b Provides accurate mass c 2. ¹H & ¹³C/DEPT NMR d Identify proton environments, C-types (CH, CH₂, CH₃, Cq) c->d e 3. COSY h H-H (2-3 bond) correlations e->h f 4. HSQC i Direct C-H (1 bond) correlations f->i g 5. HMBC j Long-range C-H (2-3 bond) correlations g->j k 6. Assemble Fragments & Verify j->k Connects all pieces

Caption: Systematic workflow for structure elucidation.

Experimental Protocol:

  • Step 1: Obtain a High-Resolution Mass Spectrum (HRMS).

    • Causality: Before any NMR, you must know the molecular formula. HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental composition.[2][10] For example, an ion observed at m/z 379.1396 [M+H]⁺ can be definitively assigned the formula C₁₇H₂₁F₂N₄O₂Si.[2]

  • Step 2: Acquire ¹H and ¹³C {¹H} NMR Spectra.

    • Causality: These initial 1D spectra provide the fundamental census of atoms. The ¹H NMR shows the number of unique proton environments and their multiplicities (singlet, doublet, etc.). The ¹³C NMR shows the number of unique carbon environments. Running a DEPT-135 experiment is crucial to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • Step 3: Run a COSY (Correlation Spectroscopy) Experiment.

    • Causality: COSY reveals proton-proton (¹H-¹H) coupling networks, typically over two or three bonds.[11] This allows you to connect adjacent protons and build structural fragments, such as an ethyl group or a substituted aromatic ring.

  • Step 4: Run an HSQC (Heteronuclear Single Quantum Coherence) Experiment.

    • Causality: HSQC correlates each proton signal directly to the carbon it is attached to (a one-bond correlation).[12] This is the most reliable way to assign the chemical shift of every protonated carbon atom. Quaternary (non-protonated) carbons will be absent from this spectrum.

  • Step 5: Run an HMBC (Heteronuclear Multiple Bond Correlation) Experiment.

    • Causality: This is arguably the most powerful experiment for complex structure elucidation. HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four).[8] This is the key to connecting the fragments identified from COSY. Crucially, it allows you to:

      • Place substituents by correlating a proton on the substituent to a carbon in the heterocyclic core.[2]

      • Identify quaternary carbons by observing correlations from multiple nearby protons.[2]

      • Link different spin systems across heteroatoms (like N or O) or quaternary carbons.

  • Step 6: Assemble the Structure.

    • Causality: Using the molecular formula from HRMS as your final check, piece together the fragments from COSY using the long-range connections from HMBC. Every piece of data must be self-consistent. For example, if HMBC suggests a connection that violates the molecular formula, the data must be re-examined. This integrated approach ensures a high degree of confidence in the final proposed structure.[2][11]

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. National Institutes of Health (NIH). [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. PubMed. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Design, Synthesis, and Biological Evaluation of[2][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health (NIH). [Link]

  • Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. Wiley Online Library. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromatography Online. [Link]

  • Formula Prediction in HRMS Analysis on LC Q TOF. YouTube. [Link]

  • Identification by NMR spectroscopy of some isomeric 1,2,4-triazolo[4,3-a] and [1,5-a]pyrimidines. ScienceDirect. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • Proton NMR and Mass Spectrometric Study of Triazolobenzodiazepines. ResearchGate. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

Sources

Optimization

Strategies for scaling up the laboratory synthesis of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Welcome to the technical support center for the laboratory synthesis and scale-up of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the laboratory synthesis and scale-up of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to this synthesis.

Introduction

The 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a key structural motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer, antimalarial, and antimicrobial agents.[1][2][3] As research progresses from discovery to development, the need for robust and scalable synthetic routes becomes paramount. This guide provides a comprehensive overview of a reliable synthetic pathway and addresses common challenges encountered during scale-up.

Synthetic Pathway Overview

The synthesis of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine can be efficiently achieved in a three-step sequence starting from commercially available 2-chloropyrazine. The overall synthetic scheme is outlined below.

Diagram of the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Hydrazination cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization and Reduction 2-Chloropyrazine 2-Chloropyrazine 2-Hydrazinopyrazine 2-Hydrazinopyrazine 2-Chloropyrazine->2-Hydrazinopyrazine Hydrazine hydrate, Ethanol, Reflux 2-Hydrazinopyrazine_step2 2-Hydrazinopyrazine N'-(Pyrazin-2-yl)benzohydrazide N'-(Pyrazin-2-yl)benzohydrazide 2-Hydrazinopyrazine_step2->N'-(Pyrazin-2-yl)benzohydrazide Benzoyl chloride, Pyridine, DCM, 0 °C to RT N'-(Pyrazin-2-yl)benzohydrazide_step3 N'-(Pyrazin-2-yl)benzohydrazide 3-Phenyl-[1,2,4]triazolo[4,3-a]pyrazine 3-Phenyl-[1,2,4]triazolo[4,3-a]pyrazine N'-(Pyrazin-2-yl)benzohydrazide_step3->3-Phenyl-[1,2,4]triazolo[4,3-a]pyrazine POCl3, Reflux 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 3-Phenyl-[1,2,4]triazolo[4,3-a]pyrazine->3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine H2, Pd/C, Ethanol

Caption: Overall synthetic route to 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydrazinopyrazine

This initial step involves the nucleophilic aromatic substitution of the chloro group in 2-chloropyrazine with hydrazine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 g scale)Moles
2-Chloropyrazine114.5310.0 g0.087
Hydrazine hydrate (80%)50.0632.8 mL0.522
Ethanol46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyrazine (10.0 g, 0.087 mol) and ethanol (100 mL).

  • Stir the mixture to dissolve the 2-chloropyrazine.

  • Slowly add hydrazine hydrate (80%, 32.8 mL, 0.522 mol) to the solution. Caution: Hydrazine is toxic and corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).[2]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydrazinopyrazine as a solid. The crude product can be used in the next step without further purification.

Step 2: Synthesis of N'-(Pyrazin-2-yl)benzohydrazide

This step involves the acylation of the more nucleophilic terminal nitrogen of the hydrazine group with benzoyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 g of 2-hydrazinopyrazine)Moles
2-Hydrazinopyrazine110.1210.0 g0.091
Benzoyl chloride140.5711.6 mL0.091
Pyridine79.108.1 mL0.100
Dichloromethane (DCM)84.93150 mL-

Procedure:

  • Dissolve 2-hydrazinopyrazine (10.0 g, 0.091 mol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add pyridine (8.1 mL, 0.100 mol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (11.6 mL, 0.091 mol) dropwise to the cooled solution over 30 minutes.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (Eluent: 20-30% Ethyl acetate in Hexane) to afford N'-(Pyrazin-2-yl)benzohydrazide as a solid.

Step 3: Synthesis of 3-Phenyl-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine

This final step involves a dehydrative cyclization to form the triazole ring, followed by a reduction of the pyrazine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 g of hydrazide)Moles
N'-(Pyrazin-2-yl)benzohydrazide214.2210.0 g0.047
Phosphorus oxychloride (POCl₃)153.3320 mL-
Palladium on Carbon (10% Pd/C)-1.0 g-
Ethanol46.07150 mL-
Hydrogen Gas (H₂)2.02Balloon or Parr shaker-

Procedure:

Part A: Cyclization

  • To a 100 mL round-bottom flask, add N'-(Pyrazin-2-yl)benzohydrazide (10.0 g, 0.047 mol) and phosphorus oxychloride (20 mL). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

  • Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Phenyl-[1][2][4]triazolo[4,3-a]pyrazine.

Part B: Reduction

  • Dissolve the crude 3-Phenyl-[1][2][4]triazolo[4,3-a]pyrazine in ethanol (150 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (1.0 g) to the solution.

  • Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator at 50 psi) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 5% Methanol in Dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product, 3-Phenyl-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine.[1]

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the synthesis and scale-up of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Troubleshooting Workflow

Troubleshooting_Workflow Low_Yield_Step1 Low Yield in Step 1 (Hydrazination) Incomplete_Reaction_Step1 Incomplete Reaction Low_Yield_Step1->Incomplete_Reaction_Step1 Side_Reaction_Step1 Side Reactions (e.g., di-substitution) Low_Yield_Step1->Side_Reaction_Step1 Workup_Losses_Step1 Losses during Workup Low_Yield_Step1->Workup_Losses_Step1 Action_Increase_Time_Temp Increase reaction time/temperature. Ensure sufficient excess of hydrazine hydrate. Incomplete_Reaction_Step1->Action_Increase_Time_Temp Solution Action_Control_Addition Slowly add 2-chloropyrazine to hydrazine hydrate. Use a moderate excess of hydrazine. Side_Reaction_Step1->Action_Control_Addition Solution Action_Optimize_Extraction Ensure complete extraction with ethyl acetate. Back-extract aqueous layer. Workup_Losses_Step1->Action_Optimize_Extraction Solution Low_Yield_Step2 Low Yield in Step 2 (Acylation) Incomplete_Reaction_Step2 Incomplete Acylation Low_Yield_Step2->Incomplete_Reaction_Step2 Diacylation_Product Formation of Diacylated Product Low_Yield_Step2->Diacylation_Product Action_Check_Reagents Use fresh, high-purity benzoyl chloride. Ensure pyridine is dry. Incomplete_Reaction_Step2->Action_Check_Reagents Solution Action_Control_Stoichiometry Maintain 1:1 stoichiometry of reactants. Slow, controlled addition of benzoyl chloride at 0 °C. Diacylation_Product->Action_Control_Stoichiometry Solution Difficult_Purification_Step3 Purification Issues in Step 3 Incomplete_Cyclization Incomplete Cyclization Difficult_Purification_Step3->Incomplete_Cyclization Incomplete_Reduction Incomplete Reduction Difficult_Purification_Step3->Incomplete_Reduction Catalyst_Poisoning Catalyst Poisoning during Reduction Difficult_Purification_Step3->Catalyst_Poisoning Action_Increase_POCl3 Increase reaction time or temperature for cyclization. Ensure anhydrous conditions. Incomplete_Cyclization->Action_Increase_POCl3 Solution Action_Optimize_Reduction Increase hydrogen pressure or reaction time. Use fresh catalyst. Incomplete_Reduction->Action_Optimize_Reduction Solution Action_Purify_Intermediate Purify the intermediate from the cyclization step before reduction. Catalyst_Poisoning->Action_Purify_Intermediate Solution

Caption: Troubleshooting workflow for common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: My yield of 2-hydrazinopyrazine is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the hydrazination step are common when scaling up. The primary causes are often incomplete reaction or side reactions.[5]

  • Incomplete Reaction: Ensure you are using a sufficient excess of hydrazine hydrate (at least 5-6 equivalents). The reaction is often refluxed for 4-6 hours, but on a larger scale, you may need to extend this time. Monitor the reaction by TLC until the starting material is consumed.

  • Side Reactions: While less common with pyrazines compared to pyridines, di-substitution can occur. To minimize this, consider a reverse addition, where the 2-chloropyrazine solution is added slowly to the heated hydrazine hydrate solution.[6]

  • Workup Losses: 2-Hydrazinopyrazine has some water solubility. Ensure thorough extraction with a suitable organic solvent like ethyl acetate. Performing multiple extractions (3-4 times) is recommended.

Q2: During the acylation with benzoyl chloride, I am getting a significant amount of a di-acylated byproduct. How can I prevent this?

A2: The formation of a di-acylated product occurs when both nitrogen atoms of the hydrazine moiety react with benzoyl chloride. To favor mono-acylation at the more nucleophilic terminal nitrogen:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of 2-hydrazinopyrazine to benzoyl chloride.

  • Slow Addition at Low Temperature: The dropwise addition of benzoyl chloride to the cooled solution (0 °C) of 2-hydrazinopyrazine and pyridine is crucial. This maintains a low concentration of the acylating agent, favoring reaction at the most reactive site.[4]

  • Choice of Base: Pyridine is a suitable base as it is not strong enough to significantly deprotonate the less reactive nitrogen of the hydrazinopyrazine.

Q3: The cyclization with POCl₃ is sluggish and gives a dark, impure product. What can I do?

A3: The dehydrative cyclization with phosphorus oxychloride can be challenging.

  • Anhydrous Conditions: Ensure your starting hydrazide is completely dry. Any moisture will react with the POCl₃, reducing its effectiveness and leading to side products.

  • Reaction Temperature and Time: The reaction typically requires refluxing. If the reaction is not proceeding to completion, you can cautiously increase the reaction time.

  • Purification of the Intermediate: The crude product from this step can contain colored impurities. It is highly recommended to purify the 3-Phenyl-[1][2][4]triazolo[4,3-a]pyrazine intermediate by column chromatography before proceeding to the reduction step. This will prevent potential catalyst poisoning in the next step.

Q4: The final reduction step is slow or incomplete. What are the troubleshooting steps?

A4: Catalytic hydrogenation can be sensitive to several factors.

  • Catalyst Activity: Ensure you are using a fresh, high-quality 10% Pd/C catalyst. The catalyst can be deactivated by impurities.

  • Hydrogen Pressure: While a hydrogen balloon is sufficient for small-scale reactions, for larger scales, a Parr hydrogenator with a pressure of 50 psi or higher will significantly improve the reaction rate.

  • Solvent Purity: Use high-purity ethanol for the reaction.

  • Substrate Purity: As mentioned, impurities from the previous step can poison the catalyst. Purifying the triazolopyrazine intermediate is the best way to ensure a clean and efficient reduction.

Q5: What are the main safety considerations when scaling up this synthesis?

A5:

  • Hydrazine Hydrate: This is a highly toxic and corrosive substance. Always work in a well-ventilated fume hood and use appropriate PPE, including gloves, lab coat, and safety glasses. When scaling up, consider the safe handling and quenching of excess hydrazine.

  • Phosphorus Oxychloride (POCl₃): This reagent is extremely corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood. The quenching process on ice must be done slowly and cautiously in a large vessel to control the exothermic reaction and gas evolution.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure that the hydrogenation apparatus is properly set up and there are no sources of ignition in the vicinity. When filtering the palladium catalyst, do not allow the filter cake to dry completely in the air, as it can be pyrophoric. The filter cake should be kept wet with solvent until it is safely quenched.

References

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  • Design, Synthesis, and Biological Evaluation of[1][2][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

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  • Synthetic process for 2-hydrazinylpyridine derivative.
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  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Journal of the Iranian Chemical Society. [Link]

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  • Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv. [Link]

  • Formation of 1,2‐dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. ResearchGate. [Link]

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  • Synthesis of New Chiral 4,5,6,7-Tetrahydro[1][2][7]triazolo[1,5- a ]pyrazines from α-Amino Acid Derivatives under Mild Conditions. ResearchGate. [Link]

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  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules. [Link]

  • Constructing Fused N-Heterocycles from Unprotected Mesoionic N-Heterocyclic Olefins and Organic Azides Via Diazo Transfer. TSpace. [Link]

  • Focused small molecule library of 5,6,7,8-tetrahydro[1][2][4]triazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. ResearchGate. [Link]

  • Synthesis of 7-amino-3-phenyl-[1][2][4]triazolo [4,3-a] pyrimidin-5(1H)-one (5). ResearchGate. [Link]

  • SCH 402 Nomenclature of Fused Heterocycles PDF. Scribd. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][7][8]triazines. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to c-Met Kinase Inhibitors: Profiling theTriazolo[4,3-a]pyrazine Scaffold Against Established Therapeutics

A Comparative Guide to c-Met Kinase Inhibitors: Profiling the[1][2][3]Triazolo[4,3-a]pyrazine Scaffold Against Established Therapeutics Introduction: The c-Met Signaling Axis as a Pivotal Target in Oncology The mesenchym...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to c-Met Kinase Inhibitors: Profiling the[1][2][3]Triazolo[4,3-a]pyrazine Scaffold Against Established Therapeutics

Introduction: The c-Met Signaling Axis as a Pivotal Target in Oncology

The mesenchymal-epithelial transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) known as c-Met.[1] Its activation by its sole known ligand, hepatocyte growth factor (HGF), orchestrates a complex signaling cascade essential for embryonic development, tissue regeneration, and wound healing.[2][1] Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Gab1 and Grb2.[3] This initiates downstream signaling through critical pathways including the PI3K/AKT, RAS/MAPK, and JAK/STAT cascades, which collectively regulate cell proliferation, survival, migration, and invasion.[4][5]

In oncology, the aberrant activation of the HGF/c-Met axis through gene amplification, mutation (such as exon 14 skipping), or protein overexpression is a well-established driver of tumor progression, metastasis, and therapeutic resistance across numerous cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[6][4][7] This has rendered c-Met a compelling therapeutic target, leading to the development of small molecule kinase inhibitors designed to block its ATP-binding site and halt the oncogenic signaling.[6][2]

This guide provides a comparative analysis of a novel chemical scaffold, [3][6][2]triazolo[4,3-a]pyrazine , against well-characterized and clinically approved c-Met inhibitors. We will delve into the biochemical potency, selectivity, and cellular efficacy, supported by detailed experimental protocols that form the basis of such a comparison.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet_Receptor c-Met Receptor Gab1 Gab1 cMet_Receptor->Gab1 Recruits & Phosphorylates Grb2_Sos Grb2/SOS cMet_Receptor->Grb2_Sos HGF HGF Ligand HGF->cMet_Receptor Binds & Activates Inhibitors c-Met Kinase Inhibitors (e.g., Triazolo[4,3-a]pyrazines, Capmatinib, Crizotinib) Inhibitors->cMet_Receptor Blocks ATP Site PI3K PI3K Gab1->PI3K RAS RAS Grb2_Sos->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Invasion) AKT->Transcription RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) RAS->RAF_MEK_ERK RAF_MEK_ERK->Transcription Experimental_Workflow cluster_workflow Kinase Inhibitor Profiling Workflow Compound Test Compound (e.g., 3-Phenyl-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine) Biochem Biochemical Kinase Assay (Recombinant c-Met Enzyme) Compound->Biochem Determine IC50 Cellular Cell-Based Assay (c-Met Dependent Cancer Cell Line) Biochem->Cellular Validate Cellular Potency (GI50) Selectivity Kinase Selectivity Panel (>300 Kinases) Biochem->Selectivity Assess Off-Target Activity Vivo In Vivo Xenograft Model (Tumor Growth Inhibition) Cellular->Vivo Evaluate In Vivo Efficacy Data Data Analysis: IC50, GI50, Selectivity Score, Tumor Regression Selectivity->Data Vivo->Data

Figure 2: Standardized Workflow for Characterizing a Novel Kinase Inhibitor.
Protocol 1: In Vitro Biochemical c-Met Kinase Inhibition Assay

Causality: The primary goal of this experiment is to determine the direct inhibitory effect of a compound on the purified c-Met kinase enzyme, independent of cellular factors. This provides the half-maximal inhibitory concentration (IC50), a fundamental measure of potency. Commercial kits, such as those from BPS Bioscience or Creative Diagnostics, provide a standardized platform for this. [1][8] Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Dilute recombinant human c-Met kinase domain to the working concentration (e.g., 1-5 ng/µL) in kinase buffer.

    • Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration near the Km for c-Met (typically 10-50 µM) in kinase buffer. Rationale: Using ATP at its Km value provides a sensitive and standardized condition for comparing ATP-competitive inhibitors. [9] * Prepare a serial dilution of the test inhibitor (e.g., 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine) and a known control (e.g., Capmatinib) in 100% DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO vehicle (control).

    • Add 20 µL of the substrate/ATP mixture to all wells.

    • Initiate the reaction by adding 25 µL of the diluted c-Met enzyme solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection (Example using ADP-Glo™ Assay):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent, which simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP formed. Incubate for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based c-Met Phosphorylation and Proliferation Assay

Causality: This experiment assesses a compound's ability to penetrate the cell membrane and inhibit c-Met activity in a physiological context, which is crucial for therapeutic potential. It also measures the downstream consequence of this inhibition on cancer cell growth (antiproliferative activity). A549 (lung carcinoma) or similar c-Met-expressing cell lines are suitable models. [10] Methodology:

  • Cell Culture and Plating:

    • Culture A549 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors in cell culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the inhibitors or DMSO vehicle.

    • Incubate for 72 hours. Rationale: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation.

  • Proliferation Measurement (Example using MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to DMSO-treated control cells.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to determine the GI50 (half-maximal growth inhibition) value.

Conclusion and Future Outlook

The landscape of c-Met kinase inhibitors offers a compelling example of successful targeted therapy in oncology. Highly selective agents like Capmatinib and Tepotinib have demonstrated profound clinical benefit in patient populations with specific MET alterations, setting a high bar for potency and specificity. [11][12]Multi-kinase inhibitors such as Cabozantinib and Crizotinib provide broader inhibition but often come with a more complex safety profile. [3][7] The novel t[3][6][2]riazolo[4,3-a]pyrazine scaffold represents a promising, albeit preclinical, avenue of research. [10]While the specific 3-phenyl derivative requires further public characterization, related compounds from this class have shown a rational design strategy of dual c-Met/VEGFR-2 inhibition. [10]This approach could be particularly effective in preventing tumor escape mechanisms involving angiogenesis.

For researchers and drug developers, the path forward involves leveraging the insights gained from approved inhibitors to refine novel scaffolds. Key objectives will be to enhance potency to match or exceed existing drugs, fine-tune selectivity profiles to achieve desired multi-targeted effects or superior single-target specificity, and optimize pharmacokinetic properties for clinical translation. The rigorous, multi-step experimental workflow outlined here is the cornerstone of this endeavor, ensuring that only the most promising candidates progress toward clinical evaluation.

References

  • Wikipedia. (2023, December 2). c-Met inhibitor. Retrieved from [Link]

  • Gao, Y., et al. (2022). Computational study on novel natural inhibitors targeting c-MET. Annals of Translational Medicine, 10(14), 787. Retrieved from [Link]

  • Lipson, K. E. (2011). Development of the First Generation c-Met Kinase Inhibitors: Beginning of a Path to a New Treatment for Cancer. Molecular Cancer Therapeutics, 10(11), 1983-1985. Retrieved from [Link]

  • Fasano, R., et al. (2020). Safety and Tolerability of c-MET Inhibitors in Cancer. Cancers, 12(6), 1656. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[3][6][2]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 878881. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11961371, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-t[3][6][2]riazolo[4,3-a]pyrazine hydrochloride. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Capmatinib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Paik, P. K., et al. (2015). The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models. Clinical Cancer Research, 21(16), 3697-3706. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Novartis. (2020, May 6). Novartis announces FDA approval of MET inhibitor Tabrecta™ for metastatic non-small cell lung cancer with METex14. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, February 16). FDA approves tepotinib for metastatic non-small cell lung cancer. Retrieved from [Link]

  • Merck Group. (2022, April 14). NICE recommends Merck's TEPMETKO® (tepotinib) as the first oral MET inhibitor treatment as an option for adult patients with advanced NSCLC with METex14 skipping alterations. Retrieved from [Link]

  • ChemSrc. (n.d.). 3-phenyl-5,6,7,8-tetrahydro-t[3][6][2]riazolo[4,3-a]pyrazine. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[3][6][2]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 27(19), 6296. Retrieved from [Link]

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Comparative

Validating the Inhibitory Activity of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in Cellular Models: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. Our analysis of the compound's core scaffold,[1][2][3]triazolo[4,3-a]pyrazine, indicates a strong likelihood of it targeting the c-Met receptor tyrosine kinase, a critical oncogene implicated in various cancers.[4][5] This guide will objectively compare its performance with established, FDA-approved c-Met inhibitors, Crizotinib and Cabozantinib, supported by detailed experimental protocols and data.

Introduction: The Rationale for Targeting c-Met

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in normal cellular processes, including proliferation, migration, and morphogenesis.[6][7] However, dysregulation of the HGF/c-Met signaling axis, through gene amplification, mutation, or protein overexpression, is a key driver of tumorigenesis and metastasis in numerous cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma.[6][7][8] This makes c-Met a highly attractive target for therapeutic intervention. The development of small molecule inhibitors that can effectively block c-Met activity is a major focus in oncology drug discovery.

This guide will focus on validating 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as a potential c-Met inhibitor by comparing its cellular efficacy against Crizotinib and Cabozantinib, two well-characterized multi-kinase inhibitors with potent activity against c-Met.[1][7][9][10][11]

Experimental Workflow & Core Concepts

Our validation strategy is built on a logical progression of experiments designed to provide a comprehensive understanding of the compound's activity in a cellular context. The workflow is designed to be a self-validating system, where each step provides evidence that informs the next.

G cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Downstream Signaling Inhibition Cell_Line_Selection Cell Line Selection (c-Met Dysregulation) Target_Phosphorylation_Assay Target Phosphorylation Assay (Western Blot) Cell_Line_Selection->Target_Phosphorylation_Assay Dose_Response_Analysis Dose-Response & IC50 Determination Target_Phosphorylation_Assay->Dose_Response_Analysis Downstream_Pathway_Analysis Downstream Pathway Analysis (p-Akt, p-ERK) Dose_Response_Analysis->Downstream_Pathway_Analysis Cellular_Phenotype_Assays Cellular Phenotype Assays (Proliferation & Apoptosis) Downstream_Pathway_Analysis->Cellular_Phenotype_Assays

Caption: A streamlined workflow for validating the inhibitory activity of a novel compound in cellular models.

Comparative Analysis: 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine vs. Established Inhibitors

This section details the experimental protocols and presents comparative data for our test compound and the reference inhibitors.

Cell Line Selection

The choice of an appropriate cellular model is critical for the successful validation of a targeted therapy. We recommend using a cancer cell line with well-characterized c-Met dysregulation. For this guide, we will use the MKN45 human gastric cancer cell line, which exhibits c-Met gene amplification and constitutive, ligand-independent autophosphorylation of the kinase.[12] This provides a robust system to assess the direct inhibitory effects of our compounds on c-Met activity.

Target Engagement: Inhibition of c-Met Phosphorylation

The primary mechanism of action for a c-Met inhibitor is to block the autophosphorylation of the kinase, thereby preventing the initiation of downstream signaling cascades.

Experimental Protocol: Western Blot for Phospho-c-Met (p-c-Met)

  • Cell Culture and Treatment: Plate MKN45 cells and allow them to adhere overnight. Treat the cells with a dose range of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, Crizotinib, and Cabozantinib for 2 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met. Subsequently, probe with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

Comparative Data: Inhibition of c-Met Phosphorylation

CompoundIC50 (nM) for p-c-Met Inhibition
3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine15
Crizotinib8
Cabozantinib5

Data is hypothetical and for illustrative purposes.

Downstream Signaling Inhibition

Effective c-Met inhibition should lead to the suppression of downstream signaling pathways that drive cancer cell proliferation and survival, primarily the PI3K/Akt and MAPK/ERK pathways.[8]

Experimental Protocol: Western Blot for p-Akt and p-ERK

Follow the same Western Blot protocol as described in section 3.2, but use primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 3-Phenyl-5,6,7,8- tetrahydro-triazolo [4,3-a]pyrazine Inhibitor->cMet

Caption: The c-Met signaling pathway and the inhibitory action of the test compound.

Cellular Phenotypic Effects

The ultimate goal of an anti-cancer agent is to inhibit cell proliferation and/or induce apoptosis.

Experimental Protocol: Cell Proliferation Assay (MTS Assay)

  • Cell Seeding: Seed MKN45 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each inhibitor for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.[3]

Comparative Data: Inhibition of Cell Proliferation

CompoundGI50 (nM) in MKN45 cells
3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine50
Crizotinib25
Cabozantinib15

Data is hypothetical and for illustrative purposes.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat MKN45 cells with the respective GI50 concentrations of each compound for 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.[4][15]

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for validating the inhibitory activity of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in a relevant cellular context. The comparative approach against established inhibitors provides a clear benchmark for assessing its potential as a novel therapeutic agent. Based on the hypothetical data presented, 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine demonstrates potent inhibition of c-Met phosphorylation and downstream signaling, leading to a significant reduction in cell proliferation.

Future studies should focus on assessing the selectivity of the compound against a panel of other kinases to understand its off-target effects. In vivo studies in xenograft models will also be crucial to evaluate its anti-tumor efficacy and pharmacokinetic properties.

References

  • CABOMETYX® (cabozantinib) Mechanism of Action. Exelixis, Inc. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. National Institutes of Health. [Link]

  • Crizotinib: A comprehensive review. PMC, PubMed Central. [Link]

  • General Protocol for Western Blotting. Bio-Rad. [Link]

  • Cabozantinib in neuroendocrine tumors: tackling drug activity and resistance mechanisms. eCancer. [Link]

  • XALKORI, INN-Crizotinib. European Medicines Agency. [Link]

  • Identification of the Receptor Tyrosine Kinase c-Met and Its Ligand, Hepatocyte Growth Factor, as Therapeutic Targets in Clear Cell Sarcoma. AACR Journals. [Link]

  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

  • Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to AMG-458, a novel selective c-Met inhibitor with radiosensitizing effects. PubMed. [Link]

  • Crizotinib. Vidium Animal Health. [Link]

  • Video: Mechanism of Action (MOA) | CABOMETYX® (cabozantinib). CABOMETYX. [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ResearchGate. [https://www.researchgate.net/publication/346452243_New_dimensions_in_triazolo43-a]pyrazine_derivatives_The_land_of_opportunity_in_organic_and_medicinal_chemistry]([Link])

  • c-Met inhibitor. Wikipedia. [Link]

  • MET∆14 promotes a ligand-dependent, AKT-driven invasive growth. Life Science Alliance. [Link]

  • MET Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • MET/c-MET: A Diagnostic Primer - Strategies in the Era of Targeted Therapies. Medscape. [Link]

  • Clinical Policy: Cabozantinib (Cometriq, Cabometyx). Sunflower Health Plan. [Link]

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Validation

A Comprehensive Guide to Determining the Kinase Selectivity Profile of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous characterization. A critical step in this process f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous characterization. A critical step in this process for kinase inhibitors is the determination of their selectivity profile. An ideal kinase inhibitor will potently inhibit its intended target while minimizing engagement with other kinases, thereby reducing the potential for off-target effects and toxicity.[1] This guide provides an in-depth, objective comparison of methodologies to determine the kinase selectivity profile of a novel compound, using 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as a case study. We will explore the rationale behind experimental choices, present detailed protocols, and compare its hypothetical performance against a known inhibitor.

The[2][3][4]triazolo[4,3-a]pyrazine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of kinases such as c-Met and VEGFR-2.[3][5] Given this precedent, a thorough understanding of the selectivity of novel analogs like 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine across the human kinome is paramount for its development as a potential therapeutic agent.

The Strategic Importance of Kinase Selectivity Profiling

Broad-spectrum kinase profiling is an indispensable tool in modern drug discovery.[6] It serves several key purposes:

  • On-Target Potency Confirmation: Validates that the compound inhibits the intended kinase target(s) with high affinity.

  • Off-Target Liability Identification: Uncovers unintended interactions with other kinases, which can lead to adverse effects.[1]

  • Drug Repurposing Opportunities: A well-defined selectivity profile can reveal unexpected inhibitory activities against other kinases, opening avenues for new therapeutic applications.[7]

  • Guiding Structure-Activity Relationship (SAR) Studies: Helps medicinal chemists to rationally design more selective and potent analogs.

Experimental Design: A Two-Tiered Approach to Kinase Panel Screening

To efficiently and cost-effectively determine the selectivity profile of a novel compound, a two-tiered screening strategy is often employed.[8] This approach balances the need for broad coverage with the desire for detailed dose-response characterization of significant interactions.

  • Tier 1: Single-Concentration Kinome-Wide Scan: The initial screen involves testing the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases, representing all branches of the human kinome.[6][8] The goal of this tier is to identify any kinase that is significantly inhibited (e.g., >70% inhibition) by the compound.[8]

  • Tier 2: IC50 Determination for "Hits": Any kinase that meets the inhibition threshold in Tier 1 is then subjected to a more detailed analysis to determine the half-maximal inhibitory concentration (IC50).[9] This involves a multi-point dose-response curve, typically with 10 concentration points, to accurately quantify the compound's potency against each of these "hit" kinases.[8][9]

Selecting a Comparator Compound

For this guide, we will compare the hypothetical selectivity profile of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (Compound X) with Foretinib . Foretinib is a known multi-kinase inhibitor targeting c-Met and VEGFR-2, among others, and its selection is based on the fact that derivatives of the triazolo[4,3-a]pyrazine core have shown activity against these same kinases.[3]

Visualizing the Kinase Selectivity Workflow

The following diagram illustrates the two-tiered approach to kinase selectivity profiling.

G cluster_0 Tier 1: Broad Kinome Screen cluster_1 Tier 2: Potency Determination cluster_2 Analysis A Compound X at 10 µM B Kinase Panel (e.g., 400+ kinases) A->B C Single-Point Activity Assay B->C D Identify Hits (% Inhibition > 70%) C->D E Hits from Tier 1 D->E Advance Hits F 10-Point Dose-Response E->F G IC50 Determination F->G H Selectivity Profile Generation G->H I Comparison with Foretinib H->I

Caption: A two-tiered workflow for kinase inhibitor selectivity profiling.

Detailed Experimental Protocol: A Representative Biochemical Kinase Assay

A variety of assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[9] Radiometric assays, such as those using [γ-³³P]ATP, are often considered the gold standard due to their direct measurement of substrate phosphorylation. Below is a representative protocol for a radiometric kinase assay.

Objective: To measure the inhibitory activity of Compound X against a specific kinase (e.g., c-Met).

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Compound X and Foretinib, serially diluted in DMSO

  • 96-well microtiter plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of Compound X and Foretinib in DMSO, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In a 96-well plate, add 5 µL of the kinase reaction buffer.

  • Compound Addition: Add 0.5 µL of the serially diluted compounds to the appropriate wells. For control wells (0% and 100% inhibition), add 0.5 µL of DMSO.

  • Enzyme Addition: Add 10 µL of the c-Met kinase solution (at a pre-determined optimal concentration) to all wells except the 100% inhibition control. Incubate for 10 minutes at room temperature.[10]

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the substrate mix containing Poly(Glu,Tyr) and [γ-³³P]ATP.[10] The final ATP concentration should be close to the Kₘ for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the assay.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the plate, add scintillant to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results of the kinase selectivity profiling are best presented in a clear, tabular format that allows for easy comparison between compounds.

Table 1: Hypothetical Kinase Selectivity Profile of Compound X and Foretinib

KinaseCompound X (IC50, nM)Foretinib (IC50, nM)Kinase Family
c-Met 15 5 Tyrosine Kinase
VEGFR2 25 10 Tyrosine Kinase
AXL15020Tyrosine Kinase
MER30045Tyrosine Kinase
FLT3>10,00080Tyrosine Kinase
KIT>10,000150Tyrosine Kinase
CDK2>10,000>10,000Ser/Thr Kinase
ROCK1>10,000>10,000Ser/Thr Kinase
PKA>10,000>10,000Ser/Thr Kinase
GSK3β>10,000>10,000Ser/Thr Kinase

Data are hypothetical and for illustrative purposes only.

Interpreting the Selectivity Profile
  • On-Target Activity: Both Compound X and Foretinib show potent inhibition of the primary targets, c-Met and VEGFR2. Foretinib appears slightly more potent in this hypothetical scenario.

  • Selectivity: Compound X demonstrates a significantly improved selectivity profile compared to Foretinib. While Foretinib shows potent inhibition of other tyrosine kinases such as AXL, MER, FLT3, and KIT, Compound X has considerably weaker activity against these off-targets.

  • Kinome-Wide Selectivity: Both compounds show high selectivity against the representative serine/threonine kinases, indicating they are primarily tyrosine kinase inhibitors.

This enhanced selectivity of Compound X could translate to a better safety profile in a therapeutic setting, with a lower risk of side effects associated with the inhibition of kinases like FLT3 and KIT.

Contextualizing Kinase Inhibition: The c-Met Signaling Pathway

To understand the biological implications of inhibiting c-Met, it is helpful to visualize its role in cellular signaling. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration. Dysregulation of this pathway is implicated in various cancers.

G cluster_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 CompoundX Compound X CompoundX->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway and the point of inhibition by Compound X.

Conclusion and Future Directions

This guide outlines a robust, industry-standard framework for determining the kinase selectivity profile of a novel compound, using 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as a working example. The hypothetical data presented highlight how such a compound could exhibit a superior selectivity profile compared to existing multi-kinase inhibitors, making it a more attractive candidate for further development.

The critical next steps would involve validating these biochemical findings in cell-based assays to confirm on-target engagement and downstream pathway modulation in a more physiologically relevant context. Ultimately, a comprehensive and well-understood selectivity profile is a cornerstone of building a compelling data package for any novel kinase inhibitor progressing towards clinical evaluation.

References

  • National Center for Biotechnology Information (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • Frontiers in Chemistry (2022). Design, Synthesis, and Biological Evaluation of[2][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • MDPI (2021). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[2][3][4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Available at: [Link]

  • National Center for Biotechnology Information (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: [Link]

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • protocols.io (2023). In vitro kinase assay. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • PubChem. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride. Available at: [Link]

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  • National Center for Biotechnology Information (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison and cross-validation strategy for analytical methods tailored to 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The principles and methodologies detailed herein are designed to provide researchers, analytical scientists, and drug development professionals with a comprehensive framework for establishing scientifically sound and regulatory-compliant analytical procedures.

The triazolo[4,3-a]pyrazine scaffold is a key building block in the synthesis of various therapeutic agents.[1] The accurate determination of its concentration is critical throughout the drug development lifecycle, from early-stage discovery to final product release. This necessitates the use of well-characterized and validated analytical methods. Cross-validation, the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably, provides a high degree of confidence in the generated data, particularly during method transfer between laboratories or when employing different analytical technologies.

This guide will explore the nuances of three prominent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for the quantification of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide a framework for interpreting cross-validation data, all while adhering to the stringent guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]

The Analyte: 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Understanding the physicochemical properties of the analyte is paramount in selecting and developing an appropriate analytical method.

Caption: Chemical structure of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Principles of Cross-Validation

Method cross-validation is a formal process to demonstrate the equivalency of two or more analytical procedures.[6] This is distinct from method validation, which establishes that a single method is suitable for its intended purpose. Cross-validation is crucial in scenarios such as:

  • Method Transfer: When an analytical method is transferred from a development laboratory to a quality control laboratory.[6]

  • Use of Multiple Methods: When different analytical techniques are used within the same study or across different studies to measure the same analyte.

  • Comparison of a New Method to a Compendial Method: To ensure the new method provides equivalent results to an established standard method.

The core of cross-validation lies in analyzing the same set of samples with both the established (reference) and the new (test) methods and comparing the results statistically.

Cross_Validation_Workflow A Define Acceptance Criteria B Select Representative Samples A->B C Analyze Samples by Method A (Reference) B->C D Analyze Samples by Method B (Test) B->D E Compare Results Statistically C->E D->E F Method Equivalence Decision E->F

Caption: A generalized workflow for the cross-validation of two analytical methods.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is dictated by the analyte's properties, the required sensitivity, and the sample matrix. For 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a non-volatile, polar compound, HPLC is often the method of choice. However, GC and CE present viable alternatives with their own distinct advantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of ions based on their electrophoretic mobility in an electric field.
Applicability to Analyte Highly suitable for non-volatile and thermally labile compounds like the target molecule.[7]Requires derivatization to increase volatility and thermal stability.[8]Suitable for charged or chargeable analytes; may require pH adjustment of the buffer.[9]
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV, MS).GC system with a gas supply, injector, column, oven, and detector (e.g., FID, MS).CE system with a high-voltage power supply, capillary, and detector.
Advantages Robust, versatile, and widely available. Excellent for quantitative analysis.High resolution and sensitivity, especially with MS detection.[7]High efficiency, low sample and reagent consumption, and rapid analysis times.[9]
Limitations Higher solvent consumption compared to GC and CE.Not suitable for non-volatile or thermally unstable compounds without derivatization.Lower concentration sensitivity compared to HPLC and GC; reproducibility can be a challenge.

Experimental Protocols

The following are detailed, representative protocols for the quantification of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine using HPLC-UV, GC-MS, and CE-UV. These protocols are based on established methods for analogous heterocyclic compounds and serve as a starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often the primary choice for the analysis of heterocyclic compounds in pharmaceutical matrices due to its robustness and versatility.[10]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the target analyte, a derivatization step is necessary to make it amenable to GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Derivatization Procedure:

  • Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

Chromatographic Conditions:

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of 50-500 m/z.

Capillary Electrophoresis with UV Detection (CE-UV)

CE offers a high-efficiency separation based on a different principle than chromatography, making it an excellent orthogonal technique for cross-validation.[11]

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Dissolve the sample in the BGE to a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

Cross-Validation Experimental Design and Acceptance Criteria

To perform the cross-validation, a minimum of three batches of the 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine sample should be analyzed in triplicate by each of the two methods being compared (e.g., HPLC-UV vs. GC-MS).

Acceptance Criteria: The results obtained from the two methods should be statistically equivalent. A common approach is to use the two one-sided t-tests (TOST) for equivalence. The acceptance criteria are typically that the 90% confidence interval for the ratio of the means of the two methods should be within a predefined range, for example, 90.0% to 111.1%. The relative standard deviation (RSD) between the results from the two methods should also be within an acceptable limit, typically not more than 2.0%.

Hypothetical Cross-Validation Data: HPLC-UV vs. GC-MS

Sample BatchHPLC-UV Assay (%)GC-MS Assay (%)% Difference
Batch A99.599.20.3
Batch B99.8100.1-0.3
Batch C99.298.90.3
Mean 99.5 99.4 0.1
RSD (%) 0.3 0.6 -
Overall Mean Difference \multicolumn{3}{c}{0.1%}
Overall RSD (%) \multicolumn{3}{c}{0.45%}

In this hypothetical example, the low overall mean difference and RSD suggest that the two methods are providing comparable results and would likely meet the acceptance criteria for cross-validation.

Conclusion

The successful quantification of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine relies on the implementation of robust and validated analytical methods. This guide has provided a comprehensive overview of three powerful analytical techniques—HPLC, GC, and CE—and a detailed framework for their cross-validation. By understanding the principles behind each method and adhering to rigorous validation and cross-validation protocols, researchers and analytical scientists can ensure the generation of high-quality, reliable, and defensible data throughout the pharmaceutical development process. The choice of method will ultimately depend on the specific requirements of the analysis, but a well-executed cross-validation will provide the necessary confidence to use these methods interchangeably, thereby enhancing the efficiency and robustness of the overall analytical strategy.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health. Available at: [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ScienceDirect. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Validating CE Methods for Pharmaceutical Analysis. LCGC Europe. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

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Validation

A Comparative Guide to the Biological Activity of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and Its Derivatives

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][4]...

Author: BenchChem Technical Support Team. Date: February 2026

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][4] This guide provides a comparative analysis of the biological activities of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its structurally related analogs, with a focus on their anticancer and antibacterial properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The Core Scaffold: A Versatile Pharmacophore

The 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core serves as a versatile template for the design of a wide array of biologically active molecules.[4] Its rigid, fused-ring structure provides a defined three-dimensional orientation for substituent groups, facilitating specific interactions with biological targets. The presence of multiple nitrogen atoms allows for hydrogen bonding and other polar interactions, which are crucial for receptor binding and enzyme inhibition.[1] Modifications at the phenyl ring, the triazole ring, and the tetrahydro-pyrazine moiety have led to the discovery of compounds with a broad spectrum of pharmacological activities, including antidiabetic, anti-platelet, antifungal, antimalarial, antitubercular, anticonvulsant, anticancer, and antibacterial effects.[1][5]

General Synthetic Strategy

The synthesis of 3-substituted-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine derivatives typically commences from ethylenediamine and involves a multi-step sequence. A key intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, is often synthesized and subsequently elaborated.[1] The following diagram illustrates a general synthetic workflow.

Synthesis_Workflow A Ethylenediamine C 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (V) A->C + Methanol, -20°C B Intermediate IV B->C D 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl (VI) C->D Methanol, HCl, 55°C E Target Derivatives D->E Coupling with various reagents (e.g., isocyanates, aldehydes) Apoptosis_Pathway A Triazolopyrazine Derivative B Inhibition of Bcl-2 (Anti-apoptotic) A->B C Upregulation of Bax (Pro-apoptotic) A->C D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Proposed mitochondrial apoptosis pathway induced by triazolopyrazine derivatives.

Studies have shown that active compounds can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax. [6]This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the key executioner caspase-3, ultimately leading to cell death. [7][6]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents. [3][8][9] Step-by-Step Methodology: [9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Antibacterial Activity

Derivatives of the 3-phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold have also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [1][3]

Structure-Activity Relationship (SAR) for Antibacterial Activity

The antibacterial efficacy of these compounds is highly dependent on their structural features:

  • Substituents at the 3-position: The nature of the substituent at the 3-position of the triazole ring significantly influences antibacterial activity. For example, derivatives bearing a 3-indole group have been found to be generally more active than their phenyl-substituted counterparts. [1]* Side Chains on the Pyrazine Ring: The presence of an ethylenediamine moiety attached to the pyrazine ring appears to be beneficial for antibacterial activity. [1]It is hypothesized that at physiological pH, the protonated amines can form π-cation interactions with the amino acid residues of bacterial enzymes like DNA gyrase. [1]* Lipophilicity: Long alkyl chains as substituents can increase the lipophilicity of the compounds, potentially enhancing cell permeability and, consequently, antibacterial activity. [1]

Quantitative Comparison of Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected triazolo[4,3-a]pyrazine derivatives against common bacterial strains.

Compound IDModificationsBacterial StrainMIC (µg/mL)Reference
2e Complex derivativeStaphylococcus aureus32[3]
Escherichia coli16[3]
1a Phenyl-substitutedStaphylococcus aureus64[1]
Escherichia coli64[1]
1f Indole-substitutedStaphylococcus aureus64[1]
Escherichia coli32[1]
Ampicillin (Control) -Staphylococcus aureus32[1]
Escherichia coli8[1]
Mechanism of Action: Inhibition of Bacterial Enzymes

The antibacterial action of 1,2,4-triazole derivatives is often attributed to their ability to interfere with essential bacterial processes. [1]One of the proposed mechanisms is the inhibition of DNA gyrase and topoisomerase IV, two enzymes that are crucial for DNA replication and repair in bacteria. [1]

Antibacterial_Mechanism A Triazolopyrazine Derivative B Bacterial Cell A->B Cellular Uptake C DNA Gyrase / Topoisomerase IV A->C Inhibition B->C D DNA Replication & Repair C->D E Bacterial Cell Death D->E

Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase/topoisomerase IV.

By binding to these enzymes, the triazolopyrazine derivatives can disrupt their function, leading to the inhibition of bacterial growth and eventual cell death. [1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. [11][12][13] Step-by-Step Methodology: [11][12][13]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold represents a promising framework for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as both anticancer and antibacterial agents. The structure-activity relationship studies highlighted in this guide provide a rationale for the design of more potent and selective compounds. Future research should focus on optimizing the lead compounds through further structural modifications to enhance their efficacy and pharmacokinetic properties. Additionally, more in-depth mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways involved in their biological activities. The versatility of this scaffold suggests that it holds great promise for the discovery of new drugs to combat a range of diseases.

References

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[2]Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869684. [Link]

[7]Reddy, B. R., et al. (2022). Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[1][2][3]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 27(19), 6599. [Link]

[3]Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

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[21]Al-Omair, M. A., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 25(18), 4224. [Link]

[22]Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. [Link]

[23]Guerrini, G., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with in Vivo Activity. Journal of Medicinal Chemistry, 64(7), 3907-3922. [Link]

[24]El Ouaari, A., et al. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. ResearchGate. [Link]

[5]ResearchGate. (n.d.). Biological data for activity of triazolopyrazine analogues 1-15 against P. falciparum 3D7 and the non-cancerous cell line HEK293. ResearchGate. [Link]

[25]Nawrot-Modranka, J., et al. (2021). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[1][2][3]riazine Derivatives. Molecules, 26(23), 7338. [Link]

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Comparative

A Comparative Analysis: 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine versus Foretinib in Kinase Inhibition

An In-Depth Guide for Researchers in Oncology and Drug Discovery In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. This guide provides a detailed comparative analysis of the investigational compound 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and the established multi-kinase inhibitor, foretinib. While direct head-to-head experimental data for the specific 3-phenyl derivative is not extensively available in the public domain, this guide leverages structure-activity relationship (SAR) data from closely related analogs to provide a scientifically grounded comparison for researchers in oncology and drug development.

Introduction to the Compounds

Foretinib (GSK1363089): A Clinically Evaluated Multi-Kinase Inhibitor

Foretinib is an orally bioavailable small molecule that acts as a potent inhibitor of multiple receptor tyrosine kinases (RTKs), most notably MET (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1] Its mechanism of action involves competing with ATP for the binding site in the catalytic domain of these kinases, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[1] Foretinib has been evaluated in clinical trials for various solid tumors, including papillary renal cell carcinoma and gastric cancer.[2]

The Triazolo[4,3-a]pyrazine Scaffold: A Promising Framework for Kinase Inhibitors

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its ability to be elaborated into potent kinase inhibitors. This heterocyclic system serves as a versatile template for engaging with the ATP-binding pocket of various kinases. The specific analog, 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, represents one such derivative where the phenyl group at the 3-position is expected to significantly influence its biological activity and selectivity profile.

Structural Comparison and Mechanism of Action

Both foretinib and the triazolopyrazine scaffold are designed to interact with the hinge region of the kinase ATP-binding pocket. Foretinib's quinoline core is a key pharmacophore that achieves this interaction. Similarly, the triazolo[4,3-a]pyrazine core is designed to mimic this hinge-binding motif.

The key differentiator lies in the moieties extending from these core structures. Foretinib possesses a complex side chain that contributes to its multi-kinase inhibitory profile. For 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, the phenyl group at the 3-position is the primary determinant of its specific interactions within the kinase active site. The nature and substitution pattern of this phenyl ring will dictate the compound's potency and selectivity against different kinases.

Comparative Biological Activity: An Evidence-Based Inference

In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities of foretinib and a representative potent analog from the triazolopyrazine series (Compound 17l from Li et al., which features a substituted phenyl ring at a position analogous to the 3-position).

Compoundc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
Foretinib 0.40.8
Compound 17l 26.02600
(Data for Compound 17l extracted from Li et al., 2022)

Based on this data, foretinib exhibits significantly higher potency against both c-Met and VEGFR-2 in enzymatic assays. The triazolopyrazine analog, while still demonstrating nanomolar inhibition of c-Met, is considerably less potent against VEGFR-2. This suggests that the triazolopyrazine scaffold might offer a path towards more selective c-Met inhibition, a desirable attribute to potentially reduce off-target toxicities associated with VEGFR inhibition, such as hypertension and proteinuria.

The introduction of a simple phenyl group at the 3-position, as in the compound of interest, would likely result in a different potency and selectivity profile compared to the more complex substituted phenyl of compound 17l . Molecular modeling studies from the same paper suggest that the nature of the substituent at this position is critical for interaction with the solvent-exposed region of the kinase. A non-substituted phenyl ring may lead to a decrease in potency compared to analogs with optimized substitutions that can form additional favorable interactions.

In Vitro Antiproliferative Activity

The antiproliferative effects of these compounds have been evaluated in various cancer cell lines.

CompoundA549 (NSCLC) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
Foretinib Not explicitly reported in Li et al., 2022Not explicitly reported in Li et al., 2022Not explicitly reported in Li et al., 2022
Compound 17l 0.981.051.28
(Data for Compound 17l extracted from Li et al., 2022)

Compound 17l demonstrates potent, low micromolar antiproliferative activity against a panel of cancer cell lines. This cellular activity, coupled with its enzymatic inhibition of c-Met, suggests that the triazolopyrazine scaffold can effectively engage its target in a cellular context and elicit a biological response. It is reasonable to hypothesize that 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine would also exhibit antiproliferative activity, with its potency being dependent on its specific cellular uptake and target engagement.

Signaling Pathway Inhibition

The mechanism of action for both classes of compounds is expected to converge on the inhibition of the c-Met signaling pathway. Upon activation by its ligand, HGF, c-Met undergoes autophosphorylation, leading to the recruitment of downstream signaling molecules and the activation of pathways such as the RAS/MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds P-c-Met p-c-Met c-Met->P-c-Met Autophosphorylation RAS RAS P-c-Met->RAS Activates PI3K PI3K P-c-Met->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation, Survival, Migration Proliferation, Survival, Migration Transcription->Proliferation, Survival, Migration

Figure 1. Simplified c-Met signaling pathway.

Both foretinib and the triazolopyrazine derivatives would be expected to inhibit the initial autophosphorylation of c-Met, thereby blocking all downstream signaling events.

Experimental Methodologies

For researchers aiming to conduct their own comparative studies, the following experimental protocols provide a robust framework.

In Vitro Kinase Inhibition Assay (c-Met and VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

G Start Start Prepare kinase, substrate, and ATP solution Prepare kinase, substrate, and ATP solution Start->Prepare kinase, substrate, and ATP solution Add test compound (e.g., Foretinib or Triazolopyrazine derivative) at various concentrations Add test compound (e.g., Foretinib or Triazolopyrazine derivative) at various concentrations Prepare kinase, substrate, and ATP solution->Add test compound (e.g., Foretinib or Triazolopyrazine derivative) at various concentrations Initiate reaction by adding ATP Initiate reaction by adding ATP Add test compound (e.g., Foretinib or Triazolopyrazine derivative) at various concentrations->Initiate reaction by adding ATP Incubate at 37°C for a defined period (e.g., 60 minutes) Incubate at 37°C for a defined period (e.g., 60 minutes) Initiate reaction by adding ATP->Incubate at 37°C for a defined period (e.g., 60 minutes) Stop reaction and measure kinase activity (e.g., using ADP-Glo™ assay) Stop reaction and measure kinase activity (e.g., using ADP-Glo™ assay) Incubate at 37°C for a defined period (e.g., 60 minutes)->Stop reaction and measure kinase activity (e.g., using ADP-Glo™ assay) Calculate IC₅₀ values Calculate IC₅₀ values Stop reaction and measure kinase activity (e.g., using ADP-Glo™ assay)->Calculate IC₅₀ values End End Calculate IC₅₀ values->End

Figure 2. Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute purified recombinant human c-Met or VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds (foretinib and 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine) in DMSO.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase and substrate solution. Then, add the diluted test compounds. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). The luminescent signal is proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTS/MTT Addition: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Western Blot Analysis of c-Met Signaling

This technique is used to detect changes in the phosphorylation status of c-Met and its downstream effectors.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells to sub-confluency and serum-starve them overnight. Pre-treat the cells with the test compounds for a specified time before stimulating with HGF.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use a loading control like GAPDH or β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Key Inferred Comparative Points:

  • Potency: Foretinib is a highly potent, sub-nanomolar inhibitor of both c-Met and VEGFR-2. The potency of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine against these targets remains to be experimentally determined but is anticipated to be in the nanomolar to low micromolar range for c-Met.

  • Selectivity: The triazolopyrazine scaffold may offer a greater degree of selectivity for c-Met over VEGFR-2 compared to foretinib, which could translate to a different side-effect profile.

  • Therapeutic Potential: Further optimization of the 3-phenyl group with various substituents could lead to the development of highly potent and selective c-Met inhibitors with improved therapeutic indices.

For researchers, the 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold represents a compelling starting point for medicinal chemistry efforts aimed at discovering next-generation c-Met inhibitors. Direct, head-to-head in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential in comparison to established inhibitors like foretinib.

References

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 863397. [Link]

  • Shah, M. A., et al. (2013). Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer. PLoS ONE, 8(3), e54014. [Link]

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Validation

Confirming Apoptosis Induction by 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Comparative Guide to Western Blot Analysis

Introduction: Elucidating the Anti-Cancer Potential of a Novel Triazolopyrazine Compound The novel heterocyclic compound, 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, is emerging as a molecule of interest in onco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Anti-Cancer Potential of a Novel Triazolopyrazine Compound

The novel heterocyclic compound, 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, is emerging as a molecule of interest in oncological research. Its structural similarity to derivatives that have demonstrated anti-cancer properties warrants a thorough investigation into its mechanism of action.[1][2] Preliminary evidence suggests that related compounds, such as 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine derivatives, can trigger programmed cell death, or apoptosis, in cancer cell lines. Specifically, these related molecules have been shown to modulate the intrinsic apoptotic pathway, also known as the mitochondrial pathway.[4][5] This is characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and the subsequent activation of executioner caspases, such as Caspase-3.[4][5]

This guide provides a comprehensive, technically-grounded framework for utilizing Western blot analysis to confirm if 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine similarly induces apoptosis. We will delve into the causality behind experimental choices, present a detailed protocol, and compare the Western blot technique with other common methods for apoptosis detection. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the apoptotic activity of novel chemical entities.

The Central Hypothesis: Probing the Mitochondrial Apoptosis Pathway

Our investigation is centered on the hypothesis that 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine induces apoptosis via the mitochondrial pathway. This pathway is a critical regulator of cell death and is a frequent target of anti-cancer therapeutics. The core of this process involves a shift in the balance between pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of a caspase cascade.

To validate this hypothesis using Western blot, we will focus on the key molecular events that serve as hallmarks of this pathway:

  • Modulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 are seminal events that initiate MOMP.

  • Activation of Caspase-3: Caspase-3 is a primary executioner caspase. Its activation involves cleavage from an inactive pro-caspase (~35 kDa) into its active p17 and p12 fragments.

  • Cleavage of PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme that is a key substrate for activated Caspase-3. Its cleavage from the full-length form (~116 kDa) into an 89 kDa fragment is a widely accepted marker of apoptosis.[6][7]

The following diagram illustrates the hypothesized signaling cascade:

Apoptosis_Pathway cluster_treatment Cellular Insult cluster_bcl2 Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_execution Execution Phase Compound 3-Phenyl-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine Bax Bax (Pro-apoptotic) (Upregulation) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) Compound->Bcl2 Downregulates MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP ProCasp3 Pro-Caspase-3 (~35 kDa) MOMP->ProCasp3 Cytochrome c release (not shown) activates Casp3 Cleaved Caspase-3 (p17/p12 fragments) ProCasp3->Casp3 Cleavage PARP PARP-1 (~116 kDa) Casp3->PARP Cleavage cPARP Cleaved PARP-1 (~89 kDa) PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: Hypothesized mitochondrial apoptotic pathway induced by the compound.

Experimental Design and Protocol: A Validating Western Blot Workflow

A successful Western blot experiment is a self-validating system. This protocol is designed with internal controls and specific checkpoints to ensure the reliability and reproducibility of the results.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., HT-29 cells) Lysis 2. Cell Lysis (RIPA Buffer) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (4-12% Bis-Tris Gel) Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or Milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (ECL Substrate) Secondary_Ab->Detection Imaging 10. Imaging Detection->Imaging Densitometry 11. Densitometry & Normalization (vs. Loading Control) Imaging->Densitometry

Caption: Step-by-step Western blot experimental workflow.

Detailed Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Cell Line Selection: HT-29 human colon cancer cells are a suitable model, as previous studies on related compounds have utilized them.[4][5]

    • Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Treatment Protocol: Seed cells to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (e.g., 0, 5, 10, 20 µM) for a predetermined time course (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Lysis:

    • Aspirate media and wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are critical to prevent protein degradation and dephosphorylation, preserving the integrity of the target proteins.

    • Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) assay. This step is essential for ensuring equal loading of protein into each well of the gel, which is a prerequisite for accurate quantitative comparisons.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. The gradient gel allows for good resolution of both high molecular weight proteins like PARP-1 and low molecular weight proteins like cleaved Caspase-3 fragments.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is generally recommended for quantitative accuracy. PVDF membranes offer high binding capacity and mechanical strength.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Blocking prevents non-specific binding of the primary antibody to the membrane, reducing background noise.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use specific and validated antibodies for:

      • Bax

      • Bcl-2

      • Cleaved Caspase-3 (Asp175)

      • PARP (detects both full-length and the 89 kDa cleaved fragment)[8]

      • A loading control (e.g., β-Actin or GAPDH) to normalize for loading differences.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.

  • Chemiluminescent Detection:

    • Wash the membrane again as in the previous step.

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate. The HRP on the secondary antibody catalyzes a reaction that produces light.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometric analysis using software like ImageJ. Quantify the band intensity for each target protein and normalize it to the corresponding loading control band intensity.

Interpreting the Data: Expected Outcomes and Quantitative Summary

If the hypothesis is correct, the Western blot results should demonstrate a dose-dependent effect of the compound on the target proteins. The table below presents a hypothetical quantitative summary of such results.

Treatment GroupNormalized Bax Expression (Fold Change vs. Control)Normalized Bcl-2 Expression (Fold Change vs. Control)Ratio of Cleaved PARP / Total PARPRatio of Cleaved Caspase-3 / Pro-Caspase-3
Vehicle Control (0 µM)1.01.00.050.02
Compound (5 µM)1.80.70.350.40
Compound (10 µM)2.90.40.680.75
Compound (20 µM)4.20.20.910.95
Positive Control4.50.10.980.99

Comparative Analysis: Western Blot vs. Alternative Apoptosis Assays

While Western blot provides specific information about protein expression and cleavage, it is often beneficial to complement it with other methods to gain a more comprehensive understanding of the apoptotic process.[9]

AssayPrincipleAdvantagesDisadvantages
Western Blot Immunodetection of specific proteins (full-length and cleaved forms) separated by size.[10]- High specificity for target proteins.- Provides information on protein expression levels and post-translational modifications (cleavage).- Well-established and reliable method.[9]- Low throughput.- Requires specific antibodies.- Provides population-level data, not single-cell information.- Less sensitive for early apoptotic events.
Flow Cytometry (Annexin V/PI Staining) Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.- High throughput, single-cell analysis.- Can distinguish between early apoptotic, late apoptotic, and necrotic cells.- Quantitative.- Can be prone to artifacts if cells are handled improperly.- Does not provide information on specific protein pathways.
TUNEL Assay TdT-mediated dUTP Nick-End Labeling detects DNA fragmentation, a hallmark of late-stage apoptosis.[9]- Can be used on tissue sections (in situ) and cultured cells.- Provides spatial information in tissues.- Good for confirming late-stage apoptosis.- Can also label necrotic cells.- May not detect very early stages of apoptosis.- Can be difficult to quantify accurately.
Caspase Activity Assays Utilizes fluorogenic or colorimetric substrates that are cleaved by active caspases (e.g., Caspase-3/7), releasing a detectable signal.[11]- Direct measure of enzyme activity.- High throughput (microplate reader format).- Very sensitive for detecting caspase activation.- Does not provide information on upstream events (e.g., Bcl-2 family).- Does not distinguish between different apoptotic pathways converging on the same caspase.

Conclusion: An Integrated Approach to Mechanistic Confirmation

Confirming the mechanism of a novel compound like 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine requires a rigorous and multi-faceted approach. Western blotting serves as a cornerstone of this investigation, offering unparalleled specificity in identifying the molecular players involved in the apoptotic cascade. By meticulously probing for changes in the expression of Bcl-2 family proteins and the cleavage of key substrates like Caspase-3 and PARP-1, researchers can build a strong, evidence-based case for the compound's induction of mitochondrial apoptosis.

References

  • Zhang, L., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7894. Retrieved from [Link]

  • Reddy, B. J., et al. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 25(23), 5723. Retrieved from [Link]

  • Nagata, S. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Cell Communication and Signaling, 20(1), 85. Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Retrieved from [Link]

  • Chaitanya, G. V., et al. (2010). Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling. Journal of Cell Science, 123(Pt 23), 4064–4073. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Retrieved from

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1][3]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS. Retrieved from

  • Reddit. (2024). Need suggestions;What are some apoptosis related assays that can be performed rather easily for in vitro models?. Retrieved from [Link]

  • AACR Journals. (1999). Detection of Poly(ADP-ribose) Polymerase Cleavage in Response to Treatment with Topoisomerase I Inhibitors. Clinical Cancer Research, 5(3), 674-682. Retrieved from [Link]

  • ScienceDirect. (n.d.). Urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine: Synthesis, characterization, antimicrobial activity. Retrieved from [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Phenyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

A Comprehensive Guide to the Safe Disposal of 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine For professionals in research, discovery, and drug development, the responsible management of chemical compounds...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Disposal of 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

For professionals in research, discovery, and drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, a heterocyclic compound utilized in various research applications.[2] Adherence to these procedures is critical for ensuring personnel safety and compliance with regulatory standards.

Hazard Assessment and Characterization

Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary hazards associated with analogous triazolopyrazine compounds include:

  • Skin Corrosion/Irritation: Expected to cause skin irritation upon contact.[3][4]

  • Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory system irritation if inhaled.[3][4]

Based on this information, 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine should be managed as a hazardous chemical waste.

Physicochemical Properties of Analogues:

PropertyValue (3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine)Value (3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride)
Molecular FormulaC11H12N4[5]C6H8ClF3N4[3]
Molecular Weight200.11 g/mol [5]228.60 g/mol [3]
Boiling Point424.589°C at 760 mmHg[1]Not available
Flash Point210.584°C[1]Not available

Personal Protective Equipment (PPE) and Safety Measures

To mitigate exposure risks during handling and disposal, all laboratory personnel must utilize the following PPE:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times.

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash-prone operations.[4]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure that exposed skin is minimized.

  • Respiratory Protection: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[4]

Step-by-Step Disposal Protocol

The disposal of 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine must be conducted in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7][8]

Workflow for Disposal:

cluster_prep Preparation cluster_waste Waste Segregation & Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Work in a Fume Hood A->B C 3. Segregate Waste: - Solid Waste - Contaminated Materials B->C D 4. Use Designated Hazardous Waste Containers C->D E 5. Label Container Clearly: - 'Hazardous Waste' - Chemical Name - Hazard Characteristics D->E F 6. Store in a Secure, Designated Area E->F G 7. Arrange for Pickup by Certified Hazardous Waste Vendor F->G

Sources

Handling

Personal protective equipment for handling 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Comprehensive Safety and Handling Guide for 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine This guide provides essential safety protocols, handling procedures, and disposal plans for 3-Phenyl-5,6,7,8-tetrah...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide for 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

This guide provides essential safety protocols, handling procedures, and disposal plans for 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. It is intended for researchers, scientists, and professionals in drug development who work with this and structurally similar nitrogen-containing heterocyclic compounds. The procedures outlined are designed to ensure personal safety and minimize environmental impact, grounded in established safety principles and regulatory guidelines.

Hazard Assessment and Triage
  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Irritation: Can lead to serious eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

Given these potential hazards, it is prudent to handle 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine as a hazardous substance, implementing rigorous safety measures to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure from tears or punctures in the outer glove.
Eye Protection Chemical splash goggles.Protects the eyes from accidental splashes of the compound, which could cause serious irritation.
Body Protection A long-sleeved laboratory coat.Prevents contact of the chemical with the skin on the arms and body.
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood or for spill cleanup.Minimizes the inhalation of airborne particles, which could lead to respiratory tract irritation.
Safe Handling and Operational Plan

Adherence to a strict operational plan is paramount for the safe handling of 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.

  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to contain any airborne particles.

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any potential airborne contaminants.

The following workflow is designed to minimize exposure and ensure a safe working environment.

prep Preparation - Don appropriate PPE - Prepare workspace in fume hood weigh Weighing - Carefully weigh the required amount - Use anti-static measures if necessary prep->weigh Proceed to dissolve Dissolution - Add solvent to the solid in a closed container - Gently swirl or stir to dissolve weigh->dissolve Once weighed transfer Transfer - Use appropriate tools (e.g., pipette) for transfer - Avoid splashing dissolve->transfer After dissolution cleanup Cleanup - Decontaminate all surfaces and equipment - Dispose of waste properly transfer->cleanup Following transfer

Figure 1. Step-by-step workflow for the safe handling of the solid compound.
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents.

  • Stability: While specific stability data is limited, triazolopyrazine derivatives generally exhibit moderate thermal stability. Avoid exposure to high temperatures and direct sunlight.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety officer.

  • Isolate: Restrict access to the spill area.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Containment: For a solid spill, carefully cover it with a damp paper towel to avoid generating dust. For a solution, absorb it with an inert material (e.g., vermiculite, sand).

  • Cleanup: Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine and its associated waste is a critical component of laboratory safety and environmental stewardship. All disposal must comply with local, state, and federal regulations.

This compound should be treated as a non-halogenated, solid organic hazardous waste.

The following diagram illustrates the appropriate disposal pathway.

start Waste Generation - Unused compound - Contaminated labware segregate Segregation - Place in a dedicated, labeled hazardous waste container start->segregate storage Temporary Storage - Store in a designated satellite accumulation area segregate->storage pickup Waste Pickup - Arrange for pickup by the institutional environmental health and safety department storage->pickup disposal Final Disposal - Transported to a licensed hazardous waste disposal facility pickup->disposal

Figure 2. Workflow for the proper disposal of chemical waste.
  • Containerization:

    • Place unused or waste 3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine in a clearly labeled, sealed, and chemically compatible container.

    • Contaminated materials such as gloves, weighing paper, and pipette tips should also be collected in a designated hazardous waste container.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "3-Phenyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine."

    • Indicate the approximate amount of waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request:

    • Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's environmental health and safety (EHS) department. Do not pour this chemical down the drain.[4]

  • Empty Container Disposal:

    • Empty containers that held the compound should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the container can be disposed of as non-hazardous waste.[5]

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Lehigh University Environmental Health and Safety. Hazardous Waste Disposal Procedures Handbook. [Link]

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]

Sources

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